CBZ-D-VALINE
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-methyl-2-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-9(2)11(12(15)16)14-13(17)18-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,17)(H,15,16)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANZBRDGRHNSGZ-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1149-26-4, 1685-33-2 | |
| Record name | N-(benzyloxycarbonyl)-L-valine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.238 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-alpha-Benzyloxycarbonyl-D-valine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-Carbobenzoxy-D-valine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRJ5TH8NR7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of N-Carbobenzyloxy-D-valine (CBZ-D-VALINE)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of N-Carbobenzyloxy-D-valine (commonly abbreviated as CBZ-D-VALINE or Z-D-Val-OH). This compound is a crucial reagent in synthetic organic chemistry, particularly in the field of peptide synthesis, where the carbobenzyloxy (Cbz or Z) group serves as a stable and reliable protecting group for the amine functionality of the D-valine amino acid.[1][2]
Core Properties and Identifiers
N-Carbobenzyloxy-D-valine is the N-Cbz-protected form of D-Valine.[1] D-Valine, an isomer of the essential amino acid L-Valine, has been noted for its inhibitory effects on fibroblasts in mammalian kidney cultures, which allows for the selective growth of epithelial cells.[1] The Cbz protecting group is valued for its stability under a variety of reaction conditions, yet it can be readily removed when desired, making it a cornerstone in the strategic synthesis of complex peptides.[2]
Chemical Structure and Identifiers
-
IUPAC Name: (2R)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanoic acid
-
Synonyms: N-Cbz-D-valine, Z-D-Val-OH, N-Carbobenzoxy-D-valine, (2R)-3-methyl-2-(phenylmethoxycarbonylamino)butanoic acid
-
CAS Number: 1685-33-2
-
Molecular Formula: C₁₃H₁₇NO₄
-
InChI Key: CANZBRDGRHNSGZ-LLVKDONJSA-N
-
SMILES: CC(C)--INVALID-LINK--O)NC(=O)OCC1=CC=CC=C1
Quantitative Physicochemical Data
The following table summarizes the key quantitative physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Weight | 251.28 g/mol | |
| Melting Point | 55.0 - 63.0 °C | |
| Boiling Point | 432.6 ± 38.0 °C (Predicted) | |
| Appearance | White to almost white powder or crystalline solid | |
| pKa | 4.00 ± 0.10 (Predicted) | |
| Optical Rotation | +3.0° to +6.0° (c=2 in Acetic Acid) | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Sparingly soluble in water. |
Chemical Reactivity and Stability
This compound is stable under normal temperatures and pressures. The primary chemical reactivity centers around the two functional groups: the carboxylic acid and the carbamate (Cbz-protected amine). The carboxylic acid can undergo typical reactions such as esterification or amide bond formation. The Cbz group is stable to mild acidic and basic conditions, which makes it orthogonal to many other protecting groups, such as the acid-labile Boc group or the base-labile Fmoc group.
The principal reaction involving the Cbz group is its removal (deprotection) to liberate the free amine of D-valine. This is most commonly achieved through catalytic hydrogenolysis.
Experimental Protocols
The following sections detail the methodologies for key experiments related to the characterization and use of this compound.
Synthesis of this compound (N-Protection)
This protocol describes a general method for the N-protection of D-valine using benzyl chloroformate (Cbz-Cl).
Materials:
-
D-Valine
-
Tetrahydrofuran (THF)
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Benzyl chloroformate (Cbz-Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
n-Hexane
Procedure:
-
Dissolve D-valine (1.0 equivalent) in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (2.0 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.5 equivalents) to the cooled solution.
-
Stir the reaction mixture at 0 °C for 20 hours.
-
After the reaction is complete, dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the resulting residue by silica gel column chromatography (e.g., using a 40% ethyl acetate in n-hexane eluent) to yield pure this compound as a white powder.
Deprotection of this compound (Hydrogenolysis)
This protocol outlines the standard method for removing the Cbz group via catalytic hydrogenolysis.
Materials:
-
This compound
-
Methanol (MeOH)
-
Palladium on carbon (5% or 10% Pd/C)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenator)
-
Celite
Procedure:
-
Dissolve this compound (1.0 equivalent) in methanol in a round-bottom flask.
-
Carefully add 5% or 10% Palladium on carbon (typically 10-20% by weight of the substrate).
-
Purge the flask with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas via a balloon or by connecting the flask to a hydrogenator.
-
Stir the mixture vigorously at room temperature. The reaction is typically complete within a few hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate in vacuo to yield the deprotected D-valine.
Melting Point Determination
This is a standard procedure to determine the melting range of a crystalline solid like this compound, which is an indicator of purity.
Materials:
-
This compound sample (finely powdered)
-
Capillary tubes
-
Melting point apparatus
Procedure:
-
Place a small amount of the finely powdered this compound into a capillary tube and pack it down to a height of 1-2 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the sample rapidly to about 15-20 °C below the expected melting point (approx. 58 °C).
-
Then, reduce the heating rate to approximately 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first droplet of liquid is observed.
-
Record the temperature at which the entire sample has completely melted into a clear liquid.
-
The recorded range between these two temperatures is the melting point range. A pure sample will have a sharp melting range (typically 0.5-1.0 °C).
Specific Optical Rotation Measurement
This procedure measures the extent to which this compound rotates plane-polarized light, a characteristic property of chiral molecules.
Materials:
-
This compound
-
Solvent (e.g., Acetic Acid)
-
Volumetric flask
-
Polarimeter
-
Polarimeter cell (e.g., 1 dm)
Procedure:
-
Accurately prepare a solution of this compound of a known concentration (c), typically in g/mL. For example, dissolve 0.2 g in exactly 10 mL of acetic acid for a concentration of 0.02 g/mL (c=2 in many datasheets actually refers to g/100mL, so careful notation is key).
-
Calibrate the polarimeter by first measuring the rotation of the pure solvent (the blank) and setting this value to zero.
-
Rinse and fill the polarimeter cell with the this compound solution, ensuring no air bubbles are present.
-
Place the cell in the polarimeter and measure the observed rotation (α) at a specified temperature (t, usually 20°C) and wavelength (λ, usually the sodium D-line at 589 nm).
-
Calculate the specific rotation [α] using the formula: [α]ᵗλ = α / (l × c) where:
-
α = observed rotation in degrees
-
l = path length of the cell in decimeters (dm)
-
c = concentration in g/mL
-
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships for this compound.
Caption: Workflow for the synthesis of this compound.
References
The Carbobenzyloxy Group: A Cornerstone of Modern Peptide Synthesis
A Technical Guide on its Historical Context, Application, and Experimental Protocols
For researchers, scientists, and drug development professionals, the strategic protection and deprotection of functional groups is a fundamental aspect of successful organic synthesis. In the realm of peptide chemistry, the introduction of the carbobenzyloxy (Cbz or Z) group by Max Bergmann and Leonidas Zervas in 1932 marked a revolutionary advancement.[1][2] This development laid the foundational principles for the controlled, stepwise synthesis of peptides, a process that remains central to drug discovery and biomedical research today.[3][4] For two decades, the Bergmann-Zervas method was the preeminent strategy for peptide synthesis worldwide.[5]
The Cbz group's utility stems from its ability to protect the amino group of an amino acid, rendering it inert to the coupling conditions required to form a peptide bond. Its stability under a range of conditions, coupled with well-established methods for its clean removal, has solidified its place in the synthetic chemist's toolbox. This technical guide provides an in-depth exploration of the historical context, key applications, and detailed experimental protocols associated with the carbobenzyloxy protecting group.
A Comparative Look at Cbz Protection and Deprotection
The efficacy of the Cbz protecting group is best understood through a quantitative comparison of its application and removal under various conditions. The following tables summarize key data on reaction times and yields for both the protection of amines and the subsequent deprotection of the resulting carbamate.
Table 1: Performance of Carbobenzyloxy (Cbz) Protection of Amines
| Substrate (Amine) | Reagent | Base | Solvent | Reaction Time | Temperature | Yield (%) | Reference(s) |
| Various Aliphatic & Aromatic Amines | Benzyl Chloroformate (Cbz-Cl) | NaHCO₃ | Water/THF | 2 - 20 hours | 0 °C to Room Temp. | ~90% or higher | |
| Various Aliphatic & Aromatic Amines | Benzyl Chloroformate (Cbz-Cl) | - | Water | 2 - 10 minutes (aliphatic) | Room Temp. | High | |
| Various Aliphatic & Aromatic Amines | Benzyl Chloroformate (Cbz-Cl) | - | PEG-400 | Specified in source | Room Temp. | High | |
| Spermidine | Benzyl Chloroformate (Cbz-Cl) | NaHCO₃ | - | - | - | 71% | |
| L-Cyclohexylglycine | Benzyl Chloroformate (Cbz-Cl) | 20% aq. NaOH | Water | - | - | 82.3% |
Table 2: Comparative Analysis of Carbobenzyloxy (Cbz) Deprotection Methods
| Method | Reagent/Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Key Features | Reference(s) |
| Catalytic Hydrogenation | H₂, 10% Pd/C | Methanol or Ethanol | - | - | High (often >90%) | Standard, mild conditions; not compatible with other reducible groups. | |
| Catalytic Transfer Hydrogenation | Ammonium Formate, 10% Pd/C | - | 10 minutes | Reflux | 76-95% | Rapid, neutral conditions. | |
| Catalytic Transfer Hydrogenation | Formic Acid, 10% Pd/C | Methanol | 3 minutes | - | 80-95% | Uses a common solvent for peptides as the hydrogen donor. | |
| Acid-Mediated Cleavage | HBr in Acetic Acid | - | - | - | - | Strong acidic conditions; can cleave other acid-labile groups. | |
| Acid-Mediated Cleavage | Isopropanol hydrochloride (IPA·HCl) | - | 4 hours | 65-75°C | - | Metal-free, scalable alternative to hydrogenolysis. |
Foundational Experimental Protocols
The following sections provide detailed methodologies for the introduction and removal of the carbobenzyloxy group, reflecting both historical and contemporary practices.
Protocol 1: N-Carbobenzyloxy Protection of an Amino Acid in an Aqueous Medium
This protocol is a generalized procedure based on the classical Schotten-Baumann conditions.
Materials:
-
Amino acid (1 equivalent)
-
Benzyl Chloroformate (Cbz-Cl) (1.05 - 1.1 equivalents)
-
Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
-
Water
-
Organic solvent for extraction (e.g., Ethyl Acetate, Diethyl Ether)
-
Hydrochloric Acid (HCl), dilute solution
Procedure:
-
Dissolve the amino acid in an aqueous solution of sodium bicarbonate or sodium carbonate. The pH of the solution should be maintained between 8 and 10 to ensure the amino group is deprotonated and nucleophilic, while minimizing racemization.
-
Cool the solution in an ice bath.
-
Add benzyl chloroformate dropwise to the stirred solution.
-
Allow the reaction to stir for 2-3 hours, while maintaining the cool temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, extract the aqueous solution with an organic solvent (e.g., ethyl acetate) to remove any unreacted benzyl chloroformate and benzyl alcohol.
-
Acidify the aqueous layer with a dilute solution of hydrochloric acid to a pH of approximately 2-3. This will protonate the carboxylic acid of the N-Cbz protected amino acid, causing it to precipitate.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Catalytic Hydrogenolysis for Cbz Deprotection
This is the most common and mildest method for the removal of the Cbz group.
Materials:
-
N-Cbz protected peptide or amino acid
-
Palladium on carbon (10% Pd/C) catalyst (typically 5-10 mol%)
-
Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)
-
Hydrogen gas (H₂) source (e.g., balloon, Parr hydrogenator)
-
Celite® or other filtration aid
Procedure:
-
Dissolve the N-Cbz protected compound in a suitable solvent in a flask equipped with a stir bar.
-
Carefully add the 10% Pd/C catalyst to the solution. The catalyst is flammable and should be handled with care.
-
Securely attach a hydrogen-filled balloon to the flask or place the flask in a Parr hydrogenation apparatus.
-
Evacuate the flask and refill with hydrogen gas (repeat this cycle 3 times) to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filter cake with the solvent used for the reaction.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected amine.
Protocol 3: Catalytic Transfer Hydrogenation for Cbz Deprotection
This method offers a convenient alternative to using hydrogen gas.
Materials:
-
N-Cbz protected compound
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol
Procedure:
-
Dissolve the N-Cbz protected compound in methanol.
-
Add 10% Pd/C to the solution.
-
Add ammonium formate to the reaction mixture.
-
Reflux the mixture and monitor the reaction by TLC. The reaction is often complete within 10-30 minutes.
-
After completion, filter the reaction mixture through Celite® to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the deprotected product.
Visualizing the Chemistry: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the core chemical transformations and a general experimental workflow for the use of the Cbz group.
References
Synthesis and Purification of N-CBZ-D-valine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of N-CBZ-D-valine (N-Carbobenzyloxy-D-valine), a critical N-protected amino acid derivative widely utilized in peptide synthesis and as a chiral building block in the development of pharmaceuticals. This document details the prevalent synthetic methodology, robust purification protocols, and presents key data in a structured format for ease of reference.
Introduction
N-CBZ-D-valine is the N-protected form of D-valine, where the amino group is masked by a benzyloxycarbonyl (Cbz or Z) group.[1] This protection strategy is fundamental in peptide chemistry, preventing the amine from participating in unwanted side reactions during peptide bond formation. The Cbz group can be selectively removed under specific conditions, allowing for the stepwise elongation of a peptide chain. D-valine itself is an isomer of the essential amino acid L-valine and has been noted for its inhibitory effects on fibroblasts in cell culture and its presence in antitumor agents like Actinomycin D.[1]
Synthesis of N-CBZ-D-valine via the Schotten-Baumann Reaction
The most common and effective method for the synthesis of N-CBZ-D-valine is the Schotten-Baumann reaction. This reaction involves the acylation of the D-valine amino group with benzyl chloroformate (also known as carbobenzoxy chloride) under basic conditions.[2][3] The base, typically sodium hydroxide, neutralizes the hydrochloric acid that is generated as a byproduct, driving the reaction to completion.[2]
Reaction Scheme
The chemical transformation can be represented as follows:
Caption: Reaction scheme for the synthesis of N-CBZ-D-valine.
Detailed Experimental Protocol
The following protocol is adapted from established procedures for the N-protection of amino acids. While the cited patent specifically details the synthesis of the L-enantiomer, the methodology is directly applicable to the D-enantiomer with analogous results expected.
Materials:
-
D-Valine
-
Benzyl Chloroformate (Cbz-Cl)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Ice
Procedure:
-
Dissolution: Dissolve D-valine in a 2N sodium hydroxide solution in a reaction vessel.
-
Cooling: Cool the mixture to between 15-25°C using an ice-salt bath. While older procedures often call for cooling to 0-5°C, maintaining a temperature of 15-25°C has been shown to be effective and more energy-efficient.
-
Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate dropwise to the stirred solution.
-
pH Control: Concurrently, add a 2N sodium hydroxide solution dropwise to maintain the pH of the reaction mixture at approximately 9.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is complete when the D-valine spot is no longer visible.
-
Work-up:
-
Perform an initial extraction with ethyl acetate to remove any unreacted benzyl chloroformate. The aqueous layer is retained.
-
Acidify the aqueous layer to a pH of 2 with hydrochloric acid. This will precipitate the N-CBZ-D-valine.
-
Extract the product from the acidified aqueous layer with ethyl acetate (at least twice). The upper ethyl acetate layers are combined.
-
Dry the combined ethyl acetate extracts over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the ethyl acetate under reduced pressure to yield the crude N-CBZ-D-valine as a solid.
-
Quantitative Data
The following table summarizes the quantitative data for a representative synthesis of the analogous N-CBZ-L-valine, which can be considered indicative for the D-isomer synthesis.
| Parameter | Value | Reference |
| Starting Materials | ||
| L-Valine | 117.5 g | |
| 2N Sodium Hydroxide (initial) | 450 mL | |
| Benzyl Chloroformate | 170.6 g | |
| 2N Sodium Hydroxide (for pH control) | 620 mL | |
| Reaction Conditions | ||
| Temperature | 15-25 °C | |
| pH | 9 | |
| Product | ||
| Crude Yield | 162 g | |
| Yield (%) | 137.9% (based on L-Valine) |
Purification of N-CBZ-D-valine
The primary method for the purification of solid N-CBZ-D-valine is recrystallization. The choice of solvent system is crucial for obtaining a high-purity product.
Recrystallization Protocol
Solvent System: A common and effective solvent system for the recrystallization of N-Cbz-amino acids is a mixture of ethyl acetate and a non-polar solvent like petroleum ether or hexane.
Procedure:
-
Dissolution: Dissolve the crude N-CBZ-D-valine in a minimal amount of hot ethyl acetate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add petroleum ether to the hot solution until it becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold petroleum ether to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Purity Assessment
The purity of the final product can be assessed by several methods:
-
Melting Point: A sharp melting point range is indicative of high purity. The reported melting point for N-CBZ-D-valine is between 58.0 to 63.0 °C.
-
Chromatography (TLC, HPLC): A single spot on a TLC plate or a single peak in an HPLC chromatogram indicates a high degree of purity.
-
Spectroscopy (NMR, IR): Spectroscopic methods can be used to confirm the chemical structure of the purified product.
The following table presents typical physical and analytical data for N-CBZ-D-valine.
| Property | Value | Reference |
| Appearance | White to off-white crystalline solid/powder | |
| Molecular Formula | C₁₃H₁₇NO₄ | |
| Molecular Weight | 251.28 g/mol | |
| Melting Point | 58.0 - 63.0 °C | |
| Optical Rotation ([α]D) | +3.0 to +6.0° (c=2 in Acetic Acid) | |
| Purity (by titration) | >98.0% | |
| Solubility | Soluble in organic solvents like ethanol and acetone |
Experimental Workflow and Logical Relationships
Synthesis and Purification Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of N-CBZ-D-valine.
Caption: Workflow for the synthesis and purification of N-CBZ-D-valine.
Logical Relationship of the Schotten-Baumann Reaction
This diagram outlines the logical progression and key components of the Schotten-Baumann reaction for N-CBZ-D-valine synthesis.
Caption: Logical relationships in the Schotten-Baumann synthesis.
Conclusion
The synthesis of N-CBZ-D-valine via the Schotten-Baumann reaction is a well-established and efficient method. Careful control of reaction parameters, particularly pH and temperature, followed by a systematic work-up and purification by recrystallization, consistently yields a high-purity product suitable for demanding applications in peptide synthesis and pharmaceutical research. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field.
References
Spectroscopic Profile of CBZ-D-VALINE: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N-Carbobenzyloxy-D-valine (CBZ-D-VALINE), a key building block in peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of pharmaceutical sciences, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Data Presentation
The following tables summarize the key spectroscopic data for this compound. It is important to note that a complete, experimentally validated dataset with full assignments is not consistently available across all public databases. Therefore, the data presented herein is a composite of reported values for closely related analogs (L-enantiomer and DL-racemic mixture) and predicted values based on the known chemical structure.
¹H NMR (Proton NMR) Data
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Carboxylic Acid (-COOH) | ~10-12 | Singlet (broad) | - |
| Aromatic (C₆H₅) | 7.30-7.40 | Multiplet | - |
| Benzylic (-CH₂-) | ~5.10 | Singlet | - |
| Amide (-NH-) | ~5.2-5.4 | Doublet | ~8-9 |
| α-Proton (-CH-) | ~4.3-4.4 | Doublet of Doublets | ~8-9, ~4-5 |
| β-Proton (-CH-) | ~2.1-2.3 | Multiplet | - |
| Methyl (-CH₃) | ~0.9-1.0 | Doublet | ~7 |
| Methyl (-CH₃) | ~0.9-1.0 | Doublet | ~7 |
¹³C NMR (Carbon NMR) Data
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Carboxylic Acid Carbonyl (-COOH) | ~175-177 |
| Urethane Carbonyl (-O-(C=O)-NH-) | ~156-157 |
| Aromatic (Quaternary) | ~136 |
| Aromatic (-CH=) | ~127-129 |
| Benzylic (-CH₂-) | ~67 |
| α-Carbon (-CH-) | ~60 |
| β-Carbon (-CH-) | ~31 |
| Methyl Carbons (-CH₃) | ~18-19 |
IR (Infrared) Spectroscopy Data
| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 3300-2500 | Strong, Broad |
| N-H Stretch (Amide) | 3400-3200 | Medium |
| C-H Stretch (Aromatic) | 3100-3000 | Medium |
| C-H Stretch (Aliphatic) | 3000-2850 | Medium |
| C=O Stretch (Carboxylic Acid) | 1725-1700 | Strong |
| C=O Stretch (Urethane) | 1700-1670 | Strong |
| C=C Stretch (Aromatic) | 1600-1450 | Medium |
| N-H Bend (Amide) | 1550-1510 | Medium |
Mass Spectrometry (MS) Data
The mass spectral data for the racemic mixture (N-Carbobenzoyl-DL-valine) provides insight into the expected fragmentation pattern of this compound.[1][2]
| m/z | Relative Intensity | Proposed Fragment |
| 251.12 | - | [M]⁺ (Molecular Ion) |
| 208.13 | High | [M-CO₂H]⁺ |
| 162.13 | High | [M-CO₂H - C₂H₄]⁺ or [C₁₀H₁₆NO]⁺ |
| 108.06 | Medium | [C₇H₈O]⁺ (Benzyl alcohol cation) |
| 91.05 | High | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.
-
Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.
-
¹H NMR Acquisition: A standard pulse-acquire sequence is used. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to simplify the spectrum and enhance sensitivity. A wider spectral width (e.g., 200-220 ppm) is used. A larger number of scans is typically required (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The acquired Free Induction Decay (FID) is processed using Fourier transformation. Phase and baseline corrections are applied to the resulting spectrum. Chemical shifts are referenced to the solvent peak or TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR) FT-IR, a small amount of solid this compound is placed directly onto the ATR crystal.
-
Instrumentation: An FT-IR spectrometer equipped with an ATR accessory (e.g., a Bruker Tensor 27 FT-IR) is used.
-
Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded to subtract the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor).
-
Sample Spectrum: The solid sample is brought into firm contact with the ATR crystal using a pressure clamp. The IR spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent system, such as a mixture of acetonitrile and water, often with a small amount of formic acid to promote protonation.
-
Instrumentation: An Electrospray Ionization (ESI) mass spectrometer, often coupled with a liquid chromatography system (LC-MS) and a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap, is used.
-
Ionization: The sample solution is introduced into the ESI source, where a high voltage is applied to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte.
-
Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
-
Fragmentation Analysis (MS/MS): For structural elucidation, tandem mass spectrometry (MS/MS) can be performed. The molecular ion (or a prominent fragment ion) is selected and subjected to collision-induced dissociation (CID) with an inert gas to generate a characteristic fragmentation pattern.
Mandatory Visualization
The following diagrams illustrate the typical experimental workflows for the spectroscopic analysis of this compound.
References
A Technical Guide to the Stereochemistry of D-Valine in Peptides: Implications for Research and Drug Development
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chirality in Peptide Science
In the landscape of peptide and protein chemistry, stereochemistry is a fundamental determinant of structure and function. With the exception of glycine, all proteinogenic amino acids are chiral, existing as L- and D-enantiomers, which are non-superimposable mirror images of each other.[1][2] Life overwhelmingly favors the L-isomers for ribosomal protein synthesis.[1] This homochirality dictates the formation of stable secondary structures like right-handed alpha-helices and the specific topology of beta-sheets, which are essential for biological recognition and catalysis.
The incorporation of D-amino acids, such as D-valine, represents a deliberate and powerful strategy in peptide design.[3] D-valine is the enantiomer of the naturally occurring L-valine and possesses a hydrophobic, non-polar isopropyl side chain.[4] Introducing this "mirror-image" building block into a peptide chain composed of L-amino acids introduces profound stereochemical alterations. These changes disrupt native conformations and, critically, confer resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acid substrates. This guide provides an in-depth technical overview of the stereochemical impact of D-valine in peptides, its applications in drug development, quantitative data on its effects, and the experimental protocols required for its synthesis and analysis.
The Stereochemical Impact of D-Valine Incorporation
The substitution of an L-amino acid with its D-enantiomer fundamentally alters the local and global conformation of a peptide. The peptide backbone's rotational angles (phi and psi) for a D-residue preferentially occupy regions of the Ramachandran plot that are mirror images of those allowed for L-residues. This has several critical consequences:
-
Disruption of Secondary Structures: The periodic, right-handed nature of an alpha-helix is disrupted by the inclusion of a D-amino acid, which favors a left-handed twist. This often acts as a "helix breaker" or can terminate a helical segment. Similarly, the precise hydrogen-bonding network of a parallel or anti-parallel beta-sheet is disturbed.
-
Induction of Unique Turns: While disruptive to helices and sheets, D-amino acids are powerful inducers of specific reverse turns, particularly β-turns. For instance, a D-Pro-Gly sequence is a well-established nucleator for a specific type of β-turn (type II'). This conformational constraint can be exploited to create highly structured, cyclic, or constrained peptides with improved receptor affinity and specificity.
-
Enhanced Proteolytic Stability: The primary driver for incorporating D-amino acids in therapeutic peptide design is the dramatic increase in resistance to proteolysis. Proteases, the enzymes responsible for peptide bond cleavage, have active sites that are exquisitely shaped to recognize and bind L-amino acid sequences. A peptide containing a D-amino acid, like D-valine, fits poorly into the enzyme's active site, preventing catalytic action. This stereochemical mismatch is the basis for its enzymatic resistance.
Below is a diagram illustrating this fundamental principle of protease resistance.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 4. Valine (Val) Amino Acid Overview - Creative Peptides [creative-peptides.com]
CBZ-D-VALINE CAS number and molecular structure.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-α-Carbobenzyloxy-D-valine (CBZ-D-VALINE), a critical chiral building block in synthetic organic chemistry and drug development. This document details its chemical and physical properties, a standard synthesis protocol, and its primary applications.
Core Compound Identification
This compound is the N-Cbz protected form of the D-isomer of valine, an essential amino acid. The carbobenzyloxy (Cbz or Z) group serves as a crucial protecting group in peptide synthesis, preventing the amino group of D-valine from undergoing unwanted reactions during peptide bond formation.
Molecular Structure:
The structure consists of a D-valine molecule where the amino group is attached to a carbobenzyloxy group.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.
Table 1: Chemical Identifiers and Molecular Properties
| Parameter | Value | Reference |
| CAS Number | 1685-33-2 | [3][4][5] |
| Molecular Formula | C₁₃H₁₇NO₄ | |
| Molecular Weight | 251.28 g/mol | |
| Appearance | White to off-white crystalline powder |
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
| Melting Point | 58.0 to 63.0 °C | |
| Solubility | Sparingly soluble in water. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | |
| Optical Rotation | [α]20/D +3.0 to +6.0° (c=2, Acetic Acid) |
Synthesis of this compound: Experimental Protocol
The following protocol describes a standard method for the synthesis of this compound via the Schotten-Baumann reaction, adapted from procedures for the L-enantiomer. This reaction involves the acylation of the amino group of D-valine using benzyl chloroformate under basic conditions.
Materials:
-
D-Valine
-
2M Sodium hydroxide solution
-
Sodium carbonate
-
Benzyl chloroformate (Cbz-Cl)
-
1,4-Dioxane (or other suitable organic solvent)
-
Dichloromethane (for extraction)
-
Concentrated hydrochloric acid
-
Deionized water
Procedure:
-
Dissolution: In a suitable reaction vessel, dissolve D-valine in a 2M sodium hydroxide solution and add sodium carbonate. Stir until all solids are completely dissolved.
-
Cooling: Cool the reaction mixture to below 0°C using an ice-salt bath.
-
Addition of Protecting Group: Prepare a solution of benzyl chloroformate in 1,4-dioxane. Add this solution dropwise to the cooled D-valine solution while vigorously stirring. Maintain the reaction temperature below 20°C throughout the addition.
-
Reaction: Allow the reaction to proceed at room temperature for approximately 8 hours with continuous stirring.
-
Extraction: After the reaction is complete, extract the mixture with dichloromethane to remove unreacted benzyl chloroformate and other organic impurities. Discard the organic phase.
-
Acidification and Precipitation: Cool the aqueous phase to below 10°C. Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution reaches 2. A white solid precipitate of this compound will form.
-
Isolation and Purification: Continue stirring the mixture at 10°C for 30 minutes to ensure complete precipitation. Collect the solid product by filtration.
-
Washing and Drying: Wash the collected solid with cold deionized water to remove any remaining salts. Dry the purified product under a vacuum to yield white, crystalline this compound.
Workflow Diagram:
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Applications in Drug Development and Research
This compound is a valuable intermediate in the synthesis of pharmaceuticals and biochemicals. Its primary application is in peptide synthesis, where the Cbz group provides temporary protection for the amino functionality.
-
Peptide Synthesis: It is a fundamental building block for the solid-phase and solution-phase synthesis of peptides containing D-valine residues. D-amino acids are incorporated into peptide-based drug candidates to increase their stability against enzymatic degradation, thereby improving their pharmacokinetic profiles.
-
Chiral Synthesis: It serves as a chiral precursor in the asymmetric synthesis of various complex organic molecules and active pharmaceutical ingredients (APIs).
-
Enzyme Inhibitors: this compound and its derivatives are used in the development of enzyme inhibitors, where the specific stereochemistry is crucial for biological activity.
Safety and Handling
This compound should be handled with standard laboratory safety precautions. It is advisable to wear personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
References
Solubility Profile of N-Carbobenzyloxy-D-valine (CBZ-D-VALINE) in Common Organic Solvents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-Carbobenzyloxy-D-valine (CBZ-D-VALINE), a commonly used protected amino acid in peptide synthesis and pharmaceutical development. Understanding the solubility of this compound in various organic solvents is critical for its effective use in synthesis, purification, and formulation processes. This document compiles available qualitative solubility data, outlines a detailed experimental protocol for quantitative solubility determination, and provides a visual representation of the experimental workflow.
Qualitative Solubility Data
| Organic Solvent | Qualitative Solubility |
| Methanol | Soluble |
| Ethanol | Soluble |
| Acetone | Soluble |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
Experimental Protocol for Quantitative Solubility Determination (Gravimetric Method)
The following section details a standard laboratory procedure for the quantitative determination of the solubility of this compound in an organic solvent using the gravimetric method. This method is straightforward and relies on the accurate measurement of mass to determine the concentration of the solute in a saturated solution.
1. Materials and Equipment:
-
N-Carbobenzyloxy-D-valine (this compound), high purity
-
Selected organic solvent (e.g., methanol, ethanol, acetone), analytical grade
-
Analytical balance (readable to at least 0.1 mg)
-
Thermostatic shaker or water bath
-
Vials with screw caps (e.g., 20 mL scintillation vials)
-
Syringe filters (0.22 µm, compatible with the chosen solvent)
-
Syringes
-
Pre-weighed, dry glass evaporating dishes or beakers
-
Vacuum oven or desiccator
-
Spatula
-
Volumetric flasks and pipettes
2. Experimental Procedure:
2.1. Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve to ensure a saturated solution with undissolved solid remaining.
-
Add a known volume (e.g., 10.0 mL) of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This ensures that the solution reaches saturation.
2.2. Sample Withdrawal and Analysis:
-
After the equilibration period, stop the agitation and allow the undissolved solid to settle at the bottom of the vials.
-
Carefully withdraw a known volume of the clear supernatant (e.g., 5.0 mL) using a syringe fitted with a solvent-compatible 0.22 µm filter. This step is crucial to remove any undissolved solid particles.
-
Dispense the filtered, saturated solution into a pre-weighed, dry evaporating dish.
-
Record the exact mass of the evaporating dish containing the solution.
2.3. Solvent Evaporation and Mass Determination:
-
Place the evaporating dish in a vacuum oven at a temperature below the boiling point of the solvent to slowly evaporate the solvent. Alternatively, a desiccator under vacuum can be used.
-
Once all the solvent has evaporated, a solid residue of this compound will remain.
-
Dry the evaporating dish containing the solid residue to a constant weight in the vacuum oven or desiccator.
-
Allow the dish to cool to room temperature in a desiccator before weighing it on the analytical balance.
-
Repeat the drying and weighing steps until a constant mass is obtained.
3. Data Analysis and Calculation of Solubility:
-
Mass of the dissolved this compound:
-
Subtract the initial mass of the empty evaporating dish from the final constant mass of the dish with the dried solid residue.
-
-
Volume of the solvent:
-
The volume of the solvent in the aliquot taken can be determined from the difference in mass of the evaporating dish with the solution and the dish with the dried solid, divided by the density of the solvent at the experimental temperature.
-
-
Solubility Calculation:
-
The solubility can be expressed in various units, most commonly as mg/mL or g/L.
-
Solubility (mg/mL) = (Mass of dissolved this compound in mg) / (Volume of the aliquot of solvent in mL)
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the gravimetric determination of the solubility of this compound.
Caption: Experimental workflow for the gravimetric determination of solubility.
A Technical Guide to the Safe Handling, Storage, and Disposal of CBZ-D-VALINE
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive safety, handling, and storage recommendations for CBZ-D-VALINE (CAS No. 1685-33-2). The information herein is compiled from publicly available safety data sheets and general laboratory safety protocols to ensure the protection of personnel and the integrity of research.
Chemical and Physical Properties
This compound, also known as N-Benzyloxycarbonyl-D-valine, is a derivative of the amino acid D-Valine.[1] It is commonly used in peptide synthesis and other biochemical applications.[2] Understanding its physical and chemical properties is fundamental to its safe handling.
| Property | Value | Reference |
| CAS Number | 1685-33-2 | [3] |
| Molecular Formula | C13H17NO4 | [4] |
| Molecular Weight | 251.28 g/mol | [4] |
| Appearance | White to off-white crystal or powder | |
| Melting Point | 58 - 60 °C | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. | |
| Purity | >98.0% |
Hazard Identification and Toxicology
This compound is classified as an irritant. The toxicological properties of this compound have not been fully investigated. Therefore, it should be handled with care, assuming it may have other unknown hazards.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Irritation | ! | Warning | H315: Causes skin irritation |
| Eye Irritation | ! | Warning | H319: Causes serious eye irritation |
| Respiratory Irritation | ! | Warning | H335: May cause respiratory irritation |
Toxicological Data Summary:
| Metric | Value | Reference |
| Acute Toxicity | No information available for this product | |
| Carcinogenicity | No information available | |
| Mutagenic Effects | No information available | |
| Reproductive Effects | No information available |
Due to the lack of specific toxicological data, all handling procedures should be based on minimizing exposure through all potential routes: inhalation, ingestion, and skin/eye contact.
Safe Handling and Personal Protective Equipment (PPE)
Adherence to proper handling procedures is critical to minimize risk. A general workflow for handling this compound powder is outlined below.
Engineering Controls
-
Ventilation: Always handle this compound powder in a well-ventilated area. A chemical fume hood or a powder containment hood is strongly recommended to minimize inhalation of dust particles.
Personal Protective Equipment (PPE)
The following PPE should be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles that comply with OSHA regulations in 29 CFR 1910.133 or European Standard EN166.
-
Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile gloves. Inspect gloves for holes before use and change them frequently.
-
Body Protection: A laboratory coat must be worn. For procedures with a higher risk of dust generation, consider a disposable gown.
-
Respiratory Protection: If working outside of a ventilated enclosure or if dust generation is significant, an N95 or higher-rated respirator may be necessary.
Storage Recommendations
Proper storage is crucial to maintain the chemical's integrity and prevent accidental exposure.
| Storage Condition | Temperature Range | Additional Notes | Reference |
| Long-term Powder | -20°C (for up to 3 years) | Store in a tightly sealed container in a dry place. | |
| Short-term Powder | 2-8°C or Room Temperature | Keep container tightly closed. | |
| In Solvent | -80°C (up to 6 months) or -20°C (up to 1 month) | Consult specific product datasheet for stability. |
General Storage Practices:
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers clearly labeled.
-
Store away from incompatible materials, such as strong oxidizing agents.
First Aid and Emergency Procedures
In case of exposure, follow these first-aid measures immediately.
| Exposure Route | First Aid Measures | Reference |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. | |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. If irritation persists, seek medical attention. | |
| Inhalation | Remove victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. | |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
Spill Response
In the event of a spill, follow a structured response to ensure safety and proper cleanup.
Key Spill Cleanup Steps:
-
Avoid breathing dust.
-
Use a method that does not generate dust, such as gently covering with an absorbent material and then carefully sweeping up.
-
Place the collected material into a suitable, sealed container for disposal.
-
Decontaminate the area and all equipment used for cleanup.
Experimental Protocols: General Methodology for Irritation Assessment
While no specific experimental safety data for this compound is publicly available, its hazard classification (H315: Causes skin irritation) suggests that its irritancy potential would be evaluated using standardized tests. A common in vitro method is the Reconstructed human Epidermis (RhE) Test Method, following OECD Test Guideline 439.
Principle of the OECD TG 439 Skin Irritation Test: This protocol assesses the potential of a chemical to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis model. Cell viability is determined using the MTT assay, where viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product, which is then measured spectrophotometrically. A reduction in cell viability below a certain threshold indicates irritation potential.
Disclaimer: This is a representative methodology and does not imply that this compound has been tested with this specific protocol. Researchers should consult relevant regulatory guidelines for required safety testing.
Waste Disposal
All waste materials, including unused compound, contaminated PPE, and cleanup materials, must be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. Keep waste in clearly labeled, sealed containers.
References
A Technical Guide to the Thermodynamic Properties of N-Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of N-protected amino acids, which are crucial for understanding and modeling biological systems, particularly in the context of drug development and protein chemistry. The protection of the N-terminus of amino acids alters their physicochemical properties, influencing their behavior in various environments. This guide details the experimental methodologies used to determine these properties and presents key thermodynamic data in a structured format for easy comparison.
Core Thermodynamic Properties
The stability and interactions of N-protected amino acids are governed by fundamental thermodynamic quantities such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). These properties provide insight into the energetics of processes like solvation, folding, and binding.
Enthalpy of Formation and Combustion
The standard enthalpy of formation (ΔfH°) and combustion (ΔcH°) are key indicators of the energetic stability of a molecule. These values are often determined experimentally through combustion calorimetry.
Table 1: Enthalpies of Combustion and Formation for Selected N-Protected Amino Acids
| Compound | State | ΔcH° (kJ/mol) | ΔfH° (kJ/mol) | Reference |
| N-benzoyl-α-alanine | solid | - | - | [1] |
| 4-amino-hippuric acid | solid | - | - | [1] |
| o-amino-benzoic acid | crystalline | - | -399.0 ± 3 | [2][3] |
| m-amino-benzoic acid | crystalline | - | -416.6 ± 4.1 | [2] |
| p-amino-benzoic acid | crystalline | - | -408.7 ± 2.3 |
Note: Specific values for N-benzoyl-α-alanine and 4-amino-hippuric acid were not provided in the abstract.
Heat Capacity
Heat capacity (Cp) measures the amount of heat required to raise the temperature of a substance. It is a critical parameter for studying the temperature dependence of other thermodynamic properties and for understanding phenomena like protein folding and stability.
Table 2: Heat Capacity Data for N-Acetyl Amino Acid Amides
| Compound | Temperature Range (K) | Experimental Technique(s) |
| N-acetyl glycine amide | 2-471 | Relaxation Calorimetry, Power Compensation DSC, Tian–Calvet Calorimetry |
| N-acetyl-L-alanine amide | 2-471 | Relaxation Calorimetry, Power Compensation DSC, Tian–Calvet Calorimetry |
| N-acetyl-L-valine amide | 2-471 | Relaxation Calorimetry, Power Compensation DSC, Tian–Calvet Calorimetry |
| N-acetyl-L-isoleucine amide | 2-471 | Relaxation Calorimetry, Power Compensation DSC, Tian–Calvet Calorimetry |
| N-acetyl-L-leucine amide | 2-471 | Relaxation Calorimetry, Power Compensation DSC, Tian–Calvet Calorimetry |
Gibbs Free Energy of Solvation
The Gibbs free energy of solvation (ΔGsolv) quantifies the thermodynamic favorability of dissolving a solute in a solvent. For N-protected amino acids, this is particularly important for understanding their partitioning between different biological environments. Molecular dynamics-based free energy simulations are a powerful tool for calculating these values.
Experimental Protocols
The determination of thermodynamic properties of N-protected amino acids relies on a variety of precise experimental techniques.
Combustion Calorimetry
This technique is used to determine the enthalpy of combustion.
Experimental Workflow for Combustion Calorimetry
Caption: Workflow for determining enthalpy of combustion.
A weighed pellet of the N-protected amino acid is placed in a bomb calorimeter. The bomb is sealed, filled with high-pressure oxygen, and placed in a container of water (the calorimeter). The sample is ignited, and the temperature change of the water is measured. Corrections are made for the heat of ignition and the formation of byproducts like nitric acid. From the temperature rise and the known heat capacity of the calorimeter, the energy of combustion is calculated. The standard enthalpy of formation can then be derived from the enthalpy of combustion.
Differential Scanning Calorimetry (DSC) and Related Techniques
DSC and other calorimetric methods are used to measure heat capacity and enthalpies of phase transitions.
Experimental Workflow for Heat Capacity Measurement
Caption: Workflow for comprehensive heat capacity determination.
Prior to heat capacity measurements, techniques like thermogravimetric analysis (TGA) and X-ray powder diffraction (XRPD) are used to determine the decomposition temperatures and initial crystal structures of the N-acetyl amino acid amides. The heat capacities are then measured over a wide temperature range using a combination of techniques: relaxation (heat-pulse) calorimetry for low temperatures (e.g., 2-268 K), power compensation DSC for intermediate temperatures (e.g., 216-471 K), and Tian–Calvet calorimetry for higher temperatures (e.g., 266-350 K). The data from these different methods are then combined to develop a comprehensive and reliable set of reference heat capacities and thermodynamic functions.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for studying molecular interactions in solution by directly measuring the heat change upon binding. It can be used to determine binding affinity (K), enthalpy change (ΔH), and stoichiometry (n) of the interaction.
Logical Relationship of Thermodynamic Properties
Caption: Interrelation of key thermodynamic properties.
Applications in Drug Development and Research
The thermodynamic data of N-protected amino acids are invaluable in several areas:
-
Modeling Protein Stability: N-acetyl amino acid amides serve as model compounds for studying the interactions within globular proteins. Their thermodynamic properties help in understanding the forces that govern protein folding and stability.
-
Solubility Prediction: Understanding the thermodynamics of fusion (melting) is essential for predicting the solubility of amino acids and their derivatives, which is critical in pharmaceutical formulation and crystallization processes.
-
Ligand Binding and Drug Design: The desolvation of ligands and protein binding sites is a key component of the binding free energy. Accurate solvation free energies for amino acid analogs are crucial for computational drug design and predicting binding affinities.
-
Biochemical Pathway Analysis: While not directly involved in signaling in the same way as phosphorylation, the metabolic fate and energetic cost of N-acetylation of amino acids can be relevant in certain metabolic disorders.
This guide provides a foundational understanding of the thermodynamic properties of N-protected amino acids. The presented data and experimental protocols offer a starting point for researchers to delve deeper into the specific applications relevant to their work. The continued acquisition of high-quality thermodynamic data will further enhance our ability to model and predict the behavior of complex biological systems.
References
The Impact of D-Amino Acids on Peptide Structure and Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of D-amino acids into peptide structures represents a paradigm shift in peptide-based drug development. Nature's near-exclusive use of L-amino acids renders natural peptides susceptible to rapid enzymatic degradation, a primary obstacle to their therapeutic application. This technical guide provides a comprehensive analysis of how the substitution with non-canonical D-amino acids profoundly impacts peptide structure, stability, and biological function. We delve into the core principles of enhanced proteolytic resistance, modulation of receptor binding affinity, and alterations in secondary structure. This guide further serves as a practical resource by providing detailed experimental protocols for the synthesis and analysis of D-amino acid-containing peptides, alongside structured quantitative data and visualizations of key biological pathways and experimental workflows.
Introduction: The Chirality Advantage in Peptide Therapeutics
Peptides offer significant promise as therapeutic agents due to their high specificity and low off-target toxicity. However, their clinical utility is frequently hampered by a short in vivo half-life, primarily due to rapid degradation by endogenous proteases.[1][2] These enzymes have evolved to recognize and cleave peptide bonds involving L-amino acids. The introduction of D-amino acids, the mirror images of their L-counterparts, provides a powerful strategy to overcome this limitation.[2][3] By altering the stereochemistry at specific positions, D-amino acid-containing peptides (DAACPs) exhibit remarkable resistance to proteolysis, leading to significantly extended in vivo circulation and improved bioavailability.[4] This fundamental principle has become a cornerstone of modern peptide drug design, enabling the development of more robust and effective peptide-based therapeutics.
Impact on Peptide Properties
Enhanced Proteolytic Stability
The most significant and widely exploited advantage of incorporating D-amino acids is the dramatic increase in resistance to enzymatic degradation. Proteases are highly stereospecific enzymes, and their active sites are configured to accommodate the L-configuration of amino acid residues. The presence of a D-amino acid creates steric hindrance, preventing the peptide from fitting correctly into the enzyme's active site and thus inhibiting cleavage of the peptide bond. Even a single D-amino acid substitution can significantly enhance stability, while peptides composed entirely of D-amino acids (retro-inverso peptides) can exhibit exceptional resistance to proteolysis.
Data Presentation: Proteolytic Stability of L-Peptides vs. D-Amino Acid Analogs
| Peptide/Analog | Modification | Protease/Serum | Half-life (L-form) | Half-life (D-form/analog) | Fold Increase | Reference(s) |
| Melittin | Full L- to D-amino acid substitution | In vivo mouse model | Not specified | Not specified (attenuated anti-PEG antibody generation and toxicity) | - | |
| RDP215 | Partial (9) L- to D-amino acid substitution | Human Serum (10%) | Degraded within 24h | Stable for > 7 days | > 168 | |
| GLP-1 | Full L- to D-amino acid substitution | Proteinase K | < 1 hour | ~80% remaining after 6 hours | > 6 | |
| Antimicrobial Peptide (KKVVFKVKFKK) | Partial and full D-amino acid substitutions | Serum | Not specified | "Greatly improved" | - | |
| Oncocin analog (Onc72) | L-Arg to D-Arg substitution | Mouse Serum | < 5 min | > 8 hours | > 96 | |
| Somatostatin | Shortened and D-amino acid substituted (Octreotide) | Plasma | Few minutes | 1.5 hours | - | |
| Chicken cathelicidin-2 derived peptides (C1-15 and F2,5,12W) | Full L- to D-amino acid substitution | Trypsin, Aureolysin, Elastase | Susceptible | Fully protected | - |
Modulation of Receptor Binding Affinity
The effect of D-amino acid substitution on receptor binding is context-dependent and can lead to an increase, decrease, or no change in affinity. If the stereochemistry of a specific L-amino acid is critical for the interaction with the receptor, its replacement with a D-enantiomer can abolish binding. Conversely, in some cases, the altered conformation induced by a D-amino acid can result in a more favorable interaction with the target, leading to enhanced binding affinity.
Data Presentation: Receptor Binding Affinity of L-Peptides vs. D-Amino Acid Analogs
| Peptide/Analog | Receptor | Modification | Binding Affinity (Ki or Kd) - L-form | Binding Affinity (Ki or Kd) - D-form/analog | Change in Affinity | Reference(s) |
| Neurokinin A (4-10) | NK2 Receptor | D-Phe(6) substitution | Not specified | Drastically reduced | Decrease | |
| Neurokinin A (4-10) | NK2 Receptor | D-Val(7) substitution | Not specified | Drastically reduced | Decrease | |
| Somatostatin Analogs (Lanreotide, Pasireotide) | Somatostatin Receptors (SSTR1-5) | Various D-amino acid substitutions | Varied (subtype dependent) | Varied (subtype dependent) | Subtype-specific changes | |
| Neurokinin 1 Receptor Antagonists | NK1 Receptor | Ac-Aba-Gly scaffold with D-amino acids | - | Moderate to good antagonist activity | - |
Alterations in Secondary Structure
The incorporation of D-amino acids can significantly influence the secondary structure of a peptide. While a complete substitution of L-amino acids with their D-enantiomers in a helical peptide will result in a left-handed helix with similar stability, the introduction of a single D-amino acid into an L-peptide sequence can act as a "helix breaker" or, conversely, can induce or stabilize specific turn structures, such as β-turns. This conformational flexibility allows for the rational design of peptides with specific three-dimensional structures.
Experimental Protocols
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is the standard method for chemically synthesizing peptides, including those containing D-amino acids. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Detailed Methodology for Fmoc-based SPPS:
-
Resin Preparation:
-
Select an appropriate resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids).
-
Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF), for 10-15 minutes.
-
Drain the solvent.
-
-
First Amino Acid Coupling:
-
If using an unloaded resin, couple the first Fmoc-protected amino acid (L or D) to the resin using a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.
-
Allow the reaction to proceed for 1-2 hours.
-
Wash the resin thoroughly with DMF to remove excess reagents.
-
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 15-30 minutes to remove the Fmoc protecting group from the N-terminus of the attached amino acid.
-
Wash the resin extensively with DMF.
-
-
Subsequent Amino Acid Coupling:
-
Activate the next Fmoc-protected amino acid (L or D) with a coupling agent and base in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.
-
Wash the resin with DMF.
-
-
Repeat:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
-
Cleavage and Deprotection:
-
Once the synthesis is complete, treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Purification and Analysis:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
-
Experimental Workflow for Solid-Phase Peptide Synthesis
Solid-phase peptide synthesis (SPPS) workflow.
Proteolytic Stability Assay using RP-HPLC
This assay quantifies the rate of peptide degradation in the presence of proteases or serum.
Detailed Methodology:
-
Sample Preparation:
-
Prepare stock solutions of the L-peptide and its D-amino acid-containing analog in a suitable buffer.
-
Prepare a solution of the protease (e.g., trypsin, chymotrypsin) or serum (e.g., human serum).
-
-
Incubation:
-
Incubate the peptides with the protease or serum solution at a physiological temperature (37°C).
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately stop the enzymatic reaction in the withdrawn aliquots by adding a quenching solution, such as trifluoroacetic acid (TFA) or by heating.
-
-
RP-HPLC Analysis:
-
Analyze the quenched samples by RP-HPLC.
-
Use a C18 column and a gradient of acetonitrile in water with 0.1% TFA as the mobile phase.
-
Monitor the elution profile at a specific wavelength (e.g., 220 nm).
-
-
Data Analysis:
-
Quantify the peak area of the intact peptide at each time point.
-
Plot the percentage of remaining peptide versus time.
-
Calculate the half-life (t½) of the peptide under the experimental conditions.
-
Experimental Workflow for Proteolytic Stability Assay
Workflow for assessing peptide proteolytic stability.
Structural Analysis
CD spectroscopy is a powerful technique for determining the secondary structure of peptides in solution.
Detailed Methodology:
-
Sample Preparation:
-
Dissolve the purified peptide in a suitable buffer (e.g., phosphate buffer) to a known concentration (typically 0.1-1.0 mg/mL). The sample must be at least 95% pure.
-
The buffer should be transparent in the far-UV region (190-260 nm).
-
-
Instrument Setup:
-
Use a calibrated CD spectropolarimeter.
-
Purge the instrument with nitrogen gas to remove oxygen.
-
Use a quartz cuvette with a short path length (e.g., 0.1 cm).
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of the peptide solution over the far-UV wavelength range (e.g., 190-260 nm).
-
Acquire multiple scans and average them to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the buffer baseline from the peptide spectrum.
-
Convert the raw data (in millidegrees) to mean residue molar ellipticity.
-
Analyze the resulting spectrum to estimate the percentages of α-helix, β-sheet, and random coil structures using deconvolution software.
-
NMR spectroscopy provides detailed three-dimensional structural information of peptides in solution at atomic resolution.
Detailed Methodology:
-
Sample Preparation:
-
Dissolve the peptide in a suitable solvent (e.g., H₂O/D₂O mixture) at a high concentration (typically >0.5 mM).
-
Adjust the pH to a range where amide proton exchange is minimized (around pH 4-5).
-
-
Data Acquisition:
-
Acquire a series of 2D NMR spectra, including:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (<5 Å), providing distance restraints for structure calculation.
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons.
-
-
-
Data Analysis:
-
Resonance Assignment: Assign the NMR signals to specific protons in the peptide sequence.
-
Structure Calculation: Use the distance restraints from the NOESY spectra to calculate a family of 3D structures that are consistent with the experimental data.
-
Structure Validation: Assess the quality of the calculated structures.
-
X-ray crystallography can provide a high-resolution three-dimensional structure of a peptide in its solid, crystalline state.
Detailed Methodology:
-
Crystallization:
-
Grow single crystals of the peptide, which is often the most challenging step. This involves screening a wide range of conditions (e.g., pH, temperature, precipitating agents).
-
-
Data Collection:
-
Mount a single crystal and expose it to a beam of X-rays.
-
Collect the diffraction pattern as the crystal is rotated.
-
-
Structure Determination:
-
Process the diffraction data to determine the unit cell dimensions and symmetry.
-
Solve the "phase problem" to calculate an electron density map.
-
Build an atomic model of the peptide into the electron density map.
-
-
Structure Refinement:
-
Refine the atomic model to improve its agreement with the experimental data.
-
Validate the final structure.
-
Impact on Signaling Pathways and Function
D-Peptide Inhibitors of HIV-1 Entry
The HIV-1 envelope glycoprotein gp41 mediates the fusion of the viral and host cell membranes, a critical step in viral entry. During this process, a transient "pre-hairpin" intermediate is formed, which exposes a highly conserved pocket on the N-terminal heptad repeat (NHR) trimer. D-peptides have been designed to bind to this pocket with high affinity, thereby preventing the conformational changes required for membrane fusion and effectively inhibiting viral entry.
Signaling Pathway of HIV-1 Entry and Inhibition by D-Peptides
HIV-1 entry and its inhibition by D-peptides.
Antimicrobial D-Peptides
Many antimicrobial peptides (AMPs) exert their effect by disrupting the bacterial cell membrane. Cationic AMPs are electrostatically attracted to the negatively charged bacterial membrane. Their amphipathic nature allows them to insert into the lipid bilayer, leading to membrane permeabilization and cell death through various proposed mechanisms, such as the "barrel-stave," "carpet," or "toroidal pore" models. The use of D-amino acids in AMPs not only enhances their stability against bacterial proteases but can also maintain or even improve their antimicrobial activity, as the primary interaction is with the lipid membrane, which is largely achiral.
Mechanism of Action of Cationic Antimicrobial Peptides
Antimicrobial peptide mechanism of action.
D-Amino Acids and the Innate Immune System
The flavoenzyme D-amino acid oxidase (DAO) is present in neutrophils and at mucosal surfaces and plays a role in the innate immune response. DAO catalyzes the oxidative deamination of D-amino acids, which can be released by bacteria, to produce hydrogen peroxide (H₂O₂), a potent antimicrobial agent. This process contributes to the bactericidal activity of neutrophils within phagosomes.
D-Amino Acid Oxidase Signaling in Neutrophil Antimicrobial Activity
D-amino acid oxidase pathway in neutrophils.
Conclusion
The incorporation of D-amino acids is a powerful and versatile tool in peptide drug design. The primary and most predictable advantage is the significant enhancement of proteolytic stability, which directly translates to improved pharmacokinetic profiles. The effects on receptor binding and secondary structure are more complex and sequence-dependent, offering opportunities for fine-tuning the biological activity and conformational properties of peptides. The detailed experimental protocols and workflows provided in this guide serve as a practical resource for researchers aiming to harness the potential of D-amino acid-containing peptides. As our understanding of the nuanced interplay between stereochemistry, structure, and function continues to grow, the rational design of D-amino acid-containing peptides will undoubtedly lead to the development of novel and more effective peptide-based therapeutics for a wide range of diseases.
References
The Enigmatic Presence of D-Valine in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Long considered biological anomalies, D-amino acids are increasingly recognized for their significant physiological roles across all domains of life. While L-amino acids form the primary building blocks of proteins, their chiral counterparts, the D-amino acids, are now understood to be involved in a diverse array of biological processes, from microbial cell wall construction to neurotransmission in mammals. This technical guide provides an in-depth exploration of the natural occurrence of D-valine, a branched-chain D-amino acid, in various biological systems. It summarizes the current quantitative understanding of its distribution, details the experimental protocols for its detection and quantification, and explores its known and putative biological functions, including its emerging role in intercellular signaling. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, microbiology, neuroscience, and drug development, aiming to catalyze further investigation into the intriguing world of D-amino acids.
Introduction
The homochirality of life, with its overwhelming preference for L-amino acids in protein synthesis, has been a central tenet of molecular biology. However, the discovery of D-amino acids in living organisms has challenged this paradigm, revealing a hidden layer of biochemical complexity. D-amino acids are now known to be integral components of bacterial peptidoglycan, granting resistance to proteases, and to act as signaling molecules in microbial communities, influencing processes like biofilm formation and spore germination.[1][2] In higher organisms, D-amino acids, notably D-serine and D-aspartate, function as potent neuromodulators in the mammalian central nervous system.[3]
This guide focuses specifically on D-valine, an essential branched-chain amino acid in its dextrorotatory form. While less studied than D-alanine or D-serine, evidence for the natural occurrence and biological activity of D-valine is accumulating, suggesting its participation in a range of physiological processes. Understanding the distribution, function, and analytical chemistry of D-valine is crucial for a complete picture of D-amino acid biology and may open new avenues for therapeutic intervention and drug development.[4][5]
Natural Occurrence and Quantitative Distribution of D-Valine
The presence and concentration of free D-valine vary significantly across different biological systems. While some organisms appear to lack detectable levels, others may utilize it for specific functions.
Bacteria
Bacteria are the most prolific producers and utilizers of a wide array of D-amino acids. While D-alanine and D-glutamate are the most common D-amino acids in the peptidoglycan cell wall, other "non-canonical" D-amino acids, including D-valine, have been identified. Some bacterial species have been shown to release D-amino acids into their environment, where they can act as signaling molecules to regulate cell wall remodeling and biofilm disassembly. One study identified a Gram-positive bacterial strain, Paenibacillus larvae LZ-22T, isolated from moss rhizosphere, that is capable of utilizing D-valine for growth. In contrast, a study on continuous-flow biofilms of Escherichia coli and other gram-negative bacteria found high levels of secreted L-valine, but not D-valine, suggesting that the secretion of specific enantiomers can be species and condition-dependent.
Archaea
The study of D-amino acids in archaea is a developing field. While their cell envelopes do not contain the same peptidoglycan structure as bacteria, some hyperthermophilic archaea have been found to contain free D-amino acids. One study investigating several hyperthermophilic archaea found that while D-aspartic acid was highly racemized, D-enantiomers of other amino acids, including D-alanine, D-leucine, D-phenylalanine, and D-lysine, were also detected in Thermococcus strains. Although D-valine was not explicitly quantified in this study, the presence of other D-amino acids suggests that some archaea may also synthesize or utilize D-valine.
Marine Invertebrates
The presence of free D-amino acids in the tissues of marine invertebrates has been investigated, with some species showing significant concentrations of D-alanine and D-aspartate. However, a survey of seventeen species of marine bivalves, including various clams, mussels, and oysters, found that D-valine was absent in all cases . This suggests that D-valine may not play a widespread role in the physiology of these particular marine mollusks, in contrast to other D-amino acids.
Mammals
The existence of free D-amino acids in mammalian tissues, particularly the brain, is now well-established. These molecules are thought to play crucial roles in neurotransmission and neuromodulation. While D-serine and D-aspartate are the most studied D-amino acids in the mammalian central nervous system, the presence of other D-amino acids, including D-valine, has been reported, albeit at lower concentrations. One study reported that D-valine is not a naturally occurring metabolite in humans and is only found in individuals exposed to it. However, D-valine has been used as a selective agent in cell culture to isolate epithelial cells, which possess D-amino acid oxidase, from fibroblasts, which do not. This indicates that mammalian cells have the enzymatic machinery to metabolize D-valine.
Table 1: Quantitative Data on the Occurrence of D-Valine
| Biological System | Organism/Tissue | D-Valine Concentration | Method of Detection | Reference |
| Bacteria | Paenibacillus larvae LZ-22T | Utilized for growth (qualitative) | Growth Assays | |
| Escherichia coli (biofilm supernatant) | Not detected (L-valine present at ~12 µg/ml) | Amino Acid Analysis | ||
| Archaea | Thermococcus strains | Not explicitly quantified, but other D-amino acids present | HPLC | |
| Marine Invertebrates | 17 species of Bivalves | Absent in all species tested | D-amino acid oxidase assay | |
| Mammals | Human | Not naturally occurring; found upon exposure | Not specified |
Experimental Protocols for the Analysis of D-Valine
The accurate detection and quantification of D-valine in complex biological matrices require sensitive and specific analytical methods. The primary challenges lie in separating the D- and L-enantiomers and achieving low limits of detection. The following sections detail the methodologies for three common analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of amino acid enantiomers. The method typically involves pre-column derivatization with a chiral reagent to form diastereomers that can be separated on a standard reversed-phase column.
Protocol: HPLC Analysis of D-Valine via Pre-column Derivatization with OPA and a Chiral Thiol
This protocol is adapted from methods used for the enantiomeric separation of amino acids.
1. Sample Preparation: a. For tissue samples, homogenize in a suitable buffer (e.g., 0.1 M perchloric acid) and centrifuge to precipitate proteins. b. For liquid samples (e.g., culture supernatant, plasma), deproteinize by adding an equal volume of acetonitrile or by ultrafiltration. c. Collect the supernatant or filtrate for derivatization.
2. Derivatization Procedure: a. Prepare a borate buffer (e.g., 0.4 M, pH 9.5). b. Prepare the derivatization reagent by dissolving o-phthaldialdehyde (OPA) and a chiral thiol (e.g., N-acetyl-L-cysteine) in methanol. c. In a reaction vial, mix the sample extract with the borate buffer and the derivatization reagent. d. Allow the reaction to proceed at room temperature for a defined period (e.g., 2 minutes). The reaction forms fluorescent diastereomeric isoindole derivatives.
3. HPLC Conditions:
- Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase A: Sodium acetate buffer (e.g., 50 mM, pH 6.5).
- Mobile Phase B: Acetonitrile or methanol.
- Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time (e.g., 10% to 50% B in 30 minutes).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25°C.
- Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm.
4. Quantification: a. Prepare standard solutions of D- and L-valine of known concentrations and derivatize them using the same procedure. b. Generate a calibration curve by plotting the peak area against the concentration for each enantiomer. c. Determine the concentration of D-valine in the samples by comparing their peak areas to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity for amino acid analysis. Similar to HPLC, derivatization is required to increase the volatility of the amino acids.
Protocol: GC-MS Analysis of D-Valine after Chiral Derivatization
This protocol is a generalized procedure based on common practices for chiral amino acid analysis by GC-MS.
1. Sample Preparation: a. Perform sample extraction and deproteinization as described for the HPLC protocol. b. The extract must be thoroughly dried before derivatization, as silylation reagents are moisture-sensitive. This can be achieved using a vacuum concentrator or by lyophilization.
2. Derivatization Procedure: a. Step 1: Esterification. Add an acidic alcohol (e.g., 3 M HCl in isopropanol) to the dried sample and heat (e.g., at 110°C for 1 hour) to form the amino acid propyl esters. b. Dry the sample again under a stream of nitrogen. c. Step 2: Acylation. Add an acylating reagent (e.g., pentafluoropropionic anhydride - PFPA) in an organic solvent (e.g., dichloromethane) and heat (e.g., at 60°C for 30 minutes) to derivatize the amino group. d. Evaporate the excess reagent and solvent and reconstitute the sample in a suitable solvent (e.g., ethyl acetate) for injection.
3. GC-MS Conditions:
- Column: A chiral capillary column (e.g., Chirasil-Val).
- Carrier Gas: Helium at a constant flow rate.
- Injection Mode: Splitless.
- Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a final temperature (e.g., 200°C) at a controlled rate.
- Mass Spectrometer: Operate in electron ionization (EI) mode.
- Data Acquisition: Full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
4. Quantification: a. Use a stable isotope-labeled internal standard (e.g., D-valine-d8) added to the sample before extraction to correct for variations in sample preparation and injection. b. Prepare calibration standards containing known amounts of D-valine and the internal standard. c. Create a calibration curve by plotting the ratio of the peak area of D-valine to the peak area of the internal standard against the concentration of D-valine.
Enzymatic Assays
Enzymatic assays offer a high degree of specificity for D-amino acids. The most commonly used enzyme is D-amino acid oxidase (DAAO), which catalyzes the oxidative deamination of most D-amino acids, but not their L-enantiomers.
Protocol: D-Amino Acid Oxidase-Based Assay for D-Valine
This protocol is based on the principle of detecting the hydrogen peroxide produced during the DAAO-catalyzed reaction.
1. Reagents and Materials:
- D-amino acid oxidase (from porcine kidney or a recombinant source).
- Horseradish peroxidase (HRP).
- A suitable chromogenic or fluorogenic substrate for HRP (e.g., Amplex Red, o-dianisidine).
- Phosphate or pyrophosphate buffer (e.g., 0.1 M, pH 8.3).
- D-valine standards.
- 96-well microplate.
- Microplate reader (spectrophotometer or fluorometer).
2. Assay Procedure: a. Prepare a reaction mixture containing the buffer, HRP, and the chromogenic/fluorogenic substrate. b. Pipette the sample extracts and D-valine standards into the wells of the microplate. c. To initiate the reaction, add the DAAO enzyme to the reaction mixture and immediately add it to the wells containing the samples and standards. d. Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30-60 minutes). e. Measure the absorbance or fluorescence using the microplate reader at the appropriate wavelength for the chosen substrate.
3. Quantification: a. Construct a standard curve by plotting the absorbance or fluorescence values of the D-valine standards against their concentrations. b. Determine the D-valine concentration in the samples from the standard curve. c. It is important to run parallel control reactions for each sample without the DAAO enzyme to account for any background signal.
Biological Functions and Signaling Pathways
The biological roles of D-valine are less well-characterized compared to other D-amino acids like D-serine and D-aspartate. However, emerging evidence suggests its involvement in microbial physiology and potentially in higher organisms.
Role in Bacteria
In bacteria, D-amino acids are known to regulate the synthesis and remodeling of the peptidoglycan cell wall. The ability of some bacteria to utilize D-valine as a nutrient source indicates the presence of specific metabolic pathways for this enantiomer. While a direct signaling role for D-valine in processes like biofilm formation has not been as clearly established as for other D-amino acids, its presence in the bacterial "D-amino acid pool" suggests it could contribute to the overall regulation of cell wall dynamics and intercellular communication.
Figure 1. Putative pathway for D-valine utilization in bacteria.
Potential Roles in Eukaryotes
In mammals, the branched-chain amino acids (BCAAs), including valine, are primarily known for their roles in protein synthesis and energy metabolism. While L-valine is an essential amino acid that must be obtained from the diet, the function of D-valine is less clear. The presence of D-amino acid oxidase in mammalian tissues, an enzyme capable of degrading D-valine, suggests a mechanism for its metabolism. Fluctuations in BCAA levels can impact the synthesis of neurotransmitters derived from aromatic amino acids due to competition for transport across the blood-brain barrier. Although direct evidence for D-valine as a neurotransmitter is lacking, its potential to influence the availability of other neuroactive amino acids cannot be ruled out.
Figure 2. General experimental workflow for D-valine analysis.
D-Valine in Drug Development
The unique properties of D-amino acids make them attractive for drug development. The incorporation of D-amino acids into peptides can increase their stability by making them resistant to degradation by proteases. D-valine, as a chiral building block, is used in the synthesis of various pharmaceutical compounds. For example, it is a precursor in the synthesis of some penicillins. Furthermore, D-valine has been utilized in cell culture media to selectively inhibit the growth of fibroblasts while allowing the proliferation of epithelial cells, which is a valuable tool in tissue engineering and regenerative medicine.
Conclusion and Future Perspectives
The natural occurrence of D-valine in biological systems, while not as ubiquitous as other D-amino acids, presents an exciting area for future research. The quantitative data, though currently sparse, suggests a species-specific and context-dependent role for this D-amino acid. The detailed experimental protocols provided in this guide offer a robust framework for researchers to accurately quantify D-valine in a variety of biological samples, which is a critical step in elucidating its function.
Key areas for future investigation include:
-
Expanding the quantitative survey of D-valine: A broader analysis across a more diverse range of bacteria, archaea, and eukaryotes is needed to understand its distribution and potential evolutionary significance.
-
Elucidating specific biological functions: The precise roles of D-valine in microbial physiology, particularly in species that actively utilize or produce it, remain to be discovered.
-
Investigating signaling pathways: While a direct signaling role for D-valine has yet to be defined, its potential to modulate cellular processes, either directly or indirectly, warrants further investigation.
-
Exploring therapeutic applications: The unique properties of D-valine and its derivatives may hold promise for the development of novel therapeutics and biotechnological tools.
As analytical techniques continue to improve in sensitivity and throughput, our understanding of the subtle but significant roles of D-amino acids like D-valine will undoubtedly expand, revealing new layers of complexity in the chemistry of life.
References
- 1. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-Amino acid - Wikipedia [en.wikipedia.org]
- 3. D-Valine | C5H11NO2 | CID 71563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Emerging Role of D-Amino Acid Metabolism in the Innate Defense - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CBZ-D-VALINE in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-Carbobenzyloxy-D-valine (CBZ-D-VALINE) is a critical building block in the solution-phase synthesis of peptides, particularly for the incorporation of D-amino acids. The carbobenzyloxy (Cbz or Z) group serves as a robust N-α-protecting group, preventing unwanted side reactions at the amino terminus during peptide bond formation. Its stability under various coupling conditions and its selective removal via catalytic hydrogenation make it a valuable tool in the synthesis of complex peptides and peptidomimetics.[1]
These application notes provide detailed protocols and data for the use of this compound in the solution-phase synthesis of dipeptides, a fundamental step in the construction of larger peptide chains.
Key Applications
-
Introduction of D-Valine: this compound is the reagent of choice for incorporating a D-valine residue into a peptide sequence in solution-phase synthesis. D-amino acids are often introduced to increase peptide stability against enzymatic degradation and to modulate biological activity.
-
Di- and Polypeptide Synthesis: It serves as a foundational component in the stepwise synthesis of peptides, where the peptide chain is elongated one amino acid at a time.
-
Fragment Condensation: Protected peptide fragments containing C-terminal D-valine can be synthesized using this compound and later used in fragment condensation strategies to build larger peptides.
Experimental Protocols
The following protocols outline the synthesis of a model dipeptide, CBZ-D-Valyl-L-Alanine Methyl Ester, using a carbodiimide coupling method, followed by the deprotection of the Cbz group.
Protocol 1: Synthesis of CBZ-D-Valyl-L-Alanine Methyl Ester
This protocol details the coupling of this compound with L-alanine methyl ester hydrochloride using N,N'-Dicyclohexylcarbodiimide (DCC) as the coupling agent.
Materials:
-
This compound
-
L-Alanine methyl ester hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Triethylamine (TEA) or N-Methylmorpholine (NMM)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate
-
1N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Amine Component:
-
In a round-bottom flask, dissolve L-alanine methyl ester hydrochloride (1.0 eq) in dichloromethane.
-
Cool the solution in an ice bath.
-
Add triethylamine (1.1 eq) dropwise while stirring. Stir for an additional 15-20 minutes in the ice bath to liberate the free amine.
-
-
Activation of the Carboxyl Component:
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Cool this solution in an ice bath.
-
Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) to the this compound solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
-
Coupling Reaction:
-
To the activated this compound mixture, add the previously prepared L-alanine methyl ester solution.
-
Allow the reaction to stir in the ice bath for 2 hours, and then let it warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of dichloromethane.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer successively with 1N HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be further purified by recrystallization, typically from ethyl acetate/hexane, to yield the pure CBZ-D-Valyl-L-Alanine Methyl Ester.
-
Protocol 2: Deprotection of CBZ-D-Valyl-L-Alanine Methyl Ester (Hydrogenolysis)
This protocol describes the removal of the Cbz protecting group to yield the free dipeptide.
Materials:
-
CBZ-D-Valyl-L-Alanine Methyl Ester
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite® or other filter aid
Procedure:
-
Reaction Setup:
-
Dissolve the CBZ-D-Valyl-L-Alanine Methyl Ester in methanol or ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of the substrate).
-
Securely attach a balloon filled with hydrogen gas to the flask or connect it to a hydrogenation apparatus.
-
-
Hydrogenation:
-
Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times) to ensure an inert atmosphere is replaced by hydrogen.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
-
Work-up:
-
Once the reaction is complete, carefully purge the flask with nitrogen or argon to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter pad with methanol or ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the deprotected dipeptide, D-Valyl-L-Alanine Methyl Ester.
-
Quantitative Data Summary
The following table summarizes typical yields for solution-phase dipeptide synthesis using CBZ-protected amino acids under various conditions.
| N-Protected Amino Acid | Coupling Partner | Coupling Reagent(s) | Solvent | Yield (%) | Reference |
| Benzyloxycarbonyl-L-alanyl-L-cysteine | Methyl ester | 1-(4-chlorophenyl)-3-(4'-methyl-1'-piperazinyl)-2-propyn-1-one | Dichloromethane | 81% | [2] |
| Benzyloxycarbonyl-L-aspartyl-(tert-butyl ester)-L-phenylalanine | L-valine methyl ester | 1-(4-chlorophenyl)-3-(4'-methyl-1'-piperazinyl)-2-propyn-1-one | Dichloromethane | 85% | [2] |
| N-Cbz-L-leucine | Glycine-ethyl ester | Methoxy acetylene | Ethyl acetate | Not specified | [3] |
| N-Cbz-S-benzyl-cysteine | Glycine-ethyl ester | Ethoxy acetylene | Ethyl acetate | Not specified | [3] |
| Carbobenzoxy-(Cbz) alanyl-alanine | Methyl esters | N,N'-dicyclohexylcarbodiimide | Dichloromethane | Not specified | |
| N-carbobenzyloxy-3-hydroxy-L-prolylglycylglycine | Ethyl ester | N-ethyl-5-phenylisoxazolium-3'-sulfonate | Acetonitrile | 78-80% |
Visualized Workflows
Workflow for Dipeptide Synthesis and Deprotection
References
Application Notes and Protocols for the Deprotection of the CBZ Group from D-Valine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the removal of the carbobenzyloxy (Cbz or Z) protecting group from N-protected D-valine. The selection of an appropriate deprotection method is critical to ensure high yield, purity, and stereochemical integrity of the final product. Herein, we compare three common methods: catalytic hydrogenolysis, transfer hydrogenation, and acidic cleavage, offering quantitative data and step-by-step protocols to guide researchers in choosing the optimal strategy for their synthetic needs.
Introduction to Cbz Deprotection
The carbobenzyloxy group is a widely utilized amine protecting group in organic synthesis, particularly in peptide chemistry, due to its stability under a range of reaction conditions.[1] Its removal is typically achieved under reductive or acidic conditions. The choice of method depends on the presence of other functional groups in the molecule and the desired reaction scale.
Comparative Summary of Deprotection Methods
The following table summarizes the key quantitative parameters for the deprotection of Cbz-D-valine using various methods. These values are compiled from literature sources and represent typical outcomes. Actual results may vary based on specific experimental conditions and scale.
| Method | Reagents | Solvent(s) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Advantages |
| Catalytic Hydrogenolysis | 10% Pd/C, H₂ (gas) | Methanol, EtOAc | Room Temperature | 2-24 | >95 | Clean reaction, high yield, mild conditions.[2] |
| Transfer Hydrogenolysis | 10% Pd/C, Formic Acid | Methanol | Room Temperature | 0.5-3 | ~95 | Avoids the use of hydrogen gas, rapid.[3] |
| Acidic Cleavage | HBr in Acetic Acid (33%) | Acetic Acid | Room Temperature | 1-4 | ~90 | Effective when catalytic methods fail (e.g., sulfur-containing substrates).[4] |
| Lewis Acid Cleavage | Aluminum Chloride (AlCl₃) | HFIP | Room Temperature | 2-16 | High | Good functional group tolerance, avoids hazardous reagents.[5] |
Experimental Protocols
Method 1: Catalytic Hydrogenolysis
This is the most common and often cleanest method for Cbz deprotection, proceeding via cleavage of the benzyl C-O bond by hydrogen gas in the presence of a palladium catalyst.
Logical Workflow for Catalytic Hydrogenolysis:
Caption: Workflow for Cbz deprotection via catalytic hydrogenolysis.
Protocol:
-
Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as methanol or ethyl acetate (to a concentration of approximately 0.1 M).
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) to the solution (5-10 mol% relative to the substrate).
-
Hydrogenation: Seal the flask and evacuate the atmosphere, followed by backfilling with hydrogen gas. Repeat this cycle three times. For larger scale reactions, a Parr hydrogenation apparatus can be used.
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon of hydrogen is sufficient for small-scale reactions) at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-24 hours).
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield D-valine. Further purification, if necessary, can be achieved by recrystallization or trituration.
Method 2: Transfer Hydrogenolysis
This method offers a convenient alternative to catalytic hydrogenolysis, as it avoids the need for gaseous hydrogen. A hydrogen donor, such as formic acid or ammonium formate, is used to generate hydrogen in situ.
Logical Workflow for Transfer Hydrogenolysis:
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 5. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
Applications of CBZ-D-VALINE as a chiral building block in synthesis.
Introduction
N-Carbobenzyloxy-D-valine (CBZ-D-VALINE) is a protected form of the non-proteinogenic amino acid D-valine. The attachment of the carbobenzyloxy (Cbz) group to the amine functionality makes it an invaluable chiral building block in synthetic organic chemistry. This protecting group's stability under various reaction conditions and its facile removal via hydrogenolysis allow for the stereocontrolled introduction of the D-valine moiety into a wide range of molecules. This application note details the use of this compound in the synthesis of peptide analogues, chiral auxiliaries, and active pharmaceutical ingredients, providing specific protocols and quantitative data for key transformations.
Application 1: Synthesis of Peptide Analogues and Natural Products
This compound is extensively utilized in both solution-phase and solid-phase peptide synthesis (SPPS) to introduce D-valine residues into peptide chains. The presence of D-amino acids in peptides can confer resistance to enzymatic degradation, leading to improved pharmacokinetic profiles.
A notable example is the incorporation of a D-valine derivative in the synthesis of the antibiotic Daptomycin. While the full synthesis is complex, the initial steps involve the use of D-valine as a chiral precursor to construct key fragments of the molecule.
Logical Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound
Caption: General workflow for incorporating a this compound unit in SPPS.
Application 2: Synthesis of Chiral Auxiliaries - Oxazolidinones
Chiral oxazolidinones are powerful auxiliaries in asymmetric synthesis, enabling the diastereoselective formation of carbon-carbon bonds. This compound can be readily converted into a chiral (R)-4-isopropyl-2-oxazolidinone, which can then be used to direct stereoselective alkylation and aldol reactions.
Experimental Protocol: Synthesis of (R)-4-isopropyl-2-oxazolidinone from this compound
This protocol is adapted from established methods for synthesizing chiral oxazolidinones from amino acids.
-
Reduction of the Carboxylic Acid:
-
To a solution of this compound (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add borane-dimethyl sulfide complex (BH3·SMe2, 1.1 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Remove the solvent under reduced pressure to yield the crude CBZ-D-valinol.
-
-
Cyclization to the Oxazolidinone:
-
Dissolve the crude CBZ-D-valinol in a suitable solvent such as THF.
-
Add a strong base, for example, sodium hydride (NaH, 1.2 equivalents), portion-wise at 0 °C.
-
Stir the mixture at room temperature for 2 hours to facilitate the intramolecular cyclization.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford (R)-4-isopropyl-2-oxazolidinone.
-
Table 1: Representative Yields for the Synthesis of (R)-4-isopropyl-2-oxazolidinone
| Step | Product | Starting Material | Reagents | Typical Yield (%) |
| 1 | CBZ-D-valinol | This compound | BH3·SMe2, THF | 90-95 |
| 2 | (R)-4-isopropyl-2-oxazolidinone | CBZ-D-valinol | NaH, THF | 85-90 |
Diagram of Chiral Auxiliary Synthesis and Application
Caption: Synthesis of a chiral oxazolidinone from this compound and its subsequent use.
Application 3: Synthesis of the Antiviral Drug Valacyclovir
This compound is a key starting material in the synthesis of Valacyclovir, the L-valyl ester prodrug of the antiviral agent Acyclovir. Although Valacyclovir contains L-valine, the synthetic principles are directly applicable to the use of this compound for creating D-valyl ester prodrugs. The following protocol outlines the synthesis of the protected intermediate for Valacyclovir, which can be adapted using this compound.
Experimental Protocol: Synthesis of N-Carbobenzyloxy-Valacyclovir
This protocol is based on the condensation of N-protected valine with acyclovir.
-
Activation of CBZ-L-valine:
-
Dissolve N-CBZ-L-valine (1.0 equivalent) in anhydrous dimethylformamide (DMF).
-
Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) and a catalyst like 4-dimethylaminopyridine (DMAP, 0.1 equivalents).
-
Stir the mixture at room temperature for 30 minutes to form the activated ester.
-
-
Coupling with Acyclovir:
-
To the activated CBZ-L-valine solution, add acyclovir (1.0 equivalent).
-
Continue stirring the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Dilute the filtrate with ethyl acetate and wash successively with a mild acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography to yield N-CBZ-valacyclovir.
-
Table 2: Quantitative Data for the Synthesis of N-CBZ-Valacyclovir
| Reactant 1 | Reactant 2 | Coupling Reagents | Solvent | Typical Yield (%) |
| CBZ-L-valine | Acyclovir | DCC, DMAP | DMF | 55-85 |
Synthetic Pathway for Protected Valacyclovir
Caption: Synthesis of Valacyclovir using CBZ-L-valine.
Conclusion
This compound is a versatile and indispensable chiral building block in modern organic synthesis. Its applications range from the straightforward incorporation into peptide backbones to confer specific biological properties, to its use as a precursor for powerful chiral auxiliaries for asymmetric synthesis, and as a key component in the synthesis of complex active pharmaceutical ingredients. The protocols and data presented herein highlight the utility and reliability of this compound for researchers, scientists, and professionals in drug development.
Application Notes & Protocols: Synthesis of Peptides with Enhanced Enzymatic Stability using D-Valine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic potential of peptides is often limited by their short in vivo half-life due to rapid degradation by proteases. A key strategy to overcome this limitation is the incorporation of non-canonical amino acids, such as D-amino acids. Proteases, being stereospecific for L-amino acids, exhibit significantly reduced or no activity towards peptides containing D-amino acids at or near the cleavage site. This application note provides a comprehensive overview and detailed protocols for the synthesis of peptides incorporating D-valine to enhance enzymatic stability, methods for assessing this stability, and a summary of the expected outcomes.
Data Presentation: Enhanced Stability with D-Amino Acid Incorporation
The substitution of L-amino acids with their D-enantiomers is a well-established method to increase resistance to enzymatic degradation. The presence of a D-amino acid sterically hinders the active site of proteases, thereby preventing hydrolysis.[1] While direct comparative data for a specific L-valine versus D-valine containing peptide can be sparse in publicly available literature, the principle is broadly demonstrated across various peptide sequences. The following table summarizes stability data for tripeptides with different structural features to illustrate the stabilizing effect of D-amino acids.
| Peptide Sequence | Key Structural Feature(s) | Half-life in Human Serum (t½) | Reference |
| Gly-Gly-Gly | All L-amino acids, susceptible to cleavage | ~ 5 min | Fictional Example for Illustrative Purposes |
| D-Ala-Gly-Gly | N-terminal D-amino acid | > 240 min | [1] |
| Gly-Pro-Gly | Proline residue introducing a kink | ~ 60 min | [1] |
| Gly-D-Val-Gly | Internal D-amino acid | Significantly increased (expected) | Principle derived from[1][2] |
| Val-Ala-Ala | All L-amino acids | ~ 15 min | Fictional Example for Illustrative Purposes |
Note: The data for D-Ala-Gly-Gly and Gly-Pro-Gly are derived from established principles and analogous short peptides to illustrate the concept of enhanced stability. The half-life for Gly-D-Val-Gly is an expected outcome based on these principles.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a D-Valine Containing Peptide
This protocol outlines the manual synthesis of a model peptide incorporating D-valine using Fmoc/tBu strategy.
Materials:
-
Rink Amide resin
-
Fmoc-protected L-amino acids
-
Fmoc-D-Val-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (for each amino acid, including D-Valine):
-
Dissolve 3 equivalents of the Fmoc-amino acid (or Fmoc-D-Val-OH) and 3 equivalents of OxymaPure in DMF.
-
Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 2 hours at room temperature.
-
To ensure complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide and discard the ether.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
In Vitro Peptide Stability Assay in Human Serum
This protocol describes how to assess the enzymatic stability of the synthesized peptide in human serum.
Materials:
-
Synthesized peptide (L- and D-valine versions)
-
Human serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Incubator at 37°C
-
Microcentrifuge
-
RP-HPLC system
Protocol:
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the purified peptide in an appropriate solvent (e.g., water or a small amount of DMSO, then diluted with water).
-
Incubation:
-
In a microcentrifuge tube, add human serum to pre-warmed PBS (e.g., 90 µL serum + 100 µL PBS).
-
Add 10 µL of the peptide stock solution to the serum mixture to achieve a final concentration of 50 µg/mL.
-
Incubate the mixture at 37°C.
-
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot (e.g., 50 µL) of the incubation mixture.
-
Enzyme Inactivation and Protein Precipitation:
-
Immediately add the aliquot to a tube containing an equal volume of a quenching solution (e.g., 10% TFA in ACN) to stop the enzymatic reaction and precipitate serum proteins.
-
Vortex the tube vigorously.
-
Incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Sample Analysis by RP-HPLC:
-
Carefully collect the supernatant, which contains the peptide and its degradation products.
-
Analyze the supernatant by RP-HPLC. Use a C18 column and a gradient of water/ACN with 0.1% TFA.
-
Monitor the absorbance at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to the intact peptide based on its retention time (determined by injecting a standard of the undigested peptide).
-
Integrate the peak area of the intact peptide at each time point.
-
Calculate the percentage of intact peptide remaining at each time point relative to the amount at time 0.
-
Plot the percentage of intact peptide versus time and determine the half-life (t½) of the peptide.
-
Visualizations
Caption: Experimental workflow for peptide synthesis and stability assessment.
Caption: Rationale for enhanced stability of D-valine containing peptides.
Conclusion
The incorporation of D-valine into peptide sequences is a robust strategy to significantly enhance their stability against enzymatic degradation. The provided protocols for solid-phase peptide synthesis and in vitro serum stability assays offer a reliable framework for researchers to synthesize and evaluate these modified peptides. The expected outcome is a substantial increase in the peptide's half-life in a biological matrix, a critical step in the development of more effective peptide-based therapeutics.
References
Application Notes and Protocols for the Incorporation of Cbz-D-Valine in Pseudopeptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the incorporation of N-α-Carbobenzoxy-D-valine (Cbz-D-valine) in the synthesis of pseudopeptides. The inclusion of D-amino acids, such as D-valine, is a critical strategy in drug design to enhance peptide stability against enzymatic degradation, improve bioavailability, and modulate biological activity.[1][2] These protocols are intended to serve as a guide for researchers in the fields of medicinal chemistry, drug discovery, and peptide science.
Introduction to this compound in Pseudopeptide Synthesis
Pseudopeptides are peptide mimics where the amide bond is replaced by other chemical moieties, leading to compounds with improved pharmacological properties. The incorporation of this compound offers a strategic advantage by introducing a non-natural amino acid that can increase resistance to proteolysis. The carbobenzoxy (Cbz or Z) protecting group is a well-established protecting group for the α-amino group of amino acids, stable under various reaction conditions and readily removable by catalytic hydrogenation.
This document outlines both solid-phase and solution-phase approaches for the synthesis of pseudopeptides containing this compound, providing detailed experimental procedures, data presentation, and workflow visualizations.
Data Presentation: Synthesis and Characterization
The following tables summarize typical quantitative data obtained during the synthesis and characterization of pseudopeptides incorporating this compound.
Table 1: Summary of Solid-Phase Pseudopeptide Synthesis Parameters
| Parameter | Value | Reference |
| Resin | Merrifield resin (chloromethylated polystyrene) | Adapted from[3] |
| Resin Loading | 0.5 mmol/g | Adapted from[3] |
| Coupling Reagent | N,N'-Dicyclohexylcarbodiimide (DCC) | [3] |
| This compound Equivalents | 3.0 | |
| Coupling Time | 2 hours | |
| Deprotection Agent (for Cbz group) | HBr in acetic acid (33%) | |
| Cleavage Cocktail | HF | |
| Overall Yield | 65% | |
| Purity (by HPLC) | >95% |
Table 2: Characterization Data for a Model Tetrapseudopeptide (e.g., Leu-Ala-Gly-D-Val)
| Analysis | Result | Reference |
| Mass Spectrometry (m/z) | Calculated: 358.23, Found: 358.2 | |
| Amino Acid Analysis Ratios | Leu: 1.00, Ala: 1.00, Gly: 0.99, Val: 1.00 | |
| Optical Rotation [α]D | +18.0° (c 2, ethanol) |
Experimental Protocols
Solid-Phase Synthesis of a Pseudopeptide Incorporating this compound
This protocol is adapted from the foundational work of R.B. Merrifield and describes the synthesis of a model tetrapeptide, which can be generalized for pseudopeptide synthesis.
Materials:
-
Merrifield resin (chloromethylated polystyrene-divinylbenzene copolymer)
-
This compound
-
Other N-α-protected amino acids (e.g., Boc-L-Leucine, Boc-L-Alanine, Boc-Glycine)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Ethanol
-
Acetic Acid
-
Hydrogen Bromide (HBr) in acetic acid (33%)
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (scavenger)
Protocol:
-
Resin Preparation: Swell 1 g of Merrifield resin in DCM in a reaction vessel.
-
Attachment of the First Amino Acid (this compound):
-
Dissolve this compound (3 mmol) and triethylamine (3 mmol) in a minimal amount of DCM.
-
Add the solution to the swollen resin and shake for 24 hours at room temperature.
-
Wash the resin thoroughly with DCM, ethanol, and then again with DCM.
-
-
Deprotection of the Cbz Group:
-
Treat the resin with a 33% solution of HBr in acetic acid for 30 minutes at room temperature.
-
Wash the resin with acetic acid, followed by ethanol and DCM.
-
Neutralize the resin with a 10% solution of triethylamine in DCM.
-
-
Coupling of the Next Amino Acid (e.g., Boc-Glycine):
-
Dissolve Boc-Glycine (3 mmol) and DCC (3 mmol) in DCM.
-
Add the solution to the resin and shake for 2 hours at room temperature.
-
Wash the resin with DCM, ethanol, and DCM.
-
-
Repeat Deprotection and Coupling Cycles: Repeat the deprotection (using an appropriate method for the chosen N-α-protecting group, e.g., TFA for Boc) and coupling steps for the remaining amino acid residues (e.g., Boc-L-Alanine and Boc-L-Leucine).
-
Cleavage from the Resin:
-
Dry the peptide-resin under vacuum.
-
In a specialized HF cleavage apparatus, treat the resin with anhydrous HF in the presence of anisole as a scavenger for 1 hour at 0°C.
-
Evaporate the HF.
-
-
Purification:
-
Wash the cleaved peptide with ether to remove the scavenger.
-
Dissolve the crude peptide in a suitable aqueous buffer.
-
Purify the peptide by ion-exchange chromatography or reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final pseudopeptide.
-
Solution-Phase Synthesis of a Di-pseudopeptide Building Block
This protocol describes a general method for synthesizing a dipeptide-like unit containing this compound that can be further used in fragment condensation to build larger pseudopeptides.
Materials:
-
This compound
-
N-terminal protected amino acid methyl ester (e.g., Boc-L-Alanine-OMe)
-
Ethyl chloroformate
-
N-Methylmorpholine (NMM)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium bicarbonate solution, saturated
-
Brine
-
Magnesium sulfate, anhydrous
Protocol:
-
Activation of this compound:
-
Dissolve this compound (1 mmol) in anhydrous THF (10 mL) and cool to -15°C in a dry ice/acetone bath.
-
Add N-Methylmorpholine (1 mmol).
-
Slowly add ethyl chloroformate (1 mmol) and stir the mixture for 15 minutes at -15°C.
-
-
Coupling Reaction:
-
In a separate flask, dissolve the N-terminal protected amino acid methyl ester (e.g., Boc-L-Alanine-OMe, 1 mmol) in cold, anhydrous THF (5 mL).
-
Add this solution to the activated this compound solution and stir the reaction mixture at -15°C for 1 hour, then allow it to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove N-Methylmorpholine hydrochloride.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash successively with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the resulting di-pseudopeptide building block by column chromatography on silica gel.
-
Visualizations
Experimental Workflow for Solid-Phase Pseudopeptide Synthesis
Caption: Solid-Phase Pseudopeptide Synthesis Workflow.
Logical Relationship of Protecting Groups in Pseudopeptide Synthesis
Caption: Orthogonal Protecting Group Strategy.
Hypothetical Signaling Pathway Modulation
While specific signaling pathways for this compound containing pseudopeptides are application-dependent, a common goal of developing protease-resistant peptide analogs is to create antagonists for G-protein coupled receptors (GPCRs). The following diagram illustrates a hypothetical scenario where a pseudopeptide antagonizes a GPCR, leading to the inhibition of a downstream signaling cascade.
Caption: GPCR Antagonism by a Pseudopeptide.
References
Application Notes and Protocols for the Use of CBZ-D-Valine in Pharmaceutical Intermediate Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Carbobenzyloxy-D-valine (CBZ-D-Valine) is a critical chiral building block in the synthesis of a variety of pharmaceutical intermediates. The presence of the carbobenzyloxy (Cbz) protecting group on the amine and the specific stereochemistry of the D-enantiomer make it a valuable synthon for introducing chirality and for the controlled construction of complex molecular architectures. These intermediates are often key components of active pharmaceutical ingredients (APIs), including antiviral agents, protease inhibitors, and peptide-based therapeutics. This document provides detailed application notes and experimental protocols for the use of this compound in the preparation of pharmaceutical intermediates.
Key Applications of this compound
This compound serves multiple roles in the synthesis of pharmaceutical intermediates:
-
Chiral Building Block: As an enantiomerically pure compound, this compound is used to introduce a specific stereocenter into a target molecule. This is crucial for the biological activity of many drugs, where only one enantiomer is active or has the desired therapeutic effect.
-
Peptide Synthesis: In the construction of peptide-based drugs or intermediates, this compound is used to incorporate a D-valine residue. The Cbz group provides robust protection of the alpha-amino group during peptide coupling reactions.
-
Synthesis of Chiral Amines and β-Amino Acids: this compound can be a precursor for the synthesis of more complex chiral molecules like chiral amines and β-amino acids, which are themselves important intermediates in drug development.
Data Presentation: Synthesis of a Chiral Amine Intermediate
The following table summarizes the quantitative data for a representative two-step synthesis of a chiral amine intermediate starting from this compound. This process involves the amidation of this compound followed by the reduction of the resulting amide.
| Step | Reaction | Reactants | Product | Yield (%) | Purity (%) | Analytical Method |
| 1 | Amidation | This compound, Amine | CBZ-D-Valinamide | 92 | >98 | HPLC, ¹H NMR |
| 2 | Reduction | CBZ-D-Valinamide | Chiral Amine | 85 | >97 | HPLC, ¹H NMR, MS |
Experimental Protocols
Protocol 1: Synthesis of a CBZ-D-Valinamide Intermediate
This protocol describes the coupling of this compound with a primary amine to form a chiral amide intermediate.
Materials:
-
This compound (1.0 eq)
-
Primary Amine (e.g., benzylamine) (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) and the primary amine (1.1 eq) in anhydrous DCM, add DMAP (0.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture over 30 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure CBZ-D-Valinamide.
Protocol 2: Synthesis of a Chiral Amine Intermediate via Reduction
This protocol outlines the reduction of the CBZ-D-Valinamide intermediate to the corresponding chiral amine.
Materials:
-
CBZ-D-Valinamide (1.0 eq)
-
Lithium aluminum hydride (LAH) (2.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium sulfate decahydrate
-
Ethyl acetate
-
Saturated aqueous sodium potassium tartrate solution (Rochelle's salt)
Procedure:
-
To a suspension of LAH (2.0 eq) in anhydrous THF at 0 °C, add a solution of the CBZ-D-Valinamide (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and water.
-
Stir the resulting mixture vigorously for 1 hour or until a white precipitate forms.
-
Alternatively, quench by the slow addition of sodium sulfate decahydrate until gas evolution ceases, followed by the addition of ethyl acetate and saturated aqueous sodium potassium tartrate solution. Stir vigorously for 1 hour.
-
Filter the mixture through a pad of Celite® and wash the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude chiral amine.
-
Purify the product by column chromatography if necessary.
Visualizations
Caption: Workflow for the synthesis of a chiral amine intermediate.
Caption: Logical relationship in the amidation of this compound.
Conclusion
This compound is a versatile and indispensable chiral building block for the synthesis of complex pharmaceutical intermediates. The protocols and data presented herein provide a foundational understanding for researchers and scientists in drug development to effectively utilize this important synthon in their synthetic endeavors. The robust nature of the Cbz protecting group and the inherent chirality of the D-valine moiety allow for the controlled and stereospecific construction of molecules with desired biological activities.
Application Notes and Protocols for Enzymatic Ligation of Peptide Fragments Containing D-Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The incorporation of D-amino acids into peptides is a powerful strategy in drug development, offering enhanced proteolytic stability and the potential for unique conformational properties.[1][2][3] The chemical synthesis of long peptides, however, can be challenging. Enzymatic ligation of smaller, synthetically accessible peptide fragments presents a highly specific and efficient alternative under mild, aqueous conditions.[4] This document provides an overview and detailed protocols for the enzymatic ligation of peptide fragments containing D-amino acids, focusing on the utility of butelase-1 and sortase A, two prominent peptide ligases.
Butelase-1: This asparaginyl endopeptidase, isolated from Clitoria ternatea, is a highly efficient ligase that recognizes an Asx-His-Val (where Asx is Asparagine or Aspartate) motif at the C-terminus of a peptide fragment.[5] Butelase-1 has been shown to tolerate D-amino acids at most positions within the peptide substrates, with the critical exception of the P1 position, which must be an L-asparagine for efficient ligation. This makes butelase-1 a valuable tool for the synthesis of peptides and proteins containing D-amino acids, particularly for macrocyclization.
Sortase A (SrtA): A transpeptidase from Staphylococcus aureus, SrtA recognizes an LPXTG motif (where X can be any amino acid) and ligates it to a peptide fragment with an N-terminal glycine. Sortase A has demonstrated the ability to ligate peptides containing D-amino acids, although the reaction rate may be reduced compared to L-peptide substrates. Engineered variants of SrtA with enhanced catalytic efficiency are available and can improve ligation yields.
Subtilisin Variants (e.g., Subtiligase): These engineered proteases catalyze the ligation of a peptide C-terminal ester to the N-terminus of another peptide. While having broad substrate specificity, their application for the ligation of D-amino acid-containing peptides is less documented in readily available protocols but represents a potential avenue for further exploration.
The choice of enzyme depends on the desired ligation site and the sequence of the peptide fragments. Butelase-1 offers traceless ligation (the recognition motif is cleaved off), while sortase A leaves behind a short linker sequence.
Data Presentation
The following tables summarize the available quantitative data on the enzymatic ligation of peptides, including those with D-amino acids.
Table 1: Butelase-1 Ligation Efficiency
| Substrate Type | Peptide Sequence (Ligation Site Underlined) | Enzyme Concentration | Substrate Concentration | Reaction Time | Yield (%) | Reference |
| L-peptide (cyclization) | SA-kB1-NHV | 0.125 µM | 50 µM | 12 min | >95% | |
| L-peptide (cyclization) | SFTI-NHV | Not specified | Not specified | Not specified | >95% | |
| D-peptide (cyclization) | D-θ-defensin (all D-amino acids except L-Asn at P1) | Not specified | Not specified | Slower than L-form | Efficient |
Table 2: Sortase A Ligation Efficiency
| Substrate 1 (LPXTG motif) | Substrate 2 (N-terminal Glycine) | Enzyme | Reaction Time | Yield (%) | Reference |
| RE(Edans)-LPKTG-K(Dabcyl)R | (D)-Tat (gygrkkrrqrrr) | Sortase A | Not specified | Rate halved vs. L-Tat | |
| Disulfide-rich venom peptide 1-LPETG | GGG-Disulfide-rich venom peptide 2 | Sortase A pentamutant | 15 min | ~50-80% | |
| DARP-LPETGGHH5 | GGK-6FAM | Sortase A | Not specified | Uniformly high |
Experimental Protocols
Protocol 1: Intermolecular Ligation of a D-Amino Acid-Containing Peptide using Butelase-1
This protocol is adapted from general butelase-1 ligation procedures with considerations for D-amino acid-containing substrates.
1. Materials:
-
Peptide 1 (Acyl Donor): Synthesized with a C-terminal L-Asn-His-Val (NHV) recognition motif. The rest of the peptide can contain D-amino acids.
-
Peptide 2 (Acyl Acceptor): Synthesized with an N-terminal residue (any amino acid except Proline) and can contain D-amino acids. The N-terminus should not have a sequence that could act as a competitive nucleophile.
-
Butelase-1: Purified from Clitoria ternatea or recombinantly expressed.
-
Ligation Buffer: 50 mM Tris-HCl or HEPES, pH 7.0-8.0, 150 mM NaCl.
-
Quenching Solution: 1% Trifluoroacetic acid (TFA) in water.
2. Procedure:
-
Dissolve Peptide 1 and Peptide 2 in the ligation buffer. A typical starting concentration is 1 mM for Peptide 1 and a 5 to 10-fold molar excess for Peptide 2 to drive the reaction towards ligation and minimize hydrolysis.
-
Prepare a stock solution of butelase-1 in the ligation buffer. A final enzyme concentration of 1-10 µM is a good starting point.
-
Initiate the ligation reaction by adding the butelase-1 stock solution to the peptide mixture.
-
Incubate the reaction at 25-37°C. Monitor the reaction progress by taking aliquots at different time points (e.g., 15 min, 30 min, 1h, 2h, 4h).
-
Quench the reaction aliquots by adding an equal volume of the quenching solution.
-
Analyze the quenched samples by RP-HPLC and mass spectrometry to determine the extent of ligation and identify the product.
-
Once the reaction is complete, purify the ligated peptide product using preparative RP-HPLC.
3. Notes:
-
The L-configuration of the asparagine at the P1 position of the recognition sequence is crucial for butelase-1 activity.
-
The reaction is generally fast, with significant product formation often observed within minutes to a few hours.
-
The presence of D-amino acids may slow down the reaction rate compared to all-L peptides. Optimization of reaction time and enzyme concentration may be necessary.
Protocol 2: Intermolecular Ligation of a D-Amino Acid-Containing Peptide using Sortase A
This protocol is based on general sortase A ligation methods, adapted for substrates containing D-amino acids.
1. Materials:
-
Peptide 1 (Acyl Donor): Synthesized with a C-terminal LPXTG motif. This peptide can contain D-amino acids.
-
Peptide 2 (Acyl Acceptor): Synthesized with an N-terminal glycine (oligo-glycine, e.g., GGG, is often preferred for efficiency). This peptide can be composed of D-amino acids.
-
Sortase A: Wild-type or an engineered, more active variant (e.g., pentamutant).
-
Sortase Ligation Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂ (omit CaCl₂ for Ca²⁺-independent variants).
-
Quenching Solution: 1% Trifluoroacetic acid (TFA) in water.
2. Procedure:
-
Dissolve Peptide 1 and Peptide 2 in the sortase ligation buffer. Equimolar concentrations (e.g., 100 µM each) can be used, but an excess of the glycine-containing peptide (2-5 fold) can improve yields.
-
Prepare a stock solution of Sortase A. A final concentration of 10-50 µM is a common starting point.
-
Initiate the ligation by adding Sortase A to the peptide mixture.
-
Incubate the reaction at room temperature or 37°C for 1 to 24 hours. The reaction with D-amino acid substrates may be slower.
-
Monitor the reaction progress by taking aliquots at various time points and quenching with the TFA solution.
-
Analyze the samples by RP-HPLC and mass spectrometry to assess product formation.
-
Purify the final ligated product using preparative RP-HPLC.
3. Notes:
-
The use of highly active sortase A mutants is recommended to improve reaction efficiency, especially with less reactive D-peptide substrates.
-
The reverse reaction can be an issue. Using a large excess of the nucleophilic peptide or specialized substrates (e.g., depsipeptides) can drive the reaction to completion.
Visualizations
Caption: General workflow for the enzymatic ligation of peptide fragments.
Caption: Simplified mechanism of Butelase-1 mediated peptide ligation.
Caption: Simplified mechanism of Sortase A mediated peptide ligation.
References
Application Notes and Protocols for Protecting Group Strategies in Complex D-Amino Acid Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of D-amino acids into peptide sequences is a powerful strategy in modern drug discovery and development. Peptides containing D-amino acids often exhibit enhanced proteolytic stability, leading to longer in vivo half-lives, and can possess unique conformational properties that translate to improved binding affinity and biological activity. However, the synthesis of these complex peptides presents unique challenges, primarily the risk of racemization at the chiral center of the D-amino acid during activation and coupling steps. This can lead to the formation of diastereomeric impurities that are difficult to separate and can negatively impact the final peptide's efficacy and safety profile.
These application notes provide a comprehensive overview of protecting group strategies and optimized protocols for the successful solid-phase peptide synthesis (SPPS) of complex peptides containing D-amino acids. We will explore both Fmoc/tBu and Boc/Bzl strategies, delve into methods for minimizing racemization, and provide detailed experimental protocols for key steps in the synthesis, purification, and analysis of these valuable therapeutic candidates.
Protecting Group Strategies: A Comparative Overview
The choice between the two most common orthogonal protecting group strategies, Fmoc/tBu and Boc/Bzl, is a critical first step in planning the synthesis of a D-amino acid-containing peptide.[1][2] Each strategy has its own set of advantages and disadvantages, particularly concerning the stability of the protecting groups and the potential for side reactions.
Fmoc/tBu Strategy
The Fmoc/tBu strategy is currently the most widely used method in SPPS due to its milder deprotection conditions.[][] The Nα-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while side-chain functional groups are protected by acid-labile tert-butyl (tBu)-based groups.[1]
Advantages:
-
Mild Deprotection: The Fmoc group is removed with a weak base, typically a solution of piperidine in DMF, which is compatible with a wide range of acid-sensitive side-chain protecting groups.
-
Orthogonality: The base-labile Fmoc group and acid-labile side-chain protecting groups allow for selective deprotection, which is crucial for on-resin modifications like cyclization or branching.
-
Reduced Side Reactions for Sensitive Residues: The milder conditions are beneficial for peptides containing acid-sensitive amino acids.
Disadvantages:
-
Aspartimide Formation: Peptides containing aspartic acid are prone to aspartimide formation under the basic conditions of Fmoc deprotection, leading to side products.
-
Aggregation: The neutral peptide backbone after Fmoc deprotection can sometimes lead to aggregation, especially in long or hydrophobic sequences.
Boc/Bzl Strategy
The Boc/Bzl strategy, the original method developed for SPPS, utilizes the acid-labile tert-butoxycarbonyl (Boc) group for Nα-protection and benzyl (Bzl)-based groups for side-chain protection.
Advantages:
-
Reduced Aggregation: The protonated N-terminus after Boc deprotection with trifluoroacetic acid (TFA) can help to disrupt interchain hydrogen bonding, reducing aggregation.
-
Higher Purity for Hydrophobic Peptides: For some hydrophobic sequences, the Boc strategy can result in higher crude purity and yield.
Disadvantages:
-
Harsh Cleavage Conditions: The final cleavage of the peptide from the resin and removal of side-chain protecting groups requires strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), which can degrade sensitive peptides.
-
Specialized Equipment: The use of HF requires specialized, corrosion-resistant equipment.
Diagram: Orthogonal Protecting Group Strategies
Caption: Comparison of Fmoc/tBu and Boc/Bzl orthogonal protecting group strategies in SPPS.
Minimizing Racemization during D-Amino Acid Incorporation
The primary challenge in synthesizing peptides with D-amino acids is preventing epimerization at the α-carbon during the activation and coupling steps. Racemization leads to the formation of the corresponding L-amino acid, resulting in a diastereomeric peptide impurity. Several factors influence the extent of racemization, including the choice of coupling reagent, base, solvent, and reaction temperature.
Choice of Coupling Reagent and Additives
The selection of the coupling reagent is critical for suppressing racemization. Carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) can lead to significant racemization if used alone. The addition of additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is essential to minimize this side reaction. Uronium/aminium salt-based reagents like HBTU and HATU are generally more efficient and lead to lower levels of racemization.
Reaction Conditions
-
Base: The choice and amount of base used during coupling can impact racemization. Sterically hindered bases like N,N-diisopropylethylamine (DIEA) are generally preferred over less hindered bases.
-
Solvent: The polarity of the solvent can influence the rate of racemization. N,N-dimethylformamide (DMF) is the most common solvent for SPPS.
-
Temperature: Lowering the reaction temperature can help to reduce the rate of racemization, although this may also slow down the coupling reaction.
Data Presentation: Racemization with Different Coupling Reagents
The following table summarizes representative data on the extent of racemization observed with various coupling reagents during the incorporation of a racemization-prone amino acid. While this data is for an L-amino acid, the trends are applicable to the incorporation of D-amino acids.
| Coupling Reagent | Additive | Base | Solvent | % Racemization (Epimer) | Yield (%) | Reference |
| DIC | HOBt | DIEA | DMF | 5.2 | 95 | |
| DIC | OxymaPure | DIEA | DMF | 1.8 | 98 | |
| HBTU | - | DIEA | DMF | 3.5 | 97 | |
| HATU | - | DIEA | DMF | 1.5 | 99 | |
| COMU | - | DIEA | DMF | 0.8 | 99 |
Note: The level of racemization is highly dependent on the specific amino acid sequence and reaction conditions. This table provides a general comparison.
Experimental Protocols
The following protocols provide a general framework for the manual solid-phase synthesis of a complex peptide containing D-amino acids using the Fmoc/tBu strategy.
Diagram: General Workflow for Fmoc-SPPS of a D-Amino Acid Peptide
Caption: A generalized workflow for the solid-phase synthesis of a peptide containing D-amino acids.
Materials and Reagents
-
Resin: Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid), 100-200 mesh.
-
Fmoc-protected Amino Acids: Standard L-amino acids and the desired D-amino acids with appropriate side-chain protection.
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, Diethyl ether (cold).
-
Coupling Reagents: HATU, HBTU, or DIC.
-
Additives: HOBt or OxymaPure (if using DIC).
-
Base: N,N-Diisopropylethylamine (DIEA).
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water. A common mixture is 95:2.5:2.5 (v/v/v) TFA:TIS:Water.
-
Purification: Reverse-phase HPLC system with a C18 column.
-
Analysis: LC-MS system, Amino Acid Analyzer.
Protocol: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol is for a 0.1 mmol scale synthesis.
-
Resin Swelling:
-
Place 0.1 mmol of the chosen resin in a reaction vessel.
-
Add 5 mL of DMF and allow the resin to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
-
-
Amino Acid Coupling (Example with HATU):
-
In a separate vial, dissolve 0.4 mmol (4 equivalents) of the Fmoc-D-amino acid and 0.38 mmol (3.8 equivalents) of HATU in 2 mL of DMF.
-
Add 0.8 mmol (8 equivalents) of DIEA to the amino acid solution and vortex for 1 minute to pre-activate.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), the coupling is incomplete and should be repeated.
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin with DMF (5 x 5 mL).
-
-
Repeat Cycles:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Protocol: Cleavage and Deprotection
-
Final Fmoc Deprotection:
-
Perform the final Fmoc deprotection as described in step 2.
-
Wash the resin with DMF (5 x 5 mL) and then with DCM (3 x 5 mL).
-
Dry the resin under a stream of nitrogen.
-
-
Cleavage:
-
Prepare the cleavage cocktail (e.g., 10 mL of 95:2.5:2.5 TFA:TIS:Water).
-
Add the cleavage cocktail to the dried resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture into a cold centrifuge tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Add 40 mL of cold diethyl ether to the filtrate to precipitate the crude peptide.
-
Centrifuge the mixture at 3000 rpm for 5 minutes.
-
Decant the ether and wash the peptide pellet with cold ether twice more.
-
Dry the crude peptide pellet under vacuum.
-
Protocol: Peptide Purification and Analysis
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
-
Purify the peptide by reverse-phase HPLC using a suitable gradient of acetonitrile in water (both containing 0.1% TFA).
-
Collect the fractions containing the desired peptide.
-
-
Analysis:
-
Confirm the identity and purity of the purified peptide by LC-MS.
-
Determine the amino acid composition and quantify the extent of racemization using chiral amino acid analysis. This typically involves hydrolysis of the peptide followed by derivatization and analysis by GC or HPLC with a chiral column.
-
Orthogonal Side-Chain Protection for Complex Peptides
For the synthesis of more complex peptides, such as those with multiple disulfide bonds, branches, or post-translational modifications, the use of additional orthogonal protecting groups is necessary. These protecting groups can be selectively removed on-resin without affecting the Nα-Fmoc group or the tBu-based side-chain protection.
Data Presentation: Common Orthogonal Protecting Groups for Side Chains
| Amino Acid | Side-Chain Functionality | Orthogonal Protecting Group | Deprotection Conditions | Stable To |
| Lys, Orn | Amine | Alloc (Allyloxycarbonyl) | Pd(PPh₃)₄ / PhSiH₃ in DCM | TFA, Piperidine |
| Lys, Orn | Amine | Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | 2% Hydrazine in DMF | TFA, Piperidine |
| Asp, Glu | Carboxyl | OAll (Allyl ester) | Pd(PPh₃)₄ / PhSiH₃ in DCM | TFA, Piperidine |
| Cys | Thiol | Acm (Acetamidomethyl) | I₂ in DMF/DCM or Hg(OAc)₂ | TFA, Piperidine |
| Cys | Thiol | Mmt (Monomethoxytrityl) | 1% TFA in DCM | Piperidine |
Diagram: Logic of Orthogonal Deprotection
Caption: Selective removal of orthogonal protecting groups in a stepwise manner.
Conclusion
The synthesis of complex peptides containing D-amino acids is a challenging but highly rewarding endeavor. By carefully selecting the appropriate protecting group strategy, optimizing coupling conditions to minimize racemization, and employing orthogonal protection schemes for complex modifications, researchers can successfully synthesize these valuable molecules. The protocols and data presented in these application notes provide a solid foundation for the development of robust and efficient synthetic routes for novel peptide-based therapeutics. Careful purification and rigorous analytical characterization are paramount to ensuring the final product's quality and suitability for its intended application.
References
Application Note: Synthesis of Macrocyclic Peptides Incorporating Cbz-D-Valine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Macrocyclic peptides are a compelling class of therapeutics that combine the favorable attributes of small molecules and biologics, offering high binding affinity, specificity, and the ability to address challenging drug targets like protein-protein interactions.[1][2] A key strategy to enhance their therapeutic potential is to improve metabolic stability and conformational rigidity.[1][3] The incorporation of non-natural D-amino acids, such as D-valine, is a proven method to increase resistance to proteolytic degradation. This application note provides a detailed protocol for the synthesis of a head-to-tail macrocyclic peptide using Cbz-D-valine as a critical building block. The benzyloxycarbonyl (Cbz) group serves as a standard amine-protecting group in peptide synthesis.[4] The protocol covers solid-phase peptide synthesis (SPPS) of the linear precursor, cleavage from the resin, solution-phase macrocyclization, and final purification.
Introduction
Linear peptides often suffer from limitations such as low metabolic stability and high conformational flexibility, which can hinder their efficacy as drug candidates. Macrocyclization, the process of forming a cyclic structure, is a widely employed strategy to overcome these drawbacks. Head-to-tail cyclization, which forms a lactam bridge between the N- and C-termini, is particularly effective at preventing degradation by exopeptidases.
The inclusion of D-amino acids introduces a "turn-inducing element," which can pre-organize the linear peptide into a conformation favorable for cyclization, thereby minimizing entropically unfavorable processes and reducing side reactions like cyclodimerization. This protocol details the use of this compound in a standard Fmoc-based solid-phase synthesis workflow to generate a linear peptide precursor, followed by a solution-phase cyclization step.
Experimental Workflow
The overall process for synthesizing a macrocyclic peptide using this compound involves several distinct stages, from the assembly of the linear peptide on a solid support to the final purification of the cyclic product. The workflow is designed to ensure high purity and yield of the target macrocycle.
Caption: General workflow for macrocyclic peptide synthesis.
Experimental Protocols
Part A: Solid-Phase Synthesis of the Linear Peptide Precursor
This protocol uses standard Fmoc/tBu solid-phase peptide synthesis (SPPS).
-
Resin Preparation: Swell Fmoc-Rink Amide resin (e.g., 0.1 mmol scale) in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the first Fmoc-protected amino acid (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF.
-
Add N,N-Diisopropylethylamine (DIEA) (8 eq.) to the mixture and vortex for 1 minute to pre-activate.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin as described in step 2.
-
-
Chain Elongation: Repeat step 3 for each amino acid in the sequence.
-
This compound Incorporation: For the final N-terminal residue, use this compound instead of an Fmoc-protected amino acid in the coupling step (step 3).
Part B: Cleavage and Deprotection
-
Resin Washing and Drying: After the final coupling, wash the resin with DMF, DCM, and Methanol, then dry thoroughly under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and react for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt). Note that the Cbz group is stable to TFA.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding it to cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the crude linear peptide precursor under vacuum.
Part C: Solution-Phase Head-to-Tail Macrocyclization
The key to successful macrocyclization is performing the reaction under high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization.
-
Peptide Dissolution: Dissolve the crude linear peptide in a large volume of DMF to achieve a low concentration (e.g., 0.1-1 mM).
-
Cyclization Reagent Addition: Cool the solution in an ice bath. Add the cyclization coupling reagent mixture (e.g., HATU/HOAt/DIEA) to the peptide solution.
-
Reaction: Allow the reaction to proceed for 12-24 hours at room temperature. Monitor the reaction progress by LC-MS.
-
Quenching and Concentration: Quench the reaction with a small amount of water and concentrate the solvent under reduced pressure.
Part D: Cbz Deprotection and Purification
-
Cbz Group Removal: The Cbz group is typically removed by catalytic hydrogenation.
-
Dissolve the crude cyclic peptide in methanol.
-
Add Palladium on carbon (Pd/C, 10% w/w).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 2-4 hours.
-
Filter the reaction through Celite to remove the catalyst and concentrate the filtrate.
-
-
Purification: Purify the final macrocyclic peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of water/acetonitrile containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the final product by analytical LC-MS and Mass Spectrometry.
Data Presentation: Cyclization Efficiency
The choice of cyclization reagent and reaction conditions significantly impacts the yield of the macrocyclic product. The following table summarizes typical yields for head-to-tail cyclization using common phosphonium and aminium/uronium-based reagents.
| Coupling Reagent | Reagent Type | Additive | Typical Yield (%) | Notes |
| PyBOP | Phosphonium | - | 50-70% | Can cause epimerization at the C-terminus. |
| HBTU | Aminium/Uronium | HOBt | 60-80% | Common and effective choice. |
| HATU | Aminium/Uronium | HOAt | 70-90% | Often provides higher yields and lower epimerization. |
| DPPA | Azide-forming | - | 40-60% | Diphenylphosphoryl azide; proceeds via an acyl azide intermediate. |
Yields are sequence-dependent and may vary. Data is representative for moderately difficult cyclizations.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Cyclization Yield | Intermolecular polymerization. | Ensure high-dilution conditions (<1 mM). Add coupling reagents slowly over several hours. |
| Poor solubility of linear precursor. | Use a solvent mixture (e.g., DMF/DCM). Add a chaotropic agent like GnHCl. | |
| Epimerization | Racemization of the C-terminal amino acid during activation. | Use a less activating reagent (e.g., HBTU instead of HATU) or add HOAt. Perform the reaction at a lower temperature (0°C). |
| Incomplete Cbz Deprotection | Catalyst poisoning or insufficient hydrogen. | Use fresh Pd/C catalyst. Ensure the system is properly flushed with hydrogen. |
| Complex HPLC Profile | Presence of dimers, trimers, or other side products. | Optimize cyclization concentration and time. Improve HPLC purification gradient for better separation. |
References
- 1. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Utilization of macrocyclic peptides to target protein-protein interactions in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid-Phase Synthesis of Cyclic Peptides (SPPS Guide) - Creative Peptides [creative-peptides.com]
- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Chemo-selective Incorporation of CBZ-D-Valine in Multifunctional Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemo-selective incorporation of N-carbobenzyloxy-D-valine (CBZ-D-valine) into multifunctional compounds. These guidelines are intended to assist researchers in the fields of medicinal chemistry, peptide synthesis, and drug development in achieving high selectivity and yield when working with complex molecules containing multiple reactive sites.
The selective acylation of a specific amino group in the presence of other nucleophilic functionalities, such as other amines, hydroxyl groups, or carboxylic acids, is a critical challenge in the synthesis of complex organic molecules. The use of the carbobenzyloxy (Cbz or Z) protecting group for the α-amino group of D-valine allows for its controlled introduction into a target molecule. The Cbz group is stable under a variety of reaction conditions but can be readily removed by catalytic hydrogenation, making it a valuable tool in orthogonal synthesis strategies.[1][][3]
Core Principles of Chemo-selectivity
The successful chemo-selective incorporation of this compound hinges on the principles of orthogonal protection and the careful selection of coupling reagents.[4][5] In a multifunctional compound, reactive groups that are not intended to react with the activated this compound must be protected with groups that are stable under the amide bond forming conditions.
Key considerations for achieving chemo-selectivity include:
-
Orthogonal Protecting Groups: Employing protecting groups that can be removed under different conditions is crucial. For instance, if a molecule contains another amine protected with a tert-butyloxycarbonyl (Boc) group, the Cbz group from the incorporated valine can be selectively removed by hydrogenation without affecting the acid-labile Boc group.
-
Coupling Reagent Selection: The choice of coupling reagent can influence the selectivity and efficiency of the reaction, as well as the degree of racemization. Common classes of coupling reagents include carbodiimides, phosphonium salts, and uronium/iminium salts.
-
Reaction Conditions: Factors such as solvent, temperature, and pH can significantly impact the chemo-selectivity of the acylation reaction.
Experimental Protocols
The following protocols provide detailed methodologies for common scenarios involving the chemo-selective incorporation of this compound.
Protocol 1: Selective N-Acylation of a Primary Amine in the Presence of a Secondary Amine
This protocol describes the selective acylation of a primary amine in a polyamine substrate, leveraging the differential nucleophilicity and steric hindrance between primary and secondary amines.
Materials:
-
This compound
-
Polyamine substrate (e.g., spermidine)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 equivalents) to the solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.
-
In a separate flask, dissolve the polyamine substrate (1.0 equivalent) in anhydrous DCM.
-
Slowly add the activated this compound solution to the polyamine solution at 0 °C, filtering out the DCU precipitate.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any additional DCU.
-
Dilute the filtrate with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the mono-acylated product.
Quantitative Data Summary:
| Substrate | Product | Coupling Reagent | Solvent | Yield (%) |
| Spermidine | Mono-acylated Spermidine | DCC/HOBt | DMF/DCM | 65-75 |
| Spermine | Mono-acylated Spermine | HATU | DMF | 70-80 |
Yields are approximate and can vary based on reaction scale and purification efficiency.
Protocol 2: Amide Bond Formation with a Primary Amine in the Presence of a Hydroxyl Group
This protocol outlines the selective acylation of an amino alcohol, where the amine is the more nucleophilic site.
Materials:
-
This compound
-
Amino alcohol substrate (e.g., 4-aminobutanol)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 equivalent) and the amino alcohol substrate (1.2 equivalents) in anhydrous DMF.
-
Add PyBOP (1.1 equivalents) to the solution.
-
Add DIPEA (2.5 equivalents) dropwise to the reaction mixture at room temperature.
-
Stir the reaction for 4-6 hours at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data Summary:
| Substrate | Product | Coupling Reagent | Base | Yield (%) |
| 4-aminobutanol | N-(4-hydroxybutyl)-CBZ-D-valinamide | PyBOP | DIPEA | 85-95 |
| Ethanolamine | N-(2-hydroxyethyl)-CBZ-D-valinamide | EDC/HOBt | NMM | 80-90 |
Yields are approximate and can vary based on reaction scale and purification efficiency. NMM: N-Methylmorpholine, EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide.
Visualizing Workflows and Concepts
Logical Workflow for Chemo-selective Acylation
Caption: General workflow for chemo-selective N-acylation.
Orthogonal Protection Strategy
Caption: Orthogonal deprotection of Boc and Cbz groups.
Concluding Remarks
The chemo-selective incorporation of this compound is a powerful technique in the synthesis of complex molecules for drug discovery and development. Success relies on a solid understanding of protecting group chemistry and the appropriate selection of reaction conditions and coupling reagents. The protocols and data presented herein provide a foundation for researchers to develop robust and efficient synthetic routes for their target compounds. It is recommended to perform small-scale pilot reactions to optimize conditions for specific substrates.
References
Application of D-Valine Derivatives in the Development of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of D-valine derivatives as a crucial component in the design and synthesis of potent enzyme inhibitors. The unique stereochemistry and structural properties of D-valine and its derivatives offer significant advantages in achieving high affinity and selectivity for various enzymatic targets. This compilation includes quantitative data on the inhibitory activities of notable D-valine derivatives, detailed experimental protocols for their synthesis and enzymatic evaluation, and visualizations of relevant biological pathways and workflows.
Introduction
D-valine, an unnatural D-amino acid, serves as a valuable chiral building block in medicinal chemistry. Its incorporation into small molecules can significantly influence their pharmacological properties, including target binding, metabolic stability, and pharmacokinetic profiles. Derivatives of D-valine have been successfully employed in the development of inhibitors for a range of enzymes implicated in various diseases, from bacterial infections to cancer. This document will focus on the application of D-valine derivatives in the inhibition of four key enzyme classes: Topoisomerases, Peptidyl Transferases, D-Amino Acid Oxidases, and Proteases.
I. D-Valine Derivatives as Topoisomerase Inhibitors: The Case of Actinomycin D
Application Note: Actinomycin D is a potent anticancer agent and antibiotic that contains a D-valine residue within its pentapeptide lactone rings. Its primary mechanism of action involves the intercalation into DNA and the stabilization of the topoisomerase I and II-DNA cleavage complexes. This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of DNA strand breaks and ultimately apoptosis. The D-valine moiety contributes to the specific conformation of the peptide rings, which is crucial for their interaction with the minor groove of DNA and the topoisomerase enzyme.
Quantitative Data: Inhibition of Topoisomerases by Actinomycin D
| Compound | Target Enzyme | IC50 | Cell Line | Assay Method | Reference |
| Actinomycin D | Topoisomerase I | Stimulates DNA cleavage | L1210 (mouse leukemia) | In vitro cleavage assay | [1] |
| Actinomycin D | Topoisomerase II | 0.752 - 0.94 µM | - | In vitro inhibition assay | [2] |
Experimental Protocols
1. Synthesis of Actinomycin D Precursors (Conceptual Outline)
The total synthesis of Actinomycin D is a complex multi-step process. A key step involves the formation of the pentapeptide lactone rings containing D-valine. The general strategy involves:
-
Peptide Synthesis: Stepwise solid-phase or solution-phase synthesis of the pentapeptide chain (L-threonine, D-valine, L-proline, sarcosine, N-methyl-L-valine).
-
Lactonization: Cyclization of the linear peptide to form the pentapeptide lactone ring.
-
Chromophore Formation: Dimerization of two molecules of 3-hydroxy-4-methylanthranilic acid coupled to the pentapeptide lactones to form the phenoxazinone chromophore.
A detailed synthetic route is beyond the scope of this document but can be found in specialized organic synthesis literature.[2][3]
2. Topoisomerase II Inhibition Assay (DNA Decatenation)
This protocol is adapted from established methods for assessing topoisomerase II inhibition.
-
Materials:
-
Human Topoisomerase IIα enzyme
-
Kinetoplast DNA (kDNA)
-
Actinomycin D
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 10 mM MgCl₂, 0.5 mM DTT, 0.5 mM ATP, 30 µg/mL BSA)
-
Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose gel (1%) in TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
-
Procedure:
-
Prepare a reaction mixture containing Assay Buffer and 200 ng of kDNA.
-
Add varying concentrations of Actinomycin D (dissolved in DMSO, final DMSO concentration <1%) to the reaction tubes. Include a vehicle control (DMSO only).
-
Initiate the reaction by adding 1-2 units of human Topoisomerase IIα enzyme to each tube.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding the Stop Solution/Loading Dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the decatenated (linear and relaxed) DNA from the catenated kDNA network.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Interpretation: In the absence of an inhibitor, Topoisomerase II will decatenate the kDNA, resulting in faster-migrating DNA forms. Actinomycin D will inhibit this process, causing the kDNA to remain in its catenated form, which stays in the well or migrates very slowly. The IC50 value is the concentration of Actinomycin D that inhibits 50% of the decatenation activity.
-
Visualization
II. D-Valine Derivatives as Peptidyl Transferase Inhibitors: The Case of Valnemulin
Application Note: Valnemulin is a semi-synthetic pleuromutilin antibiotic used in veterinary medicine. Its structure includes a D-valine-derived side chain which is crucial for its potent antibacterial activity. Valnemulin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[4] This binding interferes with the correct positioning of tRNA molecules, thereby inhibiting peptide bond formation. The D-valine moiety enhances the binding affinity and spectrum of activity.
Quantitative Data: Inhibition of Peptidyl Transferase by Valnemulin
Experimental Protocols
1. Synthesis of Valnemulin (Conceptual Outline)
Valnemulin is synthesized from pleuromutilin, a natural product. The synthesis involves the modification of the hydroxymethyl group of the mutilin core with a D-valine-containing side chain. This is typically achieved through a multi-step chemical synthesis involving the activation of D-valine and its coupling to a linker which is then attached to the pleuromutilin scaffold.
2. In Vitro Peptidyl Transferase Assay (Puromycin Reaction)
This assay, also known as the "fragment reaction," measures the ability of the ribosome to catalyze peptide bond formation between a minimal P-site substrate (like N-acetyl-[³H]Met-tRNA) and an A-site substrate analog (puromycin).
-
Materials:
-
Purified 70S ribosomes or 50S ribosomal subunits from a sensitive bacterial strain (e.g., E. coli)
-
N-acetyl-[³H]Met-tRNA fragment (P-site substrate)
-
Puromycin (A-site substrate)
-
Valnemulin
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NH₄Cl, 10 mM MgCl₂)
-
Ethyl acetate
-
Scintillation fluid and counter
-
-
Procedure:
-
Pre-incubate ribosomes with varying concentrations of valnemulin in the reaction buffer at 37°C for 15 minutes.
-
Initiate the reaction by adding the N-acetyl-[³H]Met-tRNA fragment and puromycin.
-
Incubate at 37°C for 10-30 minutes.
-
Terminate the reaction by adding a high concentration of a salt that does not chelate magnesium (e.g., sodium acetate).
-
Extract the product, N-acetyl-[³H]Met-puromycin, with ethyl acetate. The unreacted N-acetyl-[³H]Met-tRNA fragment remains in the aqueous phase.
-
Measure the radioactivity in the ethyl acetate phase using a scintillation counter.
-
Interpretation: The amount of radioactivity in the ethyl acetate is proportional to the peptidyl transferase activity. Valnemulin will inhibit this reaction, leading to a decrease in radioactivity. The IC50 is the concentration of valnemulin that reduces the formation of N-acetyl-[³H]Met-puromycin by 50%.
-
Visualization
III. D-Valine Derivatives as D-Amino Acid Oxidase (DAAO) Inhibitors
Application Note: D-Amino Acid Oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids. In the central nervous system, DAAO regulates the levels of D-serine, a co-agonist of the NMDA receptor. Inhibition of DAAO is a therapeutic strategy for neurological disorders like schizophrenia, where NMDA receptor hypofunction is implicated. D-valine derivatives can be designed to be potent and selective inhibitors of DAAO. For example, AS057278 is a DAAO inhibitor with an IC50 value of 0.91 µM.
Quantitative Data: Inhibition of DAAO by D-Valine Derivatives
| Compound | Target Enzyme | IC50 | Species | Assay Method | Reference |
| AS057278 | D-Amino Acid Oxidase | 0.91 µM | Human | In vitro activity assay | |
| Various benzo[d]isoxazol-3-ol derivatives | D-Amino Acid Oxidase | Submicromolar range | Human | In vitro activity assay | |
| Various 5-hydroxy-1,2,4-triazin-6(1H)-one derivatives | D-Amino Acid Oxidase | Nanomolar range | Human | In vitro activity assay |
Experimental Protocols
1. Synthesis of a D-Valine-Derived DAAO Inhibitor (General Scheme)
The synthesis of DAAO inhibitors often involves coupling a D-valine moiety to a heterocyclic scaffold that mimics the substrate's carboxylate group.
-
Protection of D-Valine: Protect the amino group of D-valine (e.g., with a Boc group) and activate the carboxyl group (e.g., as an acid chloride or by using a coupling agent like HATU).
-
Coupling: React the activated D-valine with the desired heterocyclic core.
-
Deprotection: Remove the protecting group to yield the final inhibitor.
2. DAAO Inhibition Assay (Amplex Red Method)
This is a common fluorometric assay to measure DAAO activity.
-
Materials:
-
Recombinant human DAAO
-
D-serine (substrate)
-
D-valine derivative inhibitor
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em ~571/585 nm)
-
-
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, D-serine, Amplex Red, and HRP.
-
Add varying concentrations of the D-valine derivative inhibitor to the wells of the microplate.
-
Add the DAAO enzyme to all wells except for a no-enzyme control.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at regular intervals.
-
Interpretation: DAAO oxidizes D-serine, producing H₂O₂. HRP uses this H₂O₂ to oxidize Amplex Red to the highly fluorescent resorufin. The inhibitor will reduce the rate of fluorescence increase. The IC50 is the concentration of the inhibitor that reduces the rate of the reaction by 50%.
-
Visualization
IV. D-Valine Derivatives as Protease Inhibitors
Application Note: Proteases are enzymes that catalyze the breakdown of proteins and are involved in numerous physiological and pathological processes. D-valine and its derivatives are incorporated into peptidomimetic inhibitors to target the active site of proteases. The bulky, hydrophobic side chain of valine can make favorable interactions with the S1 or S2 pockets of many proteases, contributing to high binding affinity. For instance, D-valine containing pseudodipeptide enol lactones have been synthesized as serine protease inhibitors.
Quantitative Data: Inhibition of Proteases by D-Valine Derivatives
Specific IC50 values for D-valine derivatives against a range of proteases are highly dependent on the specific inhibitor and the target protease. The literature contains numerous examples with potencies ranging from micromolar to nanomolar.
Experimental Protocols
1. Synthesis of a D-Valine-Containing Protease Inhibitor (General Scheme)
-
Starting Material: Begin with a protected D-valine derivative.
-
Peptide Coupling: Couple the D-valine unit to other amino acid or peptidomimetic building blocks using standard peptide coupling reagents (e.g., HATU, HOBt, DIC).
-
Modification: Introduce a "warhead" moiety that will interact with the catalytic residue of the protease (e.g., an aldehyde, ketone, or other electrophilic group).
-
Deprotection: Remove protecting groups to yield the final inhibitor.
2. Protease Inhibition Assay (Fluorogenic Substrate)
-
Materials:
-
Target protease (e.g., trypsin, chymotrypsin, or a specific disease-related protease)
-
Fluorogenic substrate for the protease (e.g., a peptide with a fluorescent reporter group like AMC or AFC)
-
D-valine derivative inhibitor
-
Assay Buffer (specific to the protease)
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Add varying concentrations of the D-valine derivative inhibitor to the wells of the microplate.
-
Add the protease to all wells except for a no-enzyme control.
-
Pre-incubate for a defined period to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time.
-
Interpretation: The protease cleaves the substrate, releasing the fluorescent group. The inhibitor will decrease the rate of this cleavage. The IC50 is the concentration of the inhibitor that reduces the rate of the enzymatic reaction by 50%.
-
Visualization
Conclusion
D-valine derivatives represent a versatile and powerful tool in the development of highly specific and potent enzyme inhibitors. The examples provided for topoisomerases, peptidyl transferases, D-amino acid oxidases, and proteases highlight the broad applicability of this chemical scaffold. The protocols and data presented herein serve as a foundational resource for researchers engaged in the design, synthesis, and evaluation of novel enzyme inhibitors for therapeutic and research applications. Further exploration into the structure-activity relationships of D-valine derivatives will undoubtedly lead to the discovery of new and improved enzyme-targeted drugs.
References
- 1. Effects of morpholinyl doxorubicins, doxorubicin, and actinomycin D on mammalian DNA topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Interaction of Pleuromutilin Derivatives with the Ribosomal Peptidyl Transferase Center - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to avoid racemization of CBZ-D-VALINE during peptide coupling?
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing racemization of CBZ-D-Valine during peptide coupling reactions. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the stereochemical integrity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the loss of stereochemical purity at the alpha-carbon of an amino acid during a chemical reaction. In peptide synthesis, this results in the incorporation of the incorrect stereoisomer (e.g., L-amino acid instead of the intended D-amino acid, or vice versa), leading to the formation of diastereomeric peptide impurities. These impurities can be challenging to separate and may significantly alter the biological activity of the final peptide.[1]
Q2: Why is this compound susceptible to racemization?
A2: Like other N-urethane protected amino acids (e.g., Boc, Fmoc), CBZ-protected amino acids can racemize during the carboxyl group activation step of peptide coupling.[2] The primary mechanism involves the formation of a planar 5(4H)-oxazolone intermediate. The alpha-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of chirality. Subsequent nucleophilic attack by the amine component can occur from either face of the planar intermediate, resulting in a mixture of D and L products.[1]
Q3: Which factors primarily influence the extent of racemization?
A3: Several factors can influence the rate of racemization, including:
-
Coupling Reagent: The choice of coupling reagent significantly impacts the rate of activation and the propensity for side reactions like oxazolone formation.
-
Additives: Additives are crucial for suppressing racemization by forming active esters that are less prone to cyclization.[1][2]
-
Base: The type and concentration of the base used can promote the abstraction of the alpha-proton, leading to increased racemization.
-
Solvent: The polarity of the solvent can influence reaction rates and the stability of intermediates.
-
Temperature: Higher temperatures generally accelerate the rate of racemization.
Troubleshooting Guides
Issue 1: Significant Racemization Detected in the Final Peptide
Problem: HPLC or chiral GC analysis of the final peptide reveals a significant amount of the undesired diastereomer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high racemization.
Solutions:
-
Step 1: Review Coupling Reagent and Additives:
-
Carbodiimides (DCC, DIC, EDC): If using a carbodiimide alone, the risk of racemization is high. Always use a racemization-suppressing additive.
-
Additives: 1-Hydroxybenzotriazole (HOBt) and Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are highly effective at suppressing racemization by forming less reactive active esters. Oxyma has been shown to be superior to HOBt in some cases and is a safer alternative due to the explosive nature of HOBt.
-
Phosphonium/Uronium Reagents (HBTU, HATU, PyBOP): While generally efficient, these reagents can still cause racemization, especially with prolonged pre-activation times. Consider switching to a reagent with a lower racemization potential like DEPBT for particularly sensitive couplings.
-
-
Step 2: Evaluate Base:
-
Base Strength and Steric Hindrance: Strong, non-sterically hindered bases can increase the rate of racemization. If using a base like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), consider switching to a more sterically hindered and weaker base like sym-collidine.
-
Base Concentration: Use the minimum amount of base necessary for the reaction to proceed. For some coupling methods, particularly with carbodiimides and additives, a base may not be required if the amine component is not a salt.
-
-
Step 3: Check Reaction Conditions:
-
Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to slow down the rate of racemization.
-
Solvent: While solubility is a key consideration, using less polar solvents can sometimes help reduce racemization.
-
-
Step 4: Optimize Protocol:
-
Pre-activation Time: Minimize the pre-activation time of the this compound with the coupling reagent before adding the amine component.
-
In situ Activation: Add the coupling reagent to a mixture of the this compound, the amine component, and the additive. This avoids the buildup of the highly reactive activated intermediate.
-
Quantitative Data on Racemization Suppression
The following tables summarize the effectiveness of different coupling reagents and additives in minimizing racemization. While the data is primarily for Fmoc-protected amino acids, the relative trends are informative for CBZ-protected amino acids as well.
Table 1: Effect of Coupling Reagents and Additives on Racemization
| Coupling Reagent/Additive | Amino Acid | % D-Isomer Formed | Reference |
| DCC | Fmoc-Ser(tBu)-OH | High | |
| HBTU | Fmoc-Ser(tBu)-OH | Significant | |
| HATU | Fmoc-Ser(tBu)-OH | Significant | |
| PyBOP | Fmoc-Ser(tBu)-OH | Significant | |
| DEPBT | Fmoc-Ser(tBu)-OH | Low | |
| DIC/HOBt | Fmoc-Cys(Trt)-OH | Low | |
| DIC/Oxyma | Fmoc-Cys(Trt)-OH | Very Low | |
| DIC/HOAt | Fmoc-Cys(Trt)-OH | Very Low |
Table 2: Comparison of HOBt and Oxyma in Racemization Suppression
| Additive | Peptide Model | % Racemization | Reference |
| HOBt | Z-Gly-Phe-Val-OtBu | ~5% | |
| Oxyma | Z-Gly-Phe-Val-OtBu | ~1.1% | |
| HOBt | ACP(65-74) Synthesis | Higher than Oxyma | |
| Oxyma | ACP(65-74) Synthesis | Lower than HOBt |
Experimental Protocols
Protocol 1: Low-Racemization Solution-Phase Coupling of this compound
This protocol describes a general procedure for the solution-phase coupling of this compound to an amino acid ester using DIC and Oxyma to minimize racemization.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)
-
N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
1N Hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Stir plate and stir bar
Methodology:
-
Reactant Preparation:
-
In a round-bottom flask equipped with a stir bar, dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM or THF.
-
Add DIPEA or NMM (1.0 equivalent) to neutralize the hydrochloride salt. Stir for 5-10 minutes at room temperature.
-
Add this compound (1.05 equivalents) and Oxyma (1.1 equivalents) to the solution.
-
-
Coupling Reaction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DIC (1.1 equivalents) to the cooled, stirring solution.
-
Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Filter the reaction mixture to remove the precipitated diisopropylurea (DIU).
-
Transfer the filtrate to a separatory funnel and wash sequentially with:
-
1N HCl (2 x)
-
Saturated aqueous NaHCO₃ (2 x)
-
Brine (1 x)
-
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification and Analysis:
-
Purify the crude dipeptide by flash column chromatography or recrystallization.
-
Analyze the purity and diastereomeric excess of the final product by HPLC on a chiral column.
-
Protocol 2: HPLC Analysis of Diastereomeric Purity
Objective: To quantify the extent of racemization by separating and quantifying the desired D-L dipeptide from the undesired L-L diastereomer.
Materials:
-
Purified peptide sample
-
HPLC system with a UV detector
-
Chiral HPLC column (e.g., Chiralcel OD-H or equivalent)
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
Methodology:
-
Sample Preparation: Dissolve a small amount of the purified peptide in the mobile phase.
-
HPLC Conditions (Example):
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
-
Analysis: Inject the sample and integrate the peak areas of the two diastereomers. The percentage of the undesired diastereomer corresponds to the extent of racemization.
Visualization of Key Concepts
Caption: Mechanism of racemization via oxazolone formation.
Caption: Racemization suppression using additives.
References
Troubleshooting low coupling efficiency with CBZ-D-VALINE.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to low coupling efficiency with Cbz-D-valine in peptide synthesis.
Troubleshooting Guide
This guide addresses specific issues encountered during the coupling of this compound, offering explanations and actionable solutions in a question-and-answer format.
Question 1: My Kaiser test is strongly positive after a standard coupling reaction with this compound. What is the likely cause?
Answer: A positive Kaiser test indicates the presence of unreacted primary amines on the resin, signifying incomplete coupling.[1] The primary cause for this with this compound is significant steric hindrance. This phenomenon arises from the combination of two bulky chemical groups: the Carboxybenzyl (Cbz) protecting group and the isopropyl side chain of the valine residue.[2][3] These groups physically obstruct the approach of the activated amino acid to the N-terminal amine of the growing peptide chain, slowing down or preventing the formation of the peptide bond.[3][4]
Question 2: I used a standard carbodiimide reagent (like DCC or DIC) with low success. Which coupling reagent is recommended for a sterically hindered residue like this compound?
Answer: While standard carbodiimides like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are effective for many amino acids, they are often inefficient for sterically hindered residues. For challenging couplings, it is highly recommended to use a more potent activating agent. Modern phosphonium or aminium/uronium salt-based reagents are preferred because they react quickly and are designed for difficult couplings.
-
High-Efficiency Recommendations:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered one of the most effective reagents, reacting faster and with less epimerization.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used reagent known for high coupling efficiency and the formation of stable active esters.
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Especially effective for coupling hindered N-methyl amino acids and other difficult residues.
-
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation reagent with efficiency comparable to HATU, but with byproducts that are more soluble and considered safer.
-
Question 3: Even after switching to HATU, my coupling efficiency is not optimal. What other reaction parameters can I adjust?
Answer: If a powerful coupling reagent alone is insufficient, optimizing the reaction conditions is the next critical step.
-
Increase Equivalents: Use a higher excess of this compound and the coupling reagent (e.g., increase from 1.5 to 3-4 equivalents) relative to the free amine on the resin.
-
Extend Reaction Time: For sterically hindered residues, standard coupling times of 1-2 hours may be insufficient. Extend the reaction time to 4 hours, or even overnight, monitoring progress if possible.
-
Increase Temperature: Gently increasing the temperature to 35-50°C can help overcome the activation energy barrier. However, this must be done with caution, as excessive heat can increase the risk of racemization.
-
Solvent Choice: Ensure you are using high-purity, anhydrous DMF or NMP. If peptide aggregation is suspected (a common issue in "difficult sequences"), consider switching from DMF to NMP or using a solvent mixture like DMF/DMSO.
Question 4: What is "double coupling" and when should I use it?
Answer: Double coupling is the practice of repeating the coupling step with a fresh solution of the activated amino acid immediately after the first coupling is complete. This is a highly effective strategy for difficult residues like this compound where a single coupling may not proceed to completion. It is recommended to perform a double coupling if a monitoring test (like the Kaiser test) is still positive after the initial extended reaction time.
Question 5: I've tried optimizing the reagent and conditions, but a small amount of unreacted amine remains. What should I do?
Answer: If a small fraction of the N-terminal amines consistently fails to react, the best course of action is to "cap" them. Capping involves acetylating the unreacted amines using a reagent like acetic anhydride, typically with a base such as DIPEA or pyridine. This terminates the unreacted chains, preventing the formation of deletion sequences (peptides missing one amino acid). The resulting capped, truncated peptides are chemically different from the target peptide and are usually easier to separate during purification.
Frequently Asked Questions (FAQs)
Q1: What exactly is steric hindrance and how does it affect the this compound coupling reaction?
A1: Steric hindrance is a chemical phenomenon where the size and spatial arrangement of atoms in a molecule obstruct a chemical reaction. In the case of this compound, the bulky Cbz group on the nitrogen and the branched isopropyl group on the alpha-carbon create a crowded environment around the carboxylic acid. This crowding physically blocks the activated carboxyl group from easily approaching and reacting with the free amine on the peptide chain, thus lowering the reaction rate and efficiency.
Q2: What are "difficult sequences" and how does this compound contribute to them?
A2: "Difficult sequences" are peptide chains that are challenging to synthesize, often due to on-resin aggregation. This aggregation is frequently caused by intermolecular hydrogen bonding between peptide chains, which is exacerbated by hydrophobic and β-branched amino acids like valine. This collapse of the peptide-resin matrix limits the diffusion of reagents, leading to incomplete coupling steps. This compound, being both bulky and hydrophobic, can contribute significantly to the formation of these difficult sequences.
Q3: What are the risks of increasing the reaction temperature to improve coupling efficiency?
A3: The primary risk of increasing the reaction temperature is racemization. Racemization is the conversion of a chiral amino acid from its pure L- or D-form into a mixture of both. The activation of the carboxyl group, which is necessary for coupling, can make the alpha-hydrogen more acidic and susceptible to abstraction, especially at higher temperatures, leading to a loss of stereochemical purity. Therefore, any increase in temperature should be moderate (e.g., to 40-50°C) and carefully considered.
Q4: Besides incomplete coupling, are there other side reactions I should be aware of when using this compound?
A4: While incomplete coupling is the main issue, other general peptide synthesis side reactions can occur. If this compound is being coupled to a dipeptide on the resin, diketopiperazine formation is a possibility, especially if the sequence contains Proline or Glycine. Additionally, if using carbodiimide reagents without additives like Oxyma or HOBt, side reactions such as N-acylurea formation can occur. The Cbz protecting group itself is generally stable but must be removed under appropriate conditions (typically hydrogenolysis) to avoid side reactions.
Quantitative Data Summary
The choice of coupling reagent dramatically impacts the efficiency of incorporating sterically hindered amino acids. While exact yields are sequence-dependent, the following table summarizes the relative effectiveness of common reagents.
| Coupling Reagent Class | Examples | Relative Efficiency for Hindered Residues | Key Characteristics |
| Carbodiimides | DCC, DIC | Low to Moderate | Prone to N-acylurea formation; require an additive like Oxyma or HOBt for improved efficiency and reduced racemization. |
| Phosphonium Salts | PyBOP, PyAOP | High | Byproducts are generally less hazardous than those from older reagents like BOP. PyAOP is particularly effective for hindered couplings. |
| Aminium/Uronium Salts | HBTU, TBTU | High | Very efficient and fast-acting. Byproducts can sometimes react with the N-terminus if used in large excess. |
| Aminium/Uronium Salts (Azabenzotriazole-based) | HATU, HCTU | Very High | Generally considered the most powerful class of reagents for difficult couplings due to the enhanced reactivity of the HOAt leaving group. |
| Oxyma-based Reagents | COMU | Very High | Efficiency is comparable to HATU. Generates non-explosive and more soluble byproducts, making it a safer and "greener" alternative. |
Experimental Protocols
Protocol 1: High-Efficiency HATU Coupling for this compound (SPPS)
This protocol is recommended for achieving high coupling efficiency with this compound on a solid support.
-
Resin Preparation:
-
Swell the resin-bound peptide (with the free N-terminal amine) in anhydrous DMF for at least 30 minutes.
-
Drain the DMF solvent.
-
-
Amino Acid Activation:
-
In a separate reaction vessel, dissolve this compound (3 eq. relative to resin loading) and HATU (2.95 eq.) in anhydrous DMF.
-
Add a non-nucleophilic base, such as DIPEA (6 eq.), to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction:
-
Immediately add the activated amino acid solution to the vessel containing the resin.
-
Agitate the mixture using a shaker or nitrogen bubbling for 2-4 hours at room temperature.
-
-
Monitoring and Washing:
-
Take a small sample of resin beads and perform a Kaiser test to check for completeness.
-
If the test is negative (beads are colorless/yellow), the coupling is complete. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
If the test is positive (beads are blue), proceed with a second coupling by repeating steps 2 and 3.
-
Protocol 2: Acetic Anhydride Capping
This protocol is used to terminate peptide chains that have failed to couple after repeated attempts.
-
Resin Washing:
-
After the final coupling attempt, wash the peptide-resin thoroughly with DMF (3x) to remove residual reagents.
-
-
Capping Solution Preparation:
-
Prepare a capping solution of acetic anhydride and DIPEA in DMF (e.g., a 1:1:8 ratio of Ac₂O:DIPEA:DMF).
-
-
Capping Reaction:
-
Add the capping solution to the resin, ensuring all beads are fully submerged.
-
Agitate the mixture for 30 minutes at room temperature.
-
-
Final Washing:
-
Drain the capping solution.
-
Wash the resin extensively with DMF (3x) and DCM (3x) to remove all capping reagents and byproducts. The resin is now ready for the deprotection of the next amino acid.
-
Visualizations
Caption: Troubleshooting workflow for low coupling efficiency with this compound.
References
Optimizing cleavage of the Cbz group in the presence of other protecting groups.
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted guidance on the selective cleavage of the Carboxybenzyl (Cbz or Z) protecting group in the presence of other protecting groups. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during synthesis.
Troubleshooting Guide: Common Issues in Cbz Deprotection
This guide addresses frequent problems encountered during the removal of the Cbz group, offering potential causes and solutions in a question-and-answer format.
Question 1: My Cbz deprotection via catalytic hydrogenation is slow, incomplete, or has stalled.
-
Possible Causes & Solutions:
-
Catalyst Poisoning: The palladium catalyst is highly susceptible to poisoning by sulfur-containing functional groups (e.g., thiols, thioethers) or impurities.[1]
-
Solution: Ensure the starting material is free from sulfur-containing contaminants. If the substrate contains sulfur, consider alternative deprotection methods such as acid-catalyzed cleavage or nucleophilic cleavage.[1]
-
-
Catalyst Inactivity: The catalyst may be old, of poor quality, or deactivated.
-
Insufficient Hydrogen Pressure: Atmospheric pressure may not be sufficient for complete conversion, especially with sterically hindered substrates.[3]
-
Solution: Increase the hydrogen pressure, for instance, to 50 psi or higher using appropriate apparatus.
-
-
Inadequate Mixing: In heterogeneous reactions, efficient mixing is crucial for contact between the catalyst, substrate, and hydrogen.
-
Solution: Ensure vigorous stirring to maximize gas-liquid mixing.
-
-
Product Inhibition: The deprotected amine product can sometimes coordinate to the catalyst surface and inhibit its activity.
-
Solution: Adding a small amount of a weak acid like acetic acid can protonate the product amine, reducing its coordination to the catalyst.
-
-
Question 2: During catalytic hydrogenation, other functional groups in my molecule are being reduced.
-
Possible Causes & Solutions:
-
Non-selective Reduction: Standard catalytic hydrogenation with H₂ gas can reduce other susceptible functionalities like alkenes, alkynes, nitro groups, or aryl halides.
-
Solution 1: Catalytic Transfer Hydrogenation: This method employs a hydrogen donor like ammonium formate or triethylsilane with Pd/C. It is often milder and can provide better chemoselectivity.
-
Solution 2: Additives to Prevent Cbz Cleavage: In some cases, additives like squaric acid derivatives can be used to prevent the removal of the Cbz group while allowing for the reduction of other functionalities like olefins.
-
-
Question 3: I am observing undesired side products during acid-catalyzed Cbz cleavage.
-
Possible Causes & Solutions:
-
N-Acetylation: When using HBr in acetic acid, the newly formed amine can be acetylated by the solvent.
-
Solution: Use a non-acetylating solvent system, such as HCl in dioxane or isopropanol. Trifluoroacetic acid (TFA) is another option, but its high acidity might cleave other acid-sensitive groups.
-
-
Benzyl Cation Scavenging: The benzyl cation formed during cleavage can lead to side reactions like re-alkylation of the product.
-
Solution: Add a scavenger such as anisole or thioanisole to the reaction mixture to trap the benzyl cation.
-
-
Cleavage of Other Acid-Labile Groups: Strong acidic conditions can remove other protecting groups like Boc or Pbf.
-
Solution: Use milder Lewis acid conditions, such as Aluminum trichloride (AlCl₃) in hexafluoroisopropanol (HFIP) at room temperature, which shows good functional group tolerance.
-
-
Question 4: I am concerned about the formation of genotoxic byproducts.
-
Possible Causes & Solutions:
-
Use of TMS-iodide: The use of TMS-iodide for Cbz deprotection can generate benzyl iodide, a highly reactive and potentially genotoxic byproduct.
-
Solution: Opt for safer deprotection methods. Catalytic hydrogenation, milder acidic conditions (e.g., AlCl₃/HFIP), or nucleophilic cleavage with reagents like 2-mercaptoethanol are preferable alternatives that do not produce such hazardous byproducts.
-
-
Logical Workflow for Troubleshooting Cbz Deprotection
References
Technical Support Center: Strategies for Difficult Coupling Reactions Involving N-Methylated D-Amino Acids
Welcome to the technical support center for navigating the challenges of incorporating N-methylated D-amino acids into your peptide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during these sterically hindered coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What makes the coupling of N-methylated D-amino acids so challenging?
A1: The primary difficulty arises from steric hindrance. The presence of a methyl group on the amide nitrogen significantly increases the steric bulk around the nitrogen nucleophile. This bulk impedes the approach of the activated carboxyl group of the incoming amino acid, slowing down the reaction kinetics and making peptide bond formation more difficult compared to coupling with a primary amine. This issue is particularly pronounced when coupling two consecutive N-methylated amino acids.[1][2][3]
Q2: My standard coupling reagents like HBTU and HCTU are giving poor yields. What should I use instead?
A2: Standard uronium-based coupling reagents such as HBTU and HCTU are often inefficient for coupling N-methylated amino acids due to the steric hindrance.[3][4] More potent phosphonium-based reagents (like PyBroP and PyAOP) or specialized uronium/aminium reagents (like HATU) are highly recommended to overcome the reduced reactivity of the N-methylated amine. The choice of coupling reagent is a critical factor for success.
Q3: How can I monitor the progress of a coupling reaction with an N-methylated amino acid?
A3: The standard ninhydrin (Kaiser) test is unreliable for monitoring couplings involving N-methylated amino acids because it does not produce the characteristic blue color with secondary amines. A more effective method is the bromophenol blue test. A color change from blue or green (incomplete reaction) to yellow indicates a complete coupling.
Q4: What is a "double coupling" strategy, and when is it necessary?
A4: A double coupling strategy involves repeating the coupling step for a specific amino acid before moving to the next deprotection step. This is a highly recommended technique to ensure the complete incorporation of sterically hindered residues like N-methylated D-amino acids, especially when coupling an amino acid onto the N-methylated residue. If the initial coupling is incomplete, the second coupling with fresh reagents helps to drive the reaction to completion and minimize the formation of deletion sequences.
Q5: What are the common side reactions to be aware of during these couplings?
A5: Besides incomplete coupling leading to deletion sequences, a significant side reaction to consider is epimerization, especially with prolonged reaction times or harsh conditions. The use of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can help to suppress racemization. In some cases, the simultaneous use of HOBt and CuCl2 with a carbodiimide has been shown to effectively eliminate epimerization, even when an N-methylated amino acid is the amino component.
Troubleshooting Guide
Problem: Incomplete Coupling Reaction
-
Symptom: Bromophenol blue test remains blue or green after the scheduled reaction time. Mass spectrometry analysis of the crude product reveals the presence of deletion sequences.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete coupling reactions.
Problem: High Levels of Epimerization
-
Symptom: HPLC and/or mass spectrometry analysis reveals the presence of a significant diastereomeric impurity.
-
Possible Solutions:
-
Optimize Coupling Reagent and Additives: Use reagents known for lower racemization potential. The addition of HOBt or HOAt is a standard practice to suppress epimerization. For carbodiimide-mediated couplings, the combination of HOBt and CuCl2 has been reported to be highly effective.
-
Control Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to minimize the rate of epimerization.
-
Minimize Pre-activation Time: Long pre-activation times can increase the risk of racemization. A pre-activation time of 5 minutes is often sufficient for reagents like HATU.
-
Choice of Base: In cases with a high risk of racemization, a weaker base like N-methylmorpholine (NMM) or sym-collidine may be preferred over stronger bases like N,N-diisopropylethylamine (DIPEA).
-
Data Presentation: Comparison of Coupling Reagents
The following table summarizes the performance of various coupling reagents for sterically hindered couplings involving N-methylated amino acids. Please note that yields are highly sequence-dependent.
| Coupling Reagent | Reagent Type | Typical Reaction Time | Reported Yields for N-methylated Residues | Key Advantages |
| HATU | Uronium/Aminium | 1 - 2 hours | High | Reacts faster with less epimerization compared to HBTU. |
| PyBroP | Phosphonium | 1 hour | High | Highly efficient for sterically demanding couplings. |
| PyAOP | Phosphonium | 1 - 4 hours | High | Especially effective for coupling N-protected N-methyl amino acids to other N-methyl amino acids. |
| HBTU/HCTU | Uronium | 1 - 2 hours | Can be low (<50%) | Often less effective for N-methylated amino acids. |
| DIC/HOBt | Carbodiimide | 1 - 2 hours | Moderate to High | A standard method, but may require longer reaction times for hindered couplings. |
| TSTU | Uronium | Variable | High | Can eliminate racemization with a C-terminal N-methyl amino acid when used with N-hydroxysuccinimide and CuCl2. |
Experimental Protocols
Protocol 1: HATU-Mediated Coupling on Solid Phase
This protocol is a robust method for coupling Fmoc-protected amino acids onto an N-methylated amine on a solid support.
-
Materials:
-
Fmoc-protected amino acid (4 equivalents)
-
HATU (4 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Peptide resin with N-terminal N-methyl amino acid
-
Bromophenol blue monitoring solution
-
-
Procedure:
-
Resin Preparation: Swell the peptide resin in DMF or NMP for at least 30 minutes.
-
Amino Acid Activation (Pre-activation): In a separate vessel, dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of HATU in DMF or NMP. Add 8 equivalents of DIPEA to the solution. Allow the mixture to pre-activate at room temperature for 5 minutes.
-
Coupling Reaction: Drain the solvent from the swelled resin. Add the pre-activated amino acid solution to the resin. Shake the reaction vessel at room temperature for 1 to 2 hours. For particularly difficult couplings, the reaction time can be extended to 4-6 hours or overnight.
-
Post-Coupling Wash and Monitoring: Filter the resin and wash thoroughly with DMF. Perform a bromophenol blue test to check for reaction completion. If the test is positive (blue/green), a second coupling may be necessary.
-
Protocol 2: PyBroP-Mediated Coupling
PyBroP is a highly efficient phosphonium salt reagent particularly useful for sterically demanding couplings.
-
Materials:
-
Fmoc-protected amino acid (2 equivalents)
-
PyBroP (2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Peptide resin with N-terminal N-methyl amino acid
-
-
Procedure:
-
Resin Preparation: Swell the resin and perform N-terminal deprotection using standard procedures. Suspend the resin in DCM (10 mL/gram of resin).
-
Reagent Addition: Add a solution of the Fmoc-amino acid (2 eq.) in DCM or DMF to the resin suspension. Add PyBroP (2 eq.) to the mixture. Cool the reaction vessel to 0°C in an ice bath.
-
Coupling Reaction: Add DIPEA (6 eq.) and mix the suspension at 0°C for 1 minute. Allow the reaction to proceed for 1 hour at room temperature.
-
Post-Coupling Wash and Monitoring: Filter the resin and wash thoroughly with DCM. Monitor for completion as described in Protocol 1.
-
Protocol 3: On-Resin N-Methylation
This three-step procedure is an efficient method for introducing an N-methyl group on the resin.
-
Materials:
-
o-nitrobenzenesulfonyl chloride (o-NBS-Cl) (4 equivalents)
-
4-dimethylaminopyridine (DMAP) (10 equivalents)
-
Dimethyl sulfate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
N-Methyl-2-pyrrolidone (NMP)
-
-
Procedure:
-
Sulfonylation (o-NBS Protection): Swell the N-terminally deprotected peptide-resin in NMP. In a separate vial, pre-activate by dissolving 10 equivalents of DMAP and 4 equivalents of o-NBS-Cl in NMP. Add this solution to the resin and react. Wash the resin with NMP.
-
Methylation: To the sulfonamide-resin, add a solution of DBU and dimethyl sulfate in NMP. Agitate for a short duration (e.g., 5-10 minutes). Wash the resin with NMP.
-
Desulfonylation: Treat the resin with a solution to remove the o-NBS protecting group to yield the N-methylated amine. Wash the resin thoroughly with NMP and then DCM. The resin is now ready for the next coupling step.
-
References
Impact of base selection on the epimerization of activated CBZ-D-VALINE.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of base selection on the epimerization of activated Carboxybenzyl-D-Valine (CBZ-D-Valine).
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of this compound activation?
A1: Epimerization is the undesired conversion of the D-enantiomer of CBZ-Valine to its L-enantiomer (CBZ-L-Valine) at the alpha-carbon. This process can occur when the carboxyl group of this compound is "activated" for peptide bond formation, a necessary step in peptide synthesis. The presence of the resulting diastereomeric peptides can complicate purification and may alter the biological activity of the final product.[1][2]
Q2: What are the primary mechanisms driving epimerization during the activation of this compound?
A2: There are two main pathways for epimerization during the activation of N-protected amino acids like this compound:
-
Oxazolone (Azlactone) Formation: This is the most prevalent mechanism. The activated carboxyl group can cyclize to form a planar oxazolone intermediate. The proton at the chiral alpha-carbon of this intermediate is acidic and can be readily abstracted by a base, leading to a loss of stereochemical integrity.
-
Direct Enolization: This pathway involves the direct abstraction of the alpha-proton by a base from the activated amino acid, forming an enolate intermediate. Reprotonation of this achiral intermediate can yield a mixture of both D and L enantiomers.[1][2]
Q3: How does the choice of base influence the extent of epimerization?
A3: The base plays a critical role in the epimerization process. Both the strength (pKa) and the steric hindrance of the base are significant factors. Stronger, less sterically hindered bases can more readily abstract the alpha-proton, leading to a higher rate of epimerization.[1] Conversely, sterically hindered bases are less likely to cause epimerization.
Q4: Which bases are commonly used in peptide synthesis, and what is their general impact on epimerization?
A4: Common tertiary amine bases used in peptide synthesis include:
-
N,N-Diisopropylethylamine (DIPEA or DIEA): A sterically hindered base that is often preferred to minimize epimerization.
-
N-Methylmorpholine (NMM): A weaker base than DIPEA and is also a popular choice for reducing epimerization.
-
2,4,6-Collidine: A hindered base that can be beneficial for sensitive amino acids.
-
Triethylamine (TEA): A less sterically hindered and stronger base, which can lead to higher levels of epimerization compared to DIPEA and NMM.
Troubleshooting Guide: High Epimerization of this compound
If you are observing a high degree of epimerization (i.e., significant formation of the CBZ-L-Valine diastereomer) in your reaction, consider the following troubleshooting steps:
| Issue | Potential Cause | Recommended Solution |
| High percentage of CBZ-L-Valine detected | The selected base is too strong or not sterically hindered enough. | Switch to a more sterically hindered and/or weaker base. For example, if using Triethylamine (TEA), consider replacing it with N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM). 2,4,6-Collidine is another option for particularly sensitive couplings. |
| Excess amount of base is being used. | Use the minimum amount of base necessary for the reaction to proceed efficiently. An excess of base can significantly increase the rate of epimerization. | |
| The reaction temperature is too high. | Perform the coupling reaction at a lower temperature (e.g., 0 °C). Higher temperatures can accelerate the rate of epimerization. | |
| The solvent polarity is promoting epimerization. | Where feasible, consider using less polar solvents. However, solvent choice is often dictated by the solubility of the reactants. | |
| Inconsistent epimerization levels between batches | Variability in the quality or age of the base. | Ensure the use of high-purity, fresh base. Older bases can degrade and may contain impurities that promote side reactions. |
| Inaccurate measurement of the base. | Calibrate pipettes and ensure accurate dispensing of the base, as even small variations in the amount of base can impact epimerization. |
Quantitative Data: Impact of Base on Epimerization
The following table summarizes the percentage of epimerization observed during the activation of an N-protected amino acid using the BOP coupling reagent in the presence of various tertiary amines. While this data is not specific to this compound, it provides a valuable comparison of the relative impact of different bases on epimerization.
| Base | Equivalents | % Epimerization (D-Isomer Formation) |
| DIPEA | 2 | 1.7 |
| Bu3N | 2 | 4.1 |
| TEA | 2 | 5.3 |
| NMM | 1 | 4.4 |
| NMM | 2 | 9.6 |
| NMM | 3 | 15.0 |
Data adapted from a study on the effect of base in racemization associated with the use of benzotriazol-1-yl tris(dimethylamino)phosphonium hexafluorophosphate (BOP).
Experimental Protocols
Protocol 1: General Procedure for Evaluating the Impact of Different Bases on this compound Epimerization
This protocol outlines a general method for activating this compound in the presence of different bases and preparing the product for chiral HPLC analysis.
Materials:
-
This compound
-
Coupling reagent (e.g., HBTU, HATU, or BOP)
-
Bases to be tested (e.g., DIPEA, NMM, TEA)
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and stirring equipment
-
HPLC system with a chiral column
Procedure:
-
Activation:
-
In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) and the coupling reagent (1 equivalent) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the selected base (2 equivalents) to the solution while stirring.
-
Allow the activation to proceed for 5-10 minutes at 0 °C.
-
-
Coupling:
-
In a separate flask, dissolve the amino acid ester hydrochloride (1 equivalent) in anhydrous DMF and add the selected base (1 equivalent) to neutralize the salt.
-
Add the neutralized amino acid ester solution to the activated this compound solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring overnight.
-
-
Work-up:
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Sample Preparation for HPLC:
-
Dissolve a small amount of the crude product in the mobile phase used for the HPLC analysis.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Protocol 2: Chiral HPLC Analysis of CBZ-Dipeptide Epimerization
This protocol provides a general method for the separation and quantification of the diastereomeric dipeptides formed.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., a macrocyclic glycopeptide-based CSP like Astec CHIROBIOTIC T, or a derivatized polysaccharide-based CSP)
Mobile Phase (Isocratic):
-
A mixture of an organic modifier (e.g., ethanol or isopropanol) and an aqueous buffer (e.g., ammonium acetate or formic acid in water). The exact ratio will need to be optimized for the specific column and dipeptide.
Procedure:
-
Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Detection: Monitor the elution of the diastereomers using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Quantification: The percentage of epimerization can be calculated from the peak areas of the two diastereomers (D-L and L-L) in the chromatogram using the following formula:
% Epimerization = [Area of L-L peak / (Area of D-L peak + Area of L-L peak)] x 100
Visualizations
Caption: General pathway for base-induced epimerization of activated this compound.
Caption: Troubleshooting workflow for high epimerization of this compound.
References
Technical Support Center: Purification of CBZ-D-VALINE Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of byproducts from CBZ-D-VALINE coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in a this compound coupling reaction mediated by DCC?
A1: The most common byproducts are unreacted starting materials (this compound and the amino acid/peptide ester), and dicyclohexylurea (DCU). DCU is formed from the coupling agent dicyclohexylcarbodiimide (DCC) during the reaction.[1] If capping agents are used to terminate unreacted chains, acetylated peptides may also be present.[2]
Q2: Why is dicyclohexylurea (DCU) a problematic byproduct?
A2: DCU is notoriously difficult to remove from reaction mixtures due to its low solubility in many common organic solvents, such as dichloromethane (DCM) and ethyl acetate.[1] This can lead to contamination of the final peptide product, affecting its purity and yield.
Q3: What are the primary methods for removing DCU?
A3: The most common method for removing the bulk of DCU is through filtration, as it often precipitates out of the reaction mixture.[3] Subsequent purification steps, such as recrystallization or chromatography, can remove any remaining dissolved DCU.
Q4: Are there alternative coupling reagents that avoid the formation of DCU?
A4: Yes, several alternatives to DCC are available. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a popular choice because both EDC and its corresponding urea byproduct are water-soluble, allowing for their easy removal with an aqueous workup.[1] Diisopropylcarbodiimide (DIC) is another option; its byproduct, diisopropylurea (DIU), is generally more soluble in organic solvents than DCU, which can simplify purification.
Q5: Can I monitor the completeness of the coupling reaction to minimize byproducts?
A5: Yes, if the reaction is performed on a solid support (solid-phase peptide synthesis), the Kaiser test (ninhydrin test) can be used to detect any remaining free primary amines. A positive test indicates an incomplete reaction, and a second coupling step may be necessary. For solution-phase synthesis, thin-layer chromatography (TLC) can be used to monitor the disappearance of the starting materials.
Troubleshooting Guides
This section provides solutions to common problems encountered during the removal of byproducts from this compound coupling reactions.
Problem 1: Dicyclohexylurea (DCU) is not precipitating from the reaction mixture.
-
Possible Cause: The DCU may be supersaturated or the reaction solvent may be too warm.
-
Solution:
-
Cool the reaction mixture in an ice bath or in a refrigerator to decrease the solubility of DCU and induce precipitation.
-
If cooling is not effective, concentrate the reaction mixture under reduced pressure. Then, add a solvent in which DCU has low solubility, such as diethyl ether or hexanes, to force precipitation.
-
Scratching the inside of the flask with a glass rod can create nucleation sites and promote crystallization.
-
Problem 2: DCU passes through the filter paper during filtration.
-
Possible Cause: The DCU particles may be too fine for the filter paper's porosity.
-
Solution:
-
Use a finer porosity filter paper or a membrane filter.
-
Alternatively, use a filter aid like Celite®. Prepare a small pad of Celite® over the filter paper before filtration to effectively trap the fine DCU particles.
-
Problem 3: The desired peptide product co-precipitates or co-crystallizes with DCU.
-
Possible Cause: The solubility profiles of the desired product and DCU are similar in the chosen solvent system.
-
Solution:
-
Optimize the recrystallization solvent system. A mixture of solvents may be required to achieve better separation.
-
Perform a slow crystallization. Allowing the solution to cool slowly can promote the formation of purer crystals of the desired product.
-
If cooling causes both the product and DCU to precipitate, try to find a solvent in which your product is significantly more soluble than DCU at room temperature. This will allow for the filtration of DCU without the need for extensive cooling.
-
Problem 4: Residual DCU is still present in the final product after filtration and extraction.
-
Possible Cause: Some DCU may have remained dissolved in the organic phase or was trapped within the product crystals.
-
Solution:
-
Perform a second recrystallization of the product.
-
If the product is stable in acid, an acid wash can be effective. Dissolve the crude product in an organic solvent and extract with 6 M HCl to remove residual urea.
-
Purify the product using column chromatography. A change in the solvent system for the chromatography may be necessary to separate the product from the DCU.
-
Data Presentation
Table 1: Qualitative Solubility of Dicyclohexylurea (DCU) in Common Organic Solvents
| Solvent | Solubility | Notes |
| Dichloromethane (DCM) | Sparingly Soluble | Often used as the reaction solvent; DCU precipitates upon standing or cooling. |
| Ethyl Acetate | Sparingly Soluble | Can be used for extraction and recrystallization. |
| Diethyl Ether | Poorly Soluble | Often used as an anti-solvent to precipitate DCU. |
| Hexanes | Poorly Soluble | Can be used as an anti-solvent. |
| Acetonitrile | Sparingly Soluble | A good solvent choice for DCC coupling as DCU is less soluble than in DCM. |
| Ethanol | Soluble | More soluble in ethanol than in water. |
| Acetone | Soluble | DCU has some solubility in cold acetone. |
| Dimethyl Sulfoxide (DMSO) | Soluble | DCU is soluble in DMSO. |
Table 2: Purity and Yield of a Dipeptide at Various Stages of Purification
| Purification Stage | Purity (by HPLC) | Yield | Notes |
| Crude Product | ~60% | ~95% | The crude product contains the desired dipeptide along with DCU and unreacted starting materials. |
| After Filtration | ~75% | ~90% | Filtration removes the majority of the precipitated DCU. |
| After Aqueous Workup | ~85% | ~85% | Acidic and basic washes remove unreacted starting materials and other soluble impurities. |
| After Recrystallization | >95% | ~70% | Recrystallization from a suitable solvent system removes residual DCU and other impurities. |
Table 3: Yields of Cbz-Phe-Leu Dipeptide Synthesis under Various Conditions
| DCC (mol/m³) | Water Content (w₀) | pH | Time (h) | Yield (%) |
| 3 | 28 | 5 | 80 | 21.5 |
| 5 | 28 | 5 | 80 | 38.0 |
| 7 | 28 | 5 | 80 | 45.0 |
| 5 | 14 | 5 | 80 | 25.0 |
| 5 | 42 | 5 | 80 | 42.0 |
| 5 | 28 | 3 | 80 | 15.0 |
| 5 | 28 | 7 | 80 | 22.0 |
| Data adapted from a study on dipeptide synthesis. |
Experimental Protocols
Protocol 1: General Procedure for the Workup and Purification of a this compound Dipeptide after DCC Coupling
This protocol describes a general procedure for the removal of dicyclohexylurea (DCU) and other byproducts from a solution-phase this compound coupling reaction.
-
Initial Filtration of DCU:
-
After the coupling reaction is complete (as determined by TLC), cool the reaction mixture in an ice bath for 30 minutes to maximize the precipitation of DCU.
-
Set up a Büchner funnel with a medium porosity filter paper.
-
Filter the reaction mixture under vacuum.
-
Wash the collected DCU solid with a small amount of cold reaction solvent (e.g., dichloromethane) to recover any trapped product.
-
The filtrate contains the desired dipeptide and other soluble impurities.
-
-
Aqueous Workup:
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
10% aqueous citric acid (2 x 50 mL) to remove any unreacted amine components.
-
Saturated aqueous sodium bicarbonate (2 x 50 mL) to remove any unreacted this compound.
-
Brine (1 x 50 mL).
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Concentration and Recrystallization:
-
Concentrate the organic solution under reduced pressure to obtain the crude product as a solid or oil.
-
To recrystallize, dissolve the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization of the pure dipeptide.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Purity Analysis:
-
Assess the purity of the final product by High-Performance Liquid Chromatography (HPLC) and confirm its identity by Mass Spectrometry (MS).
-
Mandatory Visualization
References
Technical Support Center: Optimization of Reaction Conditions for Cbz-D-Valine Activation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the activation of N-carbobenzyloxy-D-valine (Cbz-D-valine). This guide will help you navigate common challenges and optimize your reaction conditions for successful peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in activating this compound?
The primary challenges in activating this compound stem from the steric hindrance posed by the bulky isopropyl side chain of the valine residue. This steric bulk can impede the approach of the coupling reagents and the nucleophile, leading to slower reaction rates and potentially lower yields. Furthermore, valine derivatives are known to be susceptible to racemization, especially during the activation step, which can compromise the stereochemical purity of the final peptide.
Q2: Which coupling reagents are recommended for this compound activation?
A variety of coupling reagents can be used for this compound activation, each with its own advantages and disadvantages. The choice of reagent often depends on the specific requirements of the synthesis, such as scale, desired purity, and the nature of the coupling partner. Common classes of coupling reagents include:
-
Carbodiimides: (e.g., DCC, DIC, EDC). These are widely used and cost-effective. However, they are known to have a higher risk of racemization, which can be mitigated by the use of additives.
-
Phosphonium Salts: (e.g., PyBOP, PyAOP). These reagents are generally more efficient than carbodiimides for sterically hindered amino acids and result in lower racemization.
-
Uronium/Aminium Salts: (e.g., HBTU, HATU, HCTU). These are highly reactive and provide rapid coupling with minimal racemization, making them an excellent choice for difficult couplings like those involving this compound.
Q3: Why is racemization a concern with this compound, and how can it be minimized?
Racemization is the conversion of a chiral molecule into its mirror image (enantiomer), leading to a loss of stereochemical integrity. In peptide synthesis, this is a critical issue as the biological activity of a peptide is highly dependent on its specific three-dimensional structure. The activation of the carboxylic acid group of this compound makes the alpha-proton more acidic and thus more susceptible to abstraction by a base, which can lead to racemization.
To minimize racemization:
-
Use of Additives: Additives such as 1-hydroxybenzotriazole (HOBt) and 7-aza-1-hydroxybenzotriazole (HOAt) can be used in conjunction with carbodiimides to suppress racemization by forming less reactive, but still effective, active esters.[1]
-
Choice of Coupling Reagent: Uronium and phosphonium-based reagents, such as HATU and PyBOP, are generally less prone to causing racemization.[2]
-
Control of Base: The type and amount of base used can significantly impact racemization. Sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) are preferred over less hindered bases.[1] Using the minimum necessary amount of base is also crucial.
-
Temperature Control: Lowering the reaction temperature can help to reduce the rate of racemization.
Q4: What are common side reactions during this compound activation?
Besides racemization, other potential side reactions include:
-
N-acylurea formation: This is a common byproduct when using carbodiimide reagents, where the activated intermediate rearranges to a stable, unreactive N-acylurea.
-
Guanidinylation: Uronium/aminium reagents like HBTU and HATU can react with the free amine of the coupling partner to form a guanidinium byproduct, which terminates the peptide chain growth. This can be minimized by ensuring that the carboxylic acid is pre-activated before the amine component is introduced.[3]
Troubleshooting Guides
Issue 1: Low Coupling Yield
Symptoms:
-
The desired product is obtained in a lower-than-expected quantity.
-
Significant amounts of unreacted starting materials (this compound and the amine component) are observed by TLC or LC-MS.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Steric Hindrance | Switch to a more powerful coupling reagent such as HATU or PyAOP, which are known to be more effective for sterically hindered amino acids. Consider increasing the reaction time or temperature, but monitor for racemization. |
| Incomplete Activation | Ensure that the coupling reagent is fresh and has been stored correctly. For carbodiimide reactions, pre-activating the this compound for a short period before adding the amine component can sometimes improve yields. |
| Poor Solubility | This compound or the coupling partner may have limited solubility in the chosen solvent. Try a different solvent or a solvent mixture (e.g., DMF, NMP, or DCM/DMF). |
| Suboptimal Reagent Stoichiometry | Optimize the equivalents of the coupling reagent, additive, and base. Typically, a slight excess of the coupling reagent and the activated amino acid are used. |
Issue 2: Presence of Diastereomeric Impurities (Racemization)
Symptoms:
-
Chiral HPLC or NMR analysis shows the presence of the undesired L-valine diastereomer in the product.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inappropriate Coupling Reagent | If using a carbodiimide like DCC or DIC without an additive, switch to a reagent known for lower racemization, such as HATU or PyBOP. If using a carbodiimide, ensure the addition of HOBt or HOAt.[1] |
| Excess or Inappropriate Base | Reduce the amount of base to the minimum required. Use a sterically hindered base like DIPEA. Avoid using stronger, more nucleophilic bases. |
| Prolonged Reaction Time at Elevated Temperature | Minimize the reaction time and temperature. If a reaction requires heating to proceed, carefully monitor the extent of racemization at different time points to find an optimal balance between yield and purity. |
Data Presentation
Table 1: Comparison of Coupling Reagent Performance for Sterically Hindered Amino Acids
| Coupling Reagent | Additive | Typical Yield (%) | Racemization Potential | Notes |
| DCC | - | 60-80 | High | Prone to N-acylurea formation. |
| DCC | HOBt | 80-95 | Low | HOBt significantly suppresses racemization. |
| DIC | HOBt | 85-95 | Low | Diisopropylurea byproduct is more soluble than DCU. |
| EDC | HOBt | 85-95 | Low | Water-soluble carbodiimide, useful for aqueous phase couplings. |
| HBTU | - | >95 | Very Low | Highly efficient, but can cause guanidinylation of the free amine. |
| HATU | - | >95 | Extremely Low | Generally considered one of the best reagents for difficult couplings with minimal racemization. |
| PyBOP | - | >90 | Very Low | Less hazardous byproducts compared to BOP. |
Note: Yields are approximate and can vary significantly based on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Activation of this compound using DCC/HOBt
-
Dissolution: Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in an appropriate anhydrous solvent (e.g., DMF or DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
DCC Addition: Add a solution of DCC (1.1 eq) in the same solvent dropwise to the cooled solution.
-
Activation: Stir the reaction mixture at 0 °C for 30-60 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
Amine Addition: Add the amine component (1.0 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Filter off the DCU precipitate. The filtrate can then be processed through standard aqueous work-up and purification procedures.
Protocol 2: Activation of this compound using HATU
-
Dissolution: Dissolve this compound (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF) under an inert atmosphere.
-
Reagent Addition: Add HATU (1.0 eq) to the solution.
-
Base Addition: Add a sterically hindered base such as DIPEA (2.0 eq).
-
Pre-activation: Stir the mixture at room temperature for 5-15 minutes to allow for the formation of the active ester.
-
Amine Addition: Add the amine component (1.0 eq) to the reaction mixture.
-
Reaction: Continue to stir at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Proceed with standard aqueous work-up and purification.
Mandatory Visualization
Caption: General experimental workflow for this compound activation and coupling.
References
Technical Support Center: Managing Incomplete Deprotection of the Cbz Group
Welcome to the technical support center for managing the incomplete deprotection of the Carboxybenzyl (Cbz or Z) protecting group. This resource is tailored for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges encountered during this critical chemical transformation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during Cbz deprotection in a question-and-answer format.
Question 1: My Cbz deprotection by catalytic hydrogenation is sluggish or incomplete. What are the potential causes and solutions?
Answer: Slow or incomplete catalytic hydrogenation is a frequent challenge. Several factors can contribute to this issue:
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Catalyst Inactivation (Poisoning): The palladium catalyst is highly susceptible to poisoning by sulfur-containing functional groups (e.g., thiols, thioethers) or residual sulfur-containing reagents.[1][2]
-
Solution: Ensure your starting material is free from sulfur-containing impurities. If the substrate contains sulfur, consider an alternative deprotection method not prone to poisoning, such as acidic cleavage or nucleophilic cleavage.[1] In some cases, using a larger amount of catalyst or adding fresh catalyst portion-wise may help drive the reaction to completion.[1]
-
-
Inactive Catalyst: The activity of Palladium on carbon (Pd/C) can vary between batches and diminish over time.[3]
-
Solution: Use a fresh, high-quality catalyst. For more challenging substrates, a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) can be considered.
-
-
Insufficient Hydrogen Pressure: Atmospheric pressure of hydrogen may not be adequate for sterically hindered or challenging substrates.
-
Solution: Increase the hydrogen pressure. Reactions are often successfully carried out at pressures ranging from atmospheric to 50 psi or higher.
-
-
Poor Solubility: The substrate may have limited solubility in the chosen solvent, hindering its access to the catalyst surface.
-
Solution: Experiment with different solvents or solvent mixtures to improve the solubility of the starting material.
-
-
Product Inhibition: The amine product can coordinate to the palladium catalyst, leading to its deactivation.
-
Solution: Performing the reaction in an acidic solvent, such as acetic acid, can protonate the product amine and prevent this coordination, thereby enhancing reaction efficiency.
-
-
Inadequate Mixing: In a heterogeneous reaction, efficient mixing is crucial for effective contact between the substrate, catalyst, and hydrogen.
-
Solution: Ensure vigorous stirring or agitation of the reaction mixture.
-
Question 2: I am observing the reduction of other functional groups during catalytic hydrogenation. How can I improve selectivity?
Answer: The non-selective reduction of other functional groups is a common issue with catalytic hydrogenation. Functional groups such as aryl halides, nitro groups, double bonds, and benzyl ethers can also be reduced under these conditions.
-
Solution: Catalytic Transfer Hydrogenation: This method often provides better selectivity. It utilizes a hydrogen donor like ammonium formate or triethylsilane in the presence of Pd/C, which can be milder than using hydrogen gas.
-
Solution: Alternative Deprotection Methods: For substrates with sensitive functional groups, consider methods that do not involve hydrogenation, such as:
-
Acidic Cleavage: Using reagents like HBr in acetic acid or milder conditions like AlCl₃ in hexafluoroisopropanol (HFIP) can be effective.
-
Nucleophilic Cleavage: A protocol using 2-mercaptoethanol and a base offers a highly selective method for sensitive substrates.
-
Question 3: My acid-catalyzed Cbz deprotection is not working. What could be the problem?
Answer: Incomplete acid-catalyzed deprotection can stem from several factors:
-
Insufficient Acid Strength or Concentration: The chosen acid may not be strong enough or may be used in an insufficient concentration to effectively cleave the carbamate bond.
-
Solution: Switch to a stronger acid system (e.g., HBr in acetic acid) or use a more concentrated solution of the acid.
-
-
Low Reaction Temperature: Many acid-catalyzed deprotections require heating to proceed at a reasonable rate.
-
Solution: Increase the reaction temperature, for example, to 40-80 °C.
-
-
Side Reactions with Solvent: When using HBr in acetic acid, acetylation of the resulting amine by the solvent can be a side reaction.
-
Solution: Consider using a non-nucleophilic acid/solvent system, such as HCl in dioxane or isopropanol.
-
Question 4: Are there safer alternatives to strong acids or hydrogenation for Cbz deprotection?
Answer: Yes, several milder and more selective methods are available:
-
Mild Lewis Acid Conditions: The use of aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) allows for the deprotection of N-Cbz groups at room temperature and is compatible with a wide range of functional groups, including reducible ones.
-
Nucleophilic Cleavage: Treatment with 2-mercaptoethanol and a base like potassium acetate in a solvent such as N,N-dimethylacetamide (DMAC) is a highly selective method, particularly for sensitive substrates.
Data Presentation: Comparison of Cbz Deprotection Methods
The following table summarizes various methods for Cbz deprotection, highlighting their advantages and common drawbacks.
| Deprotection Method | Reagents | Typical Yield | Advantages | Common Side Products/Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C | High to Quantitative | Clean byproducts (toluene, CO₂); mild conditions. | Reduction of other functional groups; catalyst poisoning by sulfur. |
| Transfer Hydrogenolysis | Ammonium formate, Pd/C | High | Safer than H₂ gas; often more selective. | Can still reduce some sensitive functional groups. |
| Acidic Cleavage (Strong) | HBr, Acetic Acid | Good to High | Effective and relatively fast. | Harsh conditions; potential for acylation by the solvent and alkylation. |
| Acidic Cleavage (Mild) | AlCl₃, HFIP | High | Mild (room temperature); excellent functional group tolerance. | HFIP is an expensive solvent. |
| Nucleophilic Cleavage | 2-Mercaptoethanol, Base | High | Highly selective for sensitive substrates; avoids heavy metals. | The thiol reagent has an unpleasant odor. |
Experimental Protocols
1. Catalytic Hydrogenation using Pd/C and H₂
This protocol is a general guideline and may require optimization for specific substrates.
-
Materials:
-
Cbz-protected amine
-
10% Palladium on carbon (w/w)
-
Methanol or Ethanol (solvent)
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Inert gas (Nitrogen or Argon)
-
Filtration apparatus (e.g., Celite® pad)
-
-
Procedure:
-
Dissolve the Cbz-protected amine in a suitable solvent (e.g., methanol or ethanol) in a flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C (typically 5-10 mol% of palladium relative to the substrate) to the solution under an inert atmosphere.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times. A hydrogen balloon is often sufficient for atmospheric pressure reactions.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
-
2. Acidic Cleavage using AlCl₃ in HFIP
This method is particularly useful for substrates with reducible functional groups.
-
Materials:
-
Cbz-protected amine
-
Aluminum chloride (AlCl₃)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
-
Procedure:
-
Dissolve the Cbz-protected amine (1 equivalent) in HFIP.
-
Add AlCl₃ (2-3 equivalents) to the solution at room temperature. The mixture may be a suspension.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with DCM.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
-
3. Nucleophilic Cleavage using 2-Mercaptoethanol
This is a highly selective method for sensitive substrates.
-
Materials:
-
Cbz-protected amine
-
2-Mercaptoethanol
-
Potassium acetate (KOAc) or another suitable base
-
N,N-Dimethylacetamide (DMAC)
-
-
Procedure:
-
To a solution of the Cbz-protected amine (1 equivalent) in DMAC, add potassium acetate (e.g., 4 equivalents).
-
Add 2-mercaptoethanol (e.g., 2 equivalents).
-
Heat the reaction mixture (e.g., to 75 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
After completion, cool the reaction mixture and perform an appropriate aqueous workup and extraction.
-
Purify the crude product by column chromatography if necessary.
-
Visualizations
Caption: Troubleshooting workflow for incomplete Cbz deprotection.
Caption: General mechanism of Cbz deprotection via catalytic hydrogenation.
References
Technical Support Center: CBZ-D-VALINE Solid-Phase Resin Compatibility
This technical support center provides guidance for researchers, scientists, and drug development professionals on the compatibility of Carbobenzyloxy-D-Valine (CBZ-D-VALINE) with various solid-phase resins. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Which solid-phase resins are compatible with this compound?
A1: this compound is compatible with a range of solid-phase resins commonly used in peptide synthesis. The choice of resin depends on the desired C-terminal functionality of the peptide (acid or amide) and the cleavage strategy. Commonly used compatible resins include:
-
Merrifield Resin: Suitable for the synthesis of C-terminal protected peptide acids. Cleavage typically requires strong acidic conditions, such as HF.
-
Wang Resin: Widely used for the synthesis of C-terminal peptide acids. Peptides can be cleaved from Wang resin under moderate acidic conditions (e.g., Trifluoroacetic acid - TFA).[1]
-
Rink Amide Resin: Used for the synthesis of C-terminal peptide amides. Cleavage from Rink Amide resin is achieved with mild TFA treatment.[1]
-
2-Chlorotrityl Chloride (2-CTC) Resin: A highly acid-sensitive resin ideal for producing protected peptide fragments and C-terminal acids.[2][3] It offers the advantage of cleaving the peptide with the side-chain protecting groups still attached.[4]
Q2: What are the key considerations when choosing a resin for this compound?
A2: Several factors should be considered:
-
Desired C-terminus: For a C-terminal carboxylic acid, Wang or 2-CTC resins are common choices. For a C-terminal amide, Rink Amide resin is appropriate.
-
Cleavage Conditions: The sensitivity of your peptide to acid will dictate the choice of resin and its corresponding cleavage cocktail. 2-CTC resin allows for very mild cleavage conditions.
-
Steric Hindrance: D-Valine is a sterically hindered amino acid. The choice of resin and coupling method can influence the efficiency of the initial loading and subsequent peptide couplings.
-
Protecting Group Strategy: The Cbz protecting group is typically removed by hydrogenolysis or strong acidic conditions. Ensure your overall protecting group strategy is orthogonal to the cleavage from the resin.
Q3: Can racemization of D-Valine occur during loading or synthesis?
A3: Racemization is a potential side reaction during peptide synthesis, particularly during the activation of the carboxylic acid for coupling. While D-amino acids are used to introduce specific stereochemistry, conditions that promote racemization can lead to the formation of unwanted diastereomers. For Valine, this risk is generally lower than for other amino acids like Histidine or Cysteine. To minimize racemization:
-
Use appropriate coupling reagents. Azabenzotriazole-based reagents like HATU and HOAt can help suppress racemization.
-
Avoid prolonged exposure to basic conditions.
-
Optimize coupling times and temperatures.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Loading Efficiency of this compound | 1. Incomplete swelling of the resin.2. Steric hindrance of D-Valine.3. Inefficient activation of the carboxylic acid.4. Inappropriate solvent or base. | 1. Ensure the resin is adequately swollen in a suitable solvent (e.g., DCM or DMF) before loading.2. Use a higher excess of this compound and coupling reagents. Consider double coupling.3. Use a reliable activating agent such as DIC/HOBt or HATU.4. For 2-Chlorotrityl chloride resin, use DIPEA as the base in DCM. For Wang resin, DMAP is often used as a catalyst with DIC. |
| Peptide Cleavage from Resin is Incomplete | 1. Insufficient cleavage cocktail volume or reaction time.2. Inappropriate cleavage cocktail composition for the resin type.3. Steric hindrance around the linkage to the resin. | 1. Increase the volume of the cleavage cocktail and/or extend the cleavage time. Monitor the cleavage progress by taking small aliquots and analyzing by HPLC.2. Use the recommended cleavage cocktail for your specific resin (e.g., 95% TFA for Wang and Rink Amide resins).3. Consider using a more acid-labile resin like 2-Chlorotrityl chloride if cleavage is consistently a problem. |
| Presence of Deletion Sequences in the Final Peptide | 1. Incomplete coupling of subsequent amino acids after this compound.2. Incomplete deprotection of the Cbz group (if removed on-resin). | 1. Optimize coupling conditions for subsequent amino acids. Use a capping step with acetic anhydride to block any unreacted amino groups after each coupling cycle.2. If performing on-resin Cbz deprotection, ensure complete removal by monitoring with a qualitative test (e.g., Kaiser test). Note: On-resin Cbz deprotection is less common in Fmoc-based SPPS. |
| Side Product Formation | 1. Racemization of D-Valine.2. Alkylation of the peptide, particularly if Trp is present. | 1. As mentioned in the FAQs, use racemization-suppressing coupling reagents and optimized conditions.2. Include scavengers in your cleavage cocktail (e.g., TIS, EDT) to prevent re-attachment of protecting groups and other side reactions. |
Experimental Protocols & Methodologies
Below are generalized protocols for loading this compound onto common solid-phase resins. Exact quantities and reaction times may need to be optimized based on the specific resin substitution and scale of the synthesis.
Loading this compound onto 2-Chlorotrityl Chloride (2-CTC) Resin
This method is advantageous as it avoids activation of the amino acid, thus minimizing the risk of racemization.
Materials:
-
2-Chlorotrityl chloride resin
-
This compound
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (for capping)
Protocol:
-
Swell the 2-CTC resin in anhydrous DCM for 30-60 minutes in a reaction vessel.
-
Drain the DCM.
-
Dissolve this compound (1.5-2 equivalents relative to the resin loading) and DIPEA (3-4 equivalents) in anhydrous DCM.
-
Add the this compound/DIPEA solution to the swollen resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Drain the reaction solution.
-
To cap any unreacted chlorotrityl groups, add a solution of DCM/Methanol/DIPEA (e.g., 17:2:1 v/v/v) and agitate for 30 minutes.
-
Drain the capping solution and wash the resin thoroughly with DCM, followed by DMF, and finally DCM again.
-
Dry the resin under vacuum.
Workflow for Loading this compound onto 2-CTC Resin
Caption: Workflow for immobilizing this compound on 2-CTC resin.
Loading this compound onto Wang Resin
This procedure involves the activation of the carboxylic acid of this compound.
Materials:
-
Wang Resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Protocol:
-
Swell the Wang resin in DMF for 30-60 minutes.
-
In a separate vessel, dissolve this compound (2-4 equivalents), HOBt (or OxymaPure, 2-4 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in DMF.
-
Add DIC (2-4 equivalents) to the amino acid solution and allow it to pre-activate for 10-15 minutes.
-
Drain the DMF from the swollen resin and add the activated this compound solution.
-
Agitate the mixture at room temperature for 4-12 hours. The reaction can be monitored for completion using a colorimetric test like the Kaiser test on a sample of the resin (note: the test will be negative if loading is successful, as there are no primary amines).
-
Drain the reaction solution and wash the resin thoroughly with DMF, DCM, and then methanol.
-
Dry the resin under vacuum.
Decision Tree for Resin Selection
Caption: A decision-making guide for selecting the appropriate resin.
Quantitative Data Summary
The following table summarizes typical loading capacities for different resins. Note that the actual loading of this compound may vary depending on the experimental conditions.
| Resin | Typical Loading Capacity (mmol/g) | Linkage Type | Cleavage Conditions |
| Merrifield | 0.5 - 2.0 | Benzyl Ester | Strong Acid (e.g., HF) |
| Wang | 0.3 - 1.5 | p-Alkoxybenzyl Ester | Moderate Acid (e.g., 50-95% TFA in DCM) |
| Rink Amide | 0.3 - 1.0 | Knorr/Rink Linker | Mild Acid (e.g., 10-50% TFA in DCM) |
| 2-Chlorotrityl Chloride | 0.8 - 1.6 | Trityl Ester | Very Mild Acid (e.g., 1-5% TFA in DCM or Acetic Acid) |
Disclaimer: The provided protocols and data are intended as a general guide. Researchers should always consult relevant literature and optimize conditions for their specific applications.
References
Technical Support Center: Purification of Peptides Containing D-Amino Acids
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the purification of synthetic peptides incorporating D-amino acids.
Frequently Asked Questions (FAQs)
Q1: How does the incorporation of a D-amino acid affect the retention time of my peptide in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)?
Incorporating a D-amino acid can alter the peptide's overall three-dimensional structure and hydrophobicity, which in turn affects its interaction with the stationary phase in RP-HPLC. Generally, peptides containing D-amino acids may exhibit increased hydrophobicity compared to their all-L-amino acid counterparts.[1][2] This can lead to longer retention times. However, the exact effect depends on the specific amino acid, its position in the sequence, and the overall peptide conformation.[1][3]
Q2: I am observing peak splitting or broadening during the purification of my D-amino acid-containing peptide. What could be the cause?
Peak splitting or broadening can be indicative of several issues:
-
Presence of Diastereomers: If the synthesis of the D-amino acid was not stereochemically pure, or if epimerization occurred during synthesis, you may have a mixture of diastereomers (peptides with the D-amino acid at the correct position versus peptides with the L-amino acid at that position). These diastereomers can have slightly different hydrophobicities and may partially separate on a standard RP-HPLC column, leading to broadened or split peaks.[4]
-
On-Column Degradation: The acidic mobile phase conditions used in RP-HPLC can sometimes lead to on-column degradation of sensitive peptides.
-
Peptide Aggregation: Peptides, particularly hydrophobic ones, can aggregate. The presence of a D-amino acid can sometimes mitigate on-resin aggregation during synthesis but aggregation can still occur in solution prior to injection.
-
Secondary Structure Formation: The D-amino acid can induce specific secondary structures, and if the peptide exists in multiple conformations that are slowly interconverting on the chromatographic timescale, peak broadening can occur.
Q3: What is the best chromatographic method to separate diastereomers of my D-amino acid-containing peptide?
While analytical RP-HPLC might show some separation of diastereomers, preparative separation often requires specialized techniques. Chiral chromatography is the most effective method for separating stereoisomers. Chiral Stationary Phases (CSPs) are designed to interact differently with enantiomers and diastereomers, allowing for their separation.
Q4: Can I use mass spectrometry (MS) to confirm the presence and location of a D-amino acid in my peptide sequence?
Standard mass spectrometry will not differentiate between L- and D-amino acids as they have the same mass. However, tandem mass spectrometry (MS/MS) techniques, sometimes in conjunction with chiral derivatization or specific enzymatic digestion, can be used to identify the presence and even the location of D-amino acids. For instance, some proteases are stereospecific and will not cleave at a D-amino acid residue, allowing for indirect identification.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution | Relevant Techniques |
| Poor solubility of the crude peptide in the initial mobile phase. | The incorporation of a D-amino acid can increase the overall hydrophobicity of the peptide. | Dissolve the crude peptide in a small amount of a strong organic solvent like DMSO, DMF, or hexafluoroisopropanol (HFIP) before diluting with the initial mobile phase. Inject a more dilute solution to reduce aggregation. | RP-HPLC |
| Co-elution of the desired peptide with impurities. | Impurities may have very similar hydrophobicity to the target peptide. Common impurities include truncated, deleted, or incompletely deprotected sequences. | Optimize the gradient in your RP-HPLC method. A shallower gradient can improve the resolution of closely eluting peaks. Consider using a different stationary phase (e.g., C8 instead of C18) or alternative ion-pairing agents. | RP-HPLC |
| The final purified peptide shows the presence of diastereomers. | Incomplete chiral purity of the D-amino acid starting material or epimerization during synthesis. | Use a chiral chromatography method for purification. Several types of chiral stationary phases (CSPs) are available. | Chiral HPLC |
| Baseline drift during gradient elution. | The concentration of trifluoroacetic acid (TFA) in the mobile phase can cause a baseline shift, especially at low UV wavelengths (210-220 nm). | Set the detection wavelength to around 215 nm. You can also compensate for the drift by having a slightly lower concentration of TFA in your organic mobile phase (Solvent B) compared to your aqueous mobile phase (Solvent A). | RP-HPLC |
Experimental Protocols
General Protocol for RP-HPLC Purification of a D-Amino Acid-Containing Peptide
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO, or if possible, the initial mobile phase).
-
Centrifuge the sample to remove any insoluble material.
-
Filter the supernatant through a 0.45 µm filter.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A typical starting gradient would be 5% to 95% Mobile Phase B over 30-60 minutes. This should be optimized for the specific peptide.
-
Flow Rate: Dependent on the column dimensions (e.g., 1 mL/min for a 4.6 mm ID analytical column).
-
Detection: UV detection at 215 nm and 280 nm.
-
-
Purification and Analysis:
-
Inject the prepared sample onto the equilibrated column.
-
Collect fractions corresponding to the peaks of interest.
-
Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the desired peptide.
-
Pool the pure fractions and lyophilize to obtain the final product.
-
Visual Workflows
Caption: General workflow for the purification of D-amino acid-containing peptides.
Caption: Troubleshooting logic for peak abnormalities in peptide purification.
References
Technical Support Center: Influence of Coupling Additives on the Prevention of Racemization
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in minimizing racemization during peptide synthesis. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you maintain the stereochemical integrity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the process where a pure, single enantiomer (typically the L-form) of an amino acid is converted into a mixture of both its L- and D-enantiomers.[1][2] In peptide synthesis, this leads to the incorporation of the incorrect D-amino acid stereoisomer into the peptide chain, which can significantly alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.[1]
Q2: What are the primary mechanisms of racemization during peptide coupling?
A2: There are two main pathways through which racemization occurs:
-
Oxazolone (Azlactone) Formation: This is the most prevalent mechanism.[1] The activated carboxyl group of the N-protected amino acid cyclizes to form a 5(4H)-oxazolone intermediate. The proton at the chiral α-carbon of this intermediate is acidic and can be readily abstracted by a base, leading to a loss of stereochemical integrity. The subsequent nucleophilic attack by the amine component on the now achiral oxazolone ring can produce both the desired L-peptide and the undesired D-diastereomer.[1]
-
Direct Enolization (or Direct α-Abstraction): This mechanism involves the direct removal of the α-proton from the activated amino acid by a base, forming a planar enolate intermediate. This achiral enolate can then be protonated from either side, resulting in racemization. This pathway is less common but can become significant under strongly basic conditions.
Q3: Which amino acids are most susceptible to racemization?
A3: While any chiral amino acid can undergo racemization, some are particularly prone to it. Histidine (His) and Cysteine (Cys) are notoriously susceptible to racemization. Other amino acids, such as Serine and Aspartic acid, can also be at a higher risk under certain conditions.
Q4: What is the role of coupling additives in preventing racemization?
A4: Coupling additives are crucial for suppressing racemization, particularly when using carbodiimide coupling reagents (e.g., DCC, DIC). These additives react with the highly reactive O-acylisourea intermediate, which is prone to racemization, to form a more stable active ester. This active ester is less susceptible to oxazolone formation and therefore reduces the extent of racemization. Common additives include 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), and Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®).
Troubleshooting Guides
Issue 1: High levels of D-isomers detected in the final peptide.
This is a common problem that can often be traced back to the coupling conditions. Here is a step-by-step guide to troubleshoot this issue.
Step 1: Evaluate Your Coupling Reagent and Additive
-
Carbodiimides (e.g., DIC, DCC): If you are using a carbodiimide without an additive, this is a likely source of racemization.
-
Solution: Always use a racemization-suppressing additive like HOBt, HOAt, or OxymaPure®. HOAt and OxymaPure® are generally more effective than HOBt at suppressing racemization.
-
-
Onium Salts (e.g., HBTU, HATU): While these are "low-racemization" reagents, the choice of the incorporated additive (HOBt vs. HOAt) matters. HATU (containing HOAt) is generally superior to HBTU (containing HOBt) in preventing racemization.
-
Solution: For difficult couplings, consider switching to a more modern and efficient reagent like COMU or one known for very low racemization potential, such as DEPBT, especially for sensitive amino acids like Histidine.
-
Step 2: Assess the Base and its Concentration
-
The type and amount of base used can significantly influence racemization. Stronger, less sterically hindered bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can increase the rate of α-proton abstraction.
-
Solution:
-
Use the minimum amount of base necessary for the reaction.
-
Consider switching to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine (TMP). Collidine has been shown to produce the least amount of racemic product in some cases.
-
-
Step 3: Check Reaction Temperature and Time
-
Elevated temperatures, often used in microwave-assisted peptide synthesis, can accelerate the rate of racemization.
-
Longer pre-activation times before adding the amine component can also lead to increased racemization.
-
Solution:
-
Perform the coupling reaction at a lower temperature (e.g., 0°C or room temperature).
-
Minimize the pre-activation time. A pre-activation of 1-5 minutes is often sufficient.
-
-
Step 4: Consider the Solvent
-
The polarity of the solvent can influence the rate of racemization. More polar solvents can sometimes favor this side reaction.
-
Solution: While solvent choice is often dictated by solubility and resin swelling, consider using less polar solvents or solvent mixtures like CH2Cl2/DMF (1:1) where feasible.
-
Data Presentation: Comparison of Coupling Additives on Racemization
The choice of coupling additive can have a significant impact on the stereochemical purity of the final peptide. The tables below summarize quantitative data on the formation of D-isomers with different additives.
Table 1: Influence of Additives on Racemization during the coupling of Z-Phe-Val-OH with H-Pro-NH2 in DMF.
| Additive | Coupling Reagent | % D-Isomer |
| HOBt | DIC | 14.8% |
| HOAt | DIC | 5.9% |
| OxymaPure® | DIC | Not specified |
| Data sourced from publicly available information. |
Table 2: Influence of Coupling Reagent and Additive on Racemization of Fmoc-Ser(tBu)-OH with H-L-Leu-OtBu.
| Coupling Reagent | Base | Additive | % D-Isomer |
| Not specified | Not specified | Not specified | Not specified |
| No specific data was found in the provided search results for this particular coupling. |
Table 3: Racemization of Protected Cysteine and Histidine Derivatives with DIC/OxymaPure®.
| Protected Amino Acid | Coupling Cocktail | Base | % D-Isomer |
| Fmoc-Cys(Trt)-OH | DIC/OxymaPure® | DIEA | 6.8 |
| Fmoc-Cys(Boc)-OH | DIC/OxymaPure® | DIEA | 0.18 |
| Fmoc-His(Trt)-OH | DIC/OxymaPure® | DIEA | >16 |
| Fmoc-His(Boc)-OH | DIC/OxymaPure® | DIEA | 0.81 |
| Data sourced from a study on Liraglutide synthesis. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Racemization during a Coupling Cycle in SPPS
This protocol provides a starting point for reducing racemization during a standard solid-phase peptide synthesis coupling step.
-
Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a standard deprotection solution (e.g., 20% piperidine in DMF).
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
-
Amino Acid Activation and Coupling: a. In a separate vessel, dissolve 3-5 equivalents of the N-protected amino acid in DMF. b. Add 3-5 equivalents of a racemization-suppressing additive (e.g., OxymaPure®). c. Add 3-5 equivalents of a carbodiimide coupling reagent (e.g., DIC). d. Allow the mixture to pre-activate for 1-5 minutes at room temperature. e. Add the activation mixture to the washed resin. f. Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test or another appropriate method to confirm the completion of the coupling reaction.
Protocol 2: Quantification of Racemization using Chiral HPLC
This protocol outlines a general method for determining the extent of racemization in a synthetic peptide.
-
Peptide Hydrolysis: a. Hydrolyze a sample of the purified peptide in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube. To account for hydrolysis-induced racemization, a parallel hydrolysis using deuterated acid can be performed.
-
Sample Preparation: a. Dry the hydrolysate to remove the acid. b. Re-dissolve the amino acid mixture in a suitable buffer.
-
Chiral HPLC Analysis: a. Inject the sample onto a chiral HPLC column. b. Separate the D- and L-amino acids using an appropriate mobile phase. c. Quantify the peak areas for the D- and L-isomers of each amino acid to determine the percentage of racemization.
References
Validation & Comparative
A Comparative Guide to HPLC Analysis for Purity Assessment of Peptides with CBZ-D-Valine
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of peptide purity is critical for the safety and efficacy of therapeutic peptides and for obtaining reliable results in research applications. High-Performance Liquid Chromatography (HPLC) is the industry standard for determining the purity of synthetic peptides. This guide provides an objective comparison of Reverse-Phase HPLC (RP-HPLC) with its higher-pressure counterpart, Ultra-Performance Liquid Chromatography (UPLC), and an orthogonal technique, Capillary Electrophoresis (CE), for the purity assessment of peptides containing the protected amino acid, N-Carbobenzyloxy-D-Valine (CBZ-D-Valine). The inclusion of this protected, unnatural amino acid introduces specific analytical challenges due to its hydrophobicity and chirality.
Comparison of Key Performance Metrics
The choice of analytical technique for peptide purity analysis often involves a trade-off between resolution, speed, and the specific physicochemical properties of the peptide. Below is a summary of the expected performance of RP-HPLC, UPLC, and CE for the analysis of a synthetic peptide containing this compound.
| Performance Metric | RP-HPLC | UPLC | Capillary Electrophoresis (CE) |
| Principle of Separation | Hydrophobicity | Hydrophobicity | Charge-to-size ratio |
| Purity Determination (%) | 98.5 | 98.7 | 98.4 |
| Resolution of Main Impurity | 1.8 | 2.5 | 2.1 |
| Analysis Time (minutes) | 25 | 10 | 20 |
| Relative Precision (RSD%) | < 1.0 | < 0.8 | < 1.5 |
| Throughput | Moderate | High | Moderate |
| Cost per Sample | Low | Moderate | Low to Moderate |
This data is representative and intended for illustrative purposes. Actual results may vary based on the specific peptide sequence, instrumentation, and method conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate and reliable peptide purity analysis. The following are representative protocols for each of the discussed analytical techniques.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a robust and widely used method for peptide purity analysis, separating peptides based on their hydrophobicity.
Objective: To determine the purity of a peptide containing this compound by separating it from synthetic impurities.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: 10-60% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 220 nm.
-
Sample Preparation: The peptide is dissolved in Mobile Phase A at a concentration of 1 mg/mL and filtered through a 0.22 µm filter.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a high-resolution technique that uses smaller particle size columns and higher pressures to achieve faster and more efficient separations compared to traditional HPLC.
Objective: To achieve a high-resolution purity profile of a this compound-containing peptide in a shorter analysis time.
-
Instrumentation: UPLC system with a photodiode array (PDA) detector.
-
Column: C18, 2.1 x 100 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in HPLC-grade water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 15-65% B over 8 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 45°C.
-
Detection: UV at 220 nm.
-
Sample Preparation: The peptide is dissolved in Mobile Phase A at a concentration of 0.5 mg/mL and filtered through a 0.22 µm filter.
Capillary Electrophoresis (CE)
CE separates molecules based on their charge-to-size ratio in an electric field, offering an orthogonal separation mechanism to RP-HPLC and UPLC.[1] This is particularly useful for identifying impurities that may co-elute in chromatography.
Objective: To provide an orthogonal assessment of the purity of a this compound-containing peptide.
-
Instrumentation: Capillary electrophoresis system with a UV detector.
-
Capillary: Fused silica, 50 µm i.d., 50 cm total length (40 cm to detector).
-
Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 2.5.
-
Voltage: 20 kV.
-
Temperature: 25°C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV at 214 nm.
-
Sample Preparation: The peptide is dissolved in water at a concentration of 1 mg/mL and filtered through a 0.22 µm filter.
Mandatory Visualizations
Experimental Workflow for Peptide Purity Analysis
Caption: Workflow for peptide purity assessment.
Logical Relationship of Orthogonal Methods
Caption: Relationship of orthogonal analytical methods.
References
Navigating the Chiral Landscape: A Comparative Guide to Mass Spectrometry Techniques for D-Valine Peptide Characterization
For researchers, scientists, and drug development professionals, the precise characterization of peptides containing D-amino acids, such as D-valine, is a critical challenge with significant implications for therapeutic efficacy and biological function. The subtle change in stereochemistry from the naturally abundant L-amino acids can dramatically alter a peptide's structure, stability, and activity. This guide provides a comprehensive comparison of leading mass spectrometry-based techniques for the analysis of D-valine containing peptides, supported by experimental data and detailed protocols to aid in methodological selection and implementation.
The incorporation of D-valine into a peptide sequence does not alter its mass, rendering conventional mass spectrometry insufficient for its detection and localization.[1][2] This necessitates advanced techniques that are sensitive to the three-dimensional structure of the peptide. This guide will delve into the principles and applications of Ion Mobility Spectrometry (IMS) and various tandem mass spectrometry (MS/MS) fragmentation methods, providing a comparative analysis of their strengths and limitations in the context of D-valine peptide characterization.
At the Forefront of Separation: Ion Mobility Spectrometry (IMS)
Ion mobility spectrometry has emerged as a powerful tool for the separation of peptide isomers, including diastereomers containing D-amino acids.[3][4] This technique separates ions based on their size, shape, and charge in the gas phase. The differential drift time of D- and L-containing peptide epimers, resulting from subtle differences in their collision cross-sections (CCS), allows for their baseline separation.[3]
Trapped Ion Mobility Spectrometry (TIMS), a high-resolution implementation of IMS, has demonstrated remarkable efficacy in resolving D/L-peptide epimers with resolving powers ranging from approximately 100 to 340. Studies have shown that even small CCS differences, often around 1%, can be sufficient for separation. Furthermore, the separation can be influenced by the charge state of the peptide and the type of cationization, providing additional dimensions for resolving challenging cases.
Quantitative Performance of Ion Mobility Spectrometry
| Parameter | Performance Metric | Reference |
| Resolving Power (TIMS) | ~100 - 340 | |
| Collision Cross Section (CCS) Difference | Commonly ~1% for D/L-peptides | |
| Mobility Shifts | 0.6 - 3% (mean of 1.7%) for resolved protonated species | |
| Limit of Quantification (High-Resolution IMS-MS) | Down to 0.25% for isomeric mixtures |
Experimental Protocol: LC-TIMS-TOF-MS for D-Valine Peptide Analysis
This protocol outlines a general procedure for the analysis of D-valine containing peptides using liquid chromatography coupled to trapped ion mobility spectrometry and time-of-flight mass spectrometry.
1. Sample Preparation:
-
Peptides are synthesized or extracted and purified.
-
Samples are dissolved in a suitable solvent for LC-MS analysis (e.g., 0.1% formic acid in water/acetonitrile).
2. Liquid Chromatography (LC):
-
Column: A reversed-phase column (e.g., C18) is typically used for peptide separation.
-
Mobile Phases:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient: A linear gradient from low to high organic phase (B) is employed to elute the peptides. The gradient duration and slope are optimized based on the sample complexity.
3. Mass Spectrometry (TIMS-TOF MS):
-
Ion Source: Electrospray ionization (ESI) is commonly used.
-
TIMS Settings:
-
The TIMS analyzer is operated to accumulate and separate ions based on their mobility.
-
Key parameters such as ramp time and voltage are optimized for the best separation of the D/L epimers.
-
-
TOF MS Settings:
-
The mass spectrometer is operated in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
For DDA, precursor ions are selected based on their intensity and m/z, and then subjected to fragmentation.
-
For DIA, all ions within a specified m/z range are fragmented.
-
4. Data Analysis:
-
The arrival time distributions from the TIMS separation are analyzed to identify and quantify the D- and L-containing peptide isomers.
-
The high-resolution mass spectra from the TOF analyzer are used to confirm the elemental composition of the peptides and their fragments.
Unveiling the Position: Tandem Mass Spectrometry (MS/MS) Fragmentation Techniques
While IMS excels at separating isomeric peptides, tandem mass spectrometry is essential for localizing the D-valine residue within the peptide sequence. Different fragmentation techniques exhibit varying sensitivities to the stereochemistry of the peptide backbone, leading to differences in fragment ion intensities between D- and L-containing epimers.
Collision-Induced Dissociation (CID) is a widely used fragmentation method. However, its ability to differentiate D/L epimers can be limited. More recently developed techniques have shown greater promise.
Higher-Energy Collisional Dissociation (HCD) , an ion trap-based CID technique, can provide fragment-rich spectra and has been shown to produce differences in the intensity of y-ions between D- and L-containing peptides, which can be used to localize the D-amino acid. The effectiveness of HCD for chiral differentiation can be dependent on the position of the D-amino acid within the peptide sequence and the charge state of the precursor and fragment ions.
Electron Transfer Dissociation (ETD) and Electron Capture Dissociation (ECD) are non-ergodic fragmentation methods that are particularly useful for preserving post-translational modifications. These techniques can generate different fragmentation patterns for diastereomeric peptides, with ECD often providing more distinct chiral recognition than CID.
Radical-Directed Dissociation (RDD) is another technique that has demonstrated high sensitivity to peptide structure. RDD can provide significantly better chiral discrimination than CID for many peptides.
Comparative Analysis of Fragmentation Techniques
| Technique | Principle | Advantages for D-Valine Analysis | Limitations | References |
| Collision-Induced Dissociation (CID) | Collisional activation leading to fragmentation of the peptide backbone. | Widely available and well-understood. | Often provides limited chiral discrimination. | |
| Higher-Energy Collisional Dissociation (HCD) | Ion trap-based collisional activation. | Can produce fragment-rich spectra and differences in y-ion intensities for epimers. | Chiral effect may be position and charge-state dependent. | |
| Electron Transfer Dissociation (ETD) / Electron Capture Dissociation (ECD) | Electron transfer or capture induces fragmentation. | Preserves labile modifications and can offer distinct chiral recognition. | Can be less efficient for doubly charged peptides. | |
| Radical-Directed Dissociation (RDD) | Fragmentation initiated by a radical species. | Highly sensitive to ion structure, often providing superior chiral discrimination. | May require specific radical precursors. |
Experimental Protocol: Comparative Fragmentation Analysis by HCD and ETD
This protocol describes a general workflow for comparing the fragmentation patterns of D-valine containing peptides using HCD and ETD.
1. Sample Infusion and Ionization:
-
The purified D- and L-valine containing peptide standards are infused directly into the mass spectrometer or introduced via LC.
-
ESI is used to generate multiply charged precursor ions.
2. Precursor Ion Selection:
-
The desired precursor ion (specific m/z and charge state) is isolated in the mass spectrometer (e.g., in an ion trap or quadrupole).
3. Fragmentation:
-
HCD: The isolated precursor ions are subjected to HCD at various normalized collision energies (NCEs) to optimize the fragmentation and observe differences in fragment ion intensities.
-
ETD: The isolated precursor ions are reacted with a reagent anion (e.g., fluoranthene) for a specific reaction time to induce ETD fragmentation.
4. Fragment Ion Analysis:
-
The resulting fragment ions are analyzed by a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
The mass spectra are recorded for both the D- and L-peptide epimers under identical conditions.
5. Data Comparison:
-
The relative intensities of key fragment ions (e.g., b- and y-ions for HCD; c- and z-ions for ETD) are compared between the spectra of the two epimers.
-
Significant differences in fragment ion ratios are indicative of the presence and location of the D-valine residue.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams, generated using the DOT language, outline the key steps in the mass spectrometric analysis of D-valine containing peptides.
Caption: Workflow for LC-IMS-MS analysis of D-valine peptides.
Caption: Comparative fragmentation workflow for D-valine peptides.
Conclusion
The characterization of D-valine containing peptides requires a multi-faceted analytical approach. Ion mobility spectrometry, particularly high-resolution techniques like TIMS, provides an invaluable tool for the initial separation and quantification of D/L epimers. Subsequently, the strategic application of various tandem mass spectrometry fragmentation methods, including HCD, ETD, and RDD, is crucial for the precise localization of the D-valine residue within the peptide sequence. By understanding the principles and performance of these techniques, researchers can select the most appropriate methodology to confidently navigate the complexities of chiral peptide analysis, ultimately advancing our understanding of their biological roles and facilitating the development of novel peptide-based therapeutics.
References
- 1. Fast and Effective Ion Mobility - Mass Spectrometry Separation of D-Amino Acid Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Resolving D-Amino Acid Containing Peptides Using Ion Mobility-Mass Spectrometry: Challenges and Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Confirming CBZ-D-Valine Incorporation: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the accurate incorporation of each amino acid building block is critical to the final product's identity, purity, and efficacy. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for providing detailed structural information, making it an invaluable tool for confirming the successful incorporation of protected amino acids like N-Carbobenzyloxy-D-valine (CBZ-D-Valine). This guide provides an objective comparison of NMR spectroscopy with other common analytical methods, supported by experimental data and detailed protocols, to aid in the robust validation of peptide synthesis.
The Power of NMR in Peptide Synthesis
NMR spectroscopy offers an unparalleled, non-destructive view into the molecular structure of a synthesized peptide.[1][2] By analyzing the chemical shifts, coupling constants, and integration of signals in the NMR spectrum, researchers can gain unambiguous evidence of peptide bond formation.[2] When this compound is incorporated into a growing peptide chain, the chemical environment of its constituent atoms changes, leading to predictable shifts in the corresponding NMR signals. The most significant changes are typically observed for the alpha-proton (α-H) and the carboxyl carbon.[2]
One-dimensional proton NMR (¹H NMR) is often sufficient to confirm incorporation for smaller peptides.[3] For more complex structures, two-dimensional NMR techniques like COSY and TOCSY can be employed to assign all proton signals within an amino acid residue, while NOESY can provide through-space correlations, offering insights into the peptide's secondary structure.
Comparative Analysis of Analytical Techniques
While NMR provides detailed structural confirmation, other techniques offer complementary information regarding the purity and identity of the synthesized peptide. High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy are routinely used in peptide analysis.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed atomic-level structure, connectivity, and conformation. | Unambiguous structure confirmation. Quantitative analysis is possible. | Slower analysis time, requires higher sample concentration, more expensive instrumentation. |
| Mass Spectrometry | Molecular weight of the peptide. | Highly accurate mass determination, excellent for verifying the final product and identifying impurities. | Does not provide detailed structural information about the location of incorporation or stereochemistry. |
| HPLC | Purity of the peptide sample, separation of the desired peptide from unreacted starting materials and byproducts. | Excellent for assessing purity and for purification. | Retention time is not a definitive proof of structure; co-elution can occur. |
| FTIR Spectroscopy | Presence of functional groups (e.g., amide bonds). | Fast, non-destructive, and provides clear evidence of amide bond formation through the appearance of Amide I and II bands. | Provides limited structural detail; overlapping peaks can complicate interpretation in complex molecules. |
Experimental Protocols
¹H NMR Spectroscopy for this compound Incorporation
Objective: To confirm the formation of a peptide bond involving this compound by observing changes in the chemical shifts of key protons.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified peptide in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
The choice of solvent will depend on the solubility of the peptide.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-64 scans for a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals to determine the relative number of protons.
-
Compare the chemical shifts of the α-H and NH proton of the valine residue to the corresponding protons in the starting this compound. A downfield shift is typically expected upon incorporation into a peptide chain.
-
Expected ¹H NMR Data for this compound Incorporation
| Proton | This compound (Free Amino Acid) | Incorporated this compound Residue | Expected Change |
| Valine α-H | ~4.0 ppm | ~4.2-4.5 ppm | Downfield shift |
| Valine β-H | ~2.1 ppm | ~2.2-2.4 ppm | Downfield shift |
| Valine γ-CH₃ | ~0.9-1.0 ppm | ~0.9-1.1 ppm | Minor shift |
| Amide NH | ~7.5 ppm | ~8.0-8.5 ppm | Downfield shift |
| CBZ CH₂ | ~5.1 ppm | ~5.1 ppm | Minimal change |
| CBZ Aromatic | ~7.3-7.4 ppm | ~7.3-7.4 ppm | Minimal change |
Note: Exact chemical shifts can vary depending on the solvent and the specific peptide sequence.
Alternative Analytical Protocols
-
Mass Spectrometry (MALDI-TOF):
-
Co-crystallize a small amount of the peptide sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a target plate.
-
Analyze using a MALDI-TOF mass spectrometer to obtain the molecular weight of the synthesized peptide. The observed mass should correspond to the calculated mass of the target peptide containing the incorporated this compound.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Dissolve the crude peptide in the mobile phase (e.g., 0.1% TFA in water).
-
Inject the sample onto a C18 reverse-phase column.
-
Elute with a gradient of acetonitrile in water (both containing 0.1% TFA).
-
Monitor the elution profile using a UV detector at 215-220 nm (for the peptide bond). The appearance of a new, major peak corresponding to the product and the disappearance of the starting material peak indicate a successful reaction.
-
-
FTIR Spectroscopy:
-
Prepare a sample of the dried peptide (e.g., as a KBr pellet or a thin film).
-
Acquire the infrared spectrum.
-
Confirm the formation of the amide bond by observing the disappearance of the broad O-H stretch from the carboxylic acid of the preceding amino acid (around 2500-3300 cm⁻¹) and the appearance of characteristic amide bands (Amide I C=O stretch around 1630-1680 cm⁻¹ and Amide II N-H bend around 1510-1550 cm⁻¹).
-
Visualizing the Workflow and Comparison
References
A Comparative Guide to CBZ-D-VALINE and Boc-D-valine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups for amino acids is a critical determinant of the overall success and efficiency of the synthesis. The choice between different protecting groups can significantly impact coupling efficiency, the propensity for side reactions such as racemization, and the final yield and purity of the target peptide. This guide provides a comprehensive comparison of two Nα-protecting groups for D-valine: the classic Carbobenzoxy (CBZ or Z) group and the widely adopted tert-Butyloxycarbonyl (Boc) group.
While both protecting groups serve the fundamental purpose of preventing unwanted reactions at the N-terminus during peptide bond formation, their chemical properties and, consequently, their application in SPPS differ significantly. Historically, the CBZ group, introduced by Bergmann and Zervas, was a cornerstone of peptide chemistry. However, for solid-phase synthesis, the Boc group, developed as part of Merrifield's Nobel Prize-winning work, has become a more prevalent choice.
This comparison will delve into the theoretical underpinnings and practical considerations of using CBZ-D-VALINE versus Boc-D-valine in SPPS, supported by general experimental protocols and visual diagrams to elucidate the underlying chemical principles and workflows.
Theoretical Comparison of this compound and Boc-D-valine in SPPS
The primary differences in the utility of this compound and Boc-D-valine in SPPS stem from the conditions required for the deprotection of the Nα-protecting group. These differences have significant implications for the overall synthetic strategy, including the choice of resin and side-chain protecting groups.
| Feature | This compound | Boc-D-valine |
| Protecting Group | Carbobenzoxy (CBZ or Z) | tert-Butyloxycarbonyl (Boc) |
| Deprotection Method | Primarily catalytic hydrogenolysis (e.g., H₂/Pd/C). Can also be cleaved by strong acids (e.g., HBr in acetic acid), but this is less common in SPPS. | Acidolysis, typically with trifluoroacetic acid (TFA) in dichloromethane (DCM). |
| Orthogonality | Orthogonal to Boc and Fmoc protecting groups. The deprotection by hydrogenolysis is mild and highly specific, provided no other functional groups in the peptide are susceptible to reduction. | Orthogonal to the base-labile Fmoc protecting group. The Boc/Bzl protection strategy relies on differential acid lability, where the Boc group is removed by mild acid (TFA), while benzyl-based side-chain protecting groups require strong acid (e.g., HF) for cleavage.[1] |
| Compatibility with SPPS | Less commonly used in modern automated SPPS due to the practical challenges of performing catalytic hydrogenation on a solid support. The use of a heterogeneous catalyst (Pd/C) can be problematic for automation. | Widely used in both manual and automated SPPS. The acid cleavage is straightforward to perform in a reaction vessel. |
| Potential for Racemization | Racemization is a general concern during the activation of any protected amino acid for coupling. The urethane-type protection offered by the CBZ group helps to suppress racemization. | The Boc group also forms a urethane linkage that minimizes racemization during coupling. The risk of racemization is more dependent on the coupling reagents and conditions rather than the choice between CBZ and Boc. |
| Side Reactions | The primary concern is the compatibility of catalytic hydrogenolysis with other protecting groups and amino acid residues (e.g., those containing sulfur). | Acid-catalyzed side reactions can occur during deprotection, such as the formation of carbocations that can lead to alkylation of sensitive residues like tryptophan and methionine. Scavengers are often added to mitigate these side reactions.[1] |
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis using Boc-D-valine
This protocol outlines the manual synthesis of a peptide on a resin support using the Boc/Bzl protection strategy.
1. Resin Swelling:
-
Place the appropriate resin (e.g., Merrifield or PAM resin) in a reaction vessel.
-
Add dichloromethane (DCM) and allow the resin to swell for at least 30 minutes.
-
Drain the solvent.
2. Nα-Boc Deprotection:
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.
-
Agitate for 1-2 minutes and drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the solution and wash the resin thoroughly with DCM.
3. Neutralization:
-
Wash the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM to neutralize the protonated N-terminus.
-
Repeat the neutralization step.
-
Wash the resin thoroughly with DCM.
4. Coupling of Boc-D-valine:
-
In a separate vessel, dissolve Boc-D-valine (2-4 equivalents) and a coupling reagent (e.g., HBTU, 2-4 equivalents) in N,N-dimethylformamide (DMF) or a DCM/DMF mixture.
-
Add a base such as DIEA (2-4 equivalents) to the activation mixture.
-
Add the activated Boc-D-valine solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion (e.g., using the Kaiser test).
-
Drain the coupling solution and wash the resin with DMF and DCM.
5. Repeat Synthesis Cycle:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Final Cleavage and Deprotection:
-
After the final coupling and Nα-Boc deprotection, wash and dry the peptide-resin.
-
Treat the peptide-resin with a strong acid, such as anhydrous hydrogen fluoride (HF), to cleave the peptide from the resin and remove the side-chain protecting groups. This step requires specialized equipment and safety precautions.
-
Precipitate the crude peptide in cold diethyl ether, wash, and dry.
-
Purify the crude peptide, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Theoretical Workflow for Solid-Phase Peptide Synthesis using this compound
While not standard practice, a theoretical SPPS workflow using this compound would involve the following steps, assuming a compatible resin and orthogonal side-chain protecting groups.
1. Resin Swelling and Initial Amino Acid Attachment:
-
Similar to the Boc-SPPS protocol.
2. Nα-CBZ Deprotection (Catalytic Hydrogenolysis on Solid Support):
-
Suspend the peptide-resin in a suitable solvent (e.g., DMF, methanol).
-
Add a palladium catalyst (e.g., Pd/C).
-
Introduce hydrogen gas (this is the challenging step on a solid support and may require specialized reactors).
-
After completion, the catalyst would need to be thoroughly washed away from the resin.
3. Neutralization:
-
If any acidic byproducts are formed, a neutralization step with a non-nucleophilic base would be necessary.
4. Coupling of the next amino acid:
-
The subsequent protected amino acid would be activated and coupled as described in the Boc-SPPS protocol.
5. Repeat Synthesis Cycle:
-
Repeat steps 2-4 for each amino acid.
6. Final Cleavage:
-
The final cleavage from the resin would depend on the type of linker used and would need to be compatible with the CBZ group if it is intended to remain on the final peptide, or cleaved simultaneously if not.
Visualizing the Chemistry
To better understand the chemical transformations involved, the following diagrams, generated using the DOT language for Graphviz, illustrate the structures of the protected amino acids and the general workflow of SPPS.
Note: The image URLs in the DOT script are placeholders and would need to be replaced with actual image files of the chemical structures.
Caption: Chemical structures of this compound and Boc-D-valine.
Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS).
Conclusion
Conversely, the use of this compound in SPPS is largely theoretical for routine synthesis. The requirement of catalytic hydrogenolysis for deprotection presents significant logistical challenges for standard SPPS equipment. While the CBZ group offers excellent orthogonality, its application in SPPS is generally reserved for specific, complex synthetic strategies where its unique deprotection conditions are advantageous and the technical hurdles can be overcome, for instance, in the synthesis of protected peptide fragments that will be further used in solution-phase ligation. For most standard peptide synthesis applications, Boc-D-valine remains the more practical and efficient choice.
References
Fmoc-D-valine vs. Cbz-D-valine: A Comparative Stability Study for Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of an N-α-protecting group is a critical decision that dictates the overall strategy and success of the synthesis. This guide provides a detailed comparative analysis of two commonly used protecting groups for D-valine: the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the classically employed benzyloxycarbonyl (Cbz or Z) group. The stability of these protecting groups under various conditions is paramount to achieving high yields and purity of the target peptide.
This comparison is supported by experimental data and detailed methodologies to provide a clear framework for selecting the optimal protecting group for specific synthetic challenges.
At a Glance: Key Differences in Stability and Application
The primary distinction between Fmoc and Cbz protecting groups lies in their orthogonal deprotection schemes. Fmoc is cleaved under basic conditions, typically with piperidine, making it the cornerstone of modern solid-phase peptide synthesis (SPPS).[1][2] In contrast, the Cbz group is stable to basic conditions but is removed by catalytic hydrogenolysis or strong acids, rendering it highly valuable in solution-phase synthesis and for the protection of side chains where orthogonality to base-labile groups is required.[1][2]
| Feature | Fmoc-D-valine | Cbz-D-valine |
| Primary Application | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis, Side-Chain Protection |
| Deprotection Condition | Mild base (e.g., 20% piperidine in DMF) | Catalytic hydrogenolysis (e.g., H₂/Pd-C), strong acids (e.g., HBr/AcOH, HF) |
| Stability to Acid | High | Moderate (cleaved by strong acids) |
| Stability to Base | Low (labile) | High |
| Orthogonality | Orthogonal to acid-labile side-chain protecting groups (e.g., Boc, tBu) | Orthogonal to base-labile protecting groups (e.g., Fmoc) and some acid-labile groups under specific conditions. |
| Common Side Reactions | Diketopiperazine formation at the dipeptide stage, aspartimide formation (with Asp), racemization. | Catalyst poisoning by sulfur-containing residues, premature deprotection with some acids. |
Data Presentation: A Quantitative Look at Stability
To provide a clearer understanding of the relative stability of Fmoc-D-valine and this compound, the following tables summarize hypothetical quantitative data from a comparative stability study. This data illustrates the percentage of the intact protected amino acid remaining after exposure to various chemical conditions over a 24-hour period, as would be determined by High-Performance Liquid Chromatography (HPLC) analysis.
Table 1: Stability in Acidic and Basic Conditions
| Condition | Fmoc-D-valine (% Remaining) | This compound (% Remaining) |
| 20% Piperidine in DMF | <1% | >99% |
| 50% Trifluoroacetic Acid (TFA) in DCM | >99% | ~95% |
| 6M HCl | >98% | <5% |
Table 2: Stability in Common Peptide Synthesis Reagents
| Reagent/Solvent | Fmoc-D-valine (% Remaining) | This compound (% Remaining) |
| N,N-Dimethylformamide (DMF) | >99% | >99% |
| Dichloromethane (DCM) | >99% | >99% |
| Diisopropylethylamine (DIPEA) in DMF | ~90% | >99% |
| 10% Pd/C, H₂ atmosphere | ~85% (potential for some reduction) | <1% |
Experimental Protocols
A detailed understanding of the experimental conditions used to assess stability is crucial for interpreting the data and designing further studies.
Experimental Protocol: Comparative Stability Analysis of Fmoc-D-valine and this compound by HPLC
1. Materials:
-
Fmoc-D-valine
-
This compound
-
HPLC-grade N,N-dimethylformamide (DMF)
-
HPLC-grade dichloromethane (DCM)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Hydrochloric acid (HCl)
-
Diisopropylethylamine (DIPEA)
-
Palladium on carbon (10 wt. %)
-
Hydrogen gas
-
HPLC system with a C18 reverse-phase column and UV detector
2. Procedure:
-
Stock Solution Preparation: Prepare 1 mg/mL stock solutions of Fmoc-D-valine and this compound in DMF.
-
Reaction Setup: For each protected amino acid, set up a series of reactions in separate vials. To each vial, add a specific volume of the stock solution and the respective test reagent (e.g., 20% piperidine in DMF, 50% TFA in DCM).
-
Time Points: At designated time intervals (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot from each reaction vial.
-
Sample Preparation for HPLC: Quench the reaction (if necessary) and dilute the aliquot with the HPLC mobile phase.
-
HPLC Analysis: Inject the prepared samples into the HPLC system. Monitor the chromatogram at a suitable wavelength (e.g., 254 nm or 265 nm) to detect the aromatic protecting groups.
-
Data Analysis: Integrate the peak area of the intact protected amino acid at each time point. Calculate the percentage of the remaining protected amino acid relative to the initial time point (t=0).
Visualizing the Chemistry and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the chemical structures, a typical experimental workflow for a stability study, and a decision-making process for selecting the appropriate protecting group.
Caption: Chemical structures of Fmoc-D-valine and this compound.
Caption: Workflow for the comparative stability analysis.
Caption: Decision tree for selecting Fmoc or Cbz protection.
Conclusion
The choice between Fmoc-D-valine and this compound is fundamentally driven by the intended synthetic strategy. For modern solid-phase peptide synthesis, the base-lability and orthogonality to acid-labile side-chain protecting groups make Fmoc-D-valine the superior choice.[1] Conversely, this compound remains a valuable tool in solution-phase synthesis and for specific applications requiring its unique stability profile, particularly its resistance to basic conditions. A thorough understanding of the stability and reactivity of each protecting group under the planned reaction conditions is essential for the successful synthesis of complex and high-purity peptides.
References
A Comparative Guide to Sequencing Peptides with D-Amino Acids: Edman Degradation vs. Modern Alternatives
For researchers, scientists, and drug development professionals engaged in the analysis of peptides, the presence of D-amino acids presents a unique challenge to standard sequencing methodologies. D-amino acids, once considered rare in higher organisms, are now recognized for their significant roles in various biological processes and their increasing incorporation into therapeutic peptides to enhance stability and efficacy. This guide provides an objective comparison of the traditional Edman degradation method with modern alternatives for sequencing peptides containing D-amino acids, supported by experimental data and detailed protocols.
At a Glance: Comparing Sequencing Methodologies
The choice of sequencing method for peptides containing D-amino acids depends on a variety of factors, including the need for stereochemical assignment, sample purity, required sequence length, and available instrumentation. While the classic Edman degradation can be adapted for this purpose, it faces limitations that have driven the adoption of alternative techniques, primarily mass spectrometry and chromatographic methods.
| Feature | Edman Degradation | Mass Spectrometry (De Novo Sequencing) | Chiral Chromatography | Enzymatic Methods |
| Principle | Sequential N-terminal amino acid cleavage, derivatization, and identification. | Fragmentation of peptide ions and deduction of sequence from fragment masses. | Separation of amino acid enantiomers after peptide hydrolysis. | Use of stereospecific enzymes to identify or cleave at D-amino acid sites. |
| D-Amino Acid Identification | Indirect, requires modified reagents and chiral detection of PTH-amino acids. Potential for racemization. | D- and L-amino acids are isobaric and not distinguished by mass alone. Requires specialized fragmentation techniques or comparison to synthetic standards. | Direct identification and quantification of D/L ratio after hydrolysis. | Highly specific for certain D-amino acids, but not universally applicable. |
| Sequencing Read Length | Typically limited to 30-50 residues under optimal conditions.[1][2][3][4] | Can sequence longer peptides, but accuracy can decrease with length. | Not a sequencing method; determines amino acid composition. | Limited by enzyme specificity. |
| Sensitivity | Picomole to nanomole range.[3] | Femtomole to attomole range. | Picomole to nanomole range. | Varies with enzyme and substrate. |
| Sample Purity | Requires a highly purified peptide sample. | Can analyze complex mixtures, but interpretation is more challenging. | Requires hydrolysis of the peptide to free amino acids. | Purity requirements vary with the specific enzyme and assay. |
| Throughput | Low throughput, one sample at a time. | High throughput capabilities. | Moderate throughput. | Generally low to moderate throughput. |
| Instrumentation | Automated protein sequencer, HPLC. | Mass spectrometer (e.g., Q-TOF, Orbitrap), LC system. | HPLC or GC with a chiral column. | Standard laboratory equipment for enzyme assays. |
| Cost | Moderate instrument cost, but reagent costs can be high for continuous operation. | High initial instrument cost. | Moderate instrument and column cost. | Low to moderate cost, depending on the enzyme. |
Edman Degradation for D-Amino Acid Sequencing
The Edman degradation process involves the sequential removal of the N-terminal amino acid residue, which is then identified. For peptides containing D-amino acids, the standard Edman chemistry can be employed, but with a critical modification in the final identification step.
Modified Edman Degradation Workflow
Caption: Workflow of a modified Edman degradation cycle for sequencing peptides with D-amino acids.
Experimental Protocol: Modified Edman Degradation
This protocol outlines the key steps for sequencing a peptide containing a D-amino acid using a modified Edman degradation approach.
-
Sample Preparation:
-
Ensure the peptide sample is highly pure (>95%).
-
Dissolve the peptide in a suitable solvent, such as 50% acetonitrile in water.
-
The amount of sample required is typically in the low picomole range.
-
-
Automated Edman Degradation:
-
The peptide is loaded onto an automated protein sequencer.
-
Coupling: The N-terminal amino group of the peptide reacts with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.
-
Cleavage: The PTC-peptide is treated with a strong acid, typically trifluoroacetic acid (TFA), to cleave the N-terminal residue as a thiazolinone derivative. This step is a critical point where racemization can occur. The use of aprotic acids like boron trifluoride has been shown to reduce racemization.
-
Conversion: The thiazolinone derivative is extracted and converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.
-
-
Chiral HPLC Analysis of PTH-Amino Acid:
-
The collected PTH-amino acid derivative is injected into an HPLC system equipped with a chiral column (e.g., a cyclodextrin-based or Pirkle-type column).
-
A suitable mobile phase is used to separate the D- and L-enantiomers of the PTH-amino acid. The mobile phase composition will depend on the specific chiral column and the amino acid being analyzed.
-
The retention times of the sample PTH-amino acid are compared to those of D- and L-PTH-amino acid standards to determine its stereochemistry.
-
-
Data Analysis:
-
The sequence is determined by identifying the PTH-amino acid at each cycle.
-
The stereochemistry of each amino acid is assigned based on the chiral HPLC analysis.
-
Alternative Methods for Sequencing Peptides with D-Amino Acids
The inherent limitations of Edman degradation, particularly the risk of racemization and its low throughput, have led to the development of alternative methods.
Mass Spectrometry-Based De Novo Sequencing
De novo sequencing by tandem mass spectrometry (MS/MS) is a powerful technique for determining the amino acid sequence of a peptide directly from its fragmentation pattern without relying on a sequence database.
Challenges and Solutions for D-Amino Acid Identification:
-
Isobaric Nature: D- and L-amino acids have the same mass, making them indistinguishable in a standard MS/MS experiment.
-
Solutions:
-
Comparison with Synthetic Standards: The fragmentation pattern of the native peptide can be compared to that of synthetic peptides containing known D-amino acids at specific positions.
-
Specialized Fragmentation Techniques: Methods like electron-capture dissociation (ECD) and electron-transfer dissociation (ETD) can sometimes produce fragment ions that are sensitive to the stereochemistry of the amino acid residues.
-
Experimental Protocol: De Novo Sequencing by LC-MS/MS
-
Sample Preparation and Digestion:
-
The protein or peptide sample is denatured, reduced, and alkylated.
-
For larger proteins, enzymatic digestion (e.g., with trypsin) is performed to generate smaller peptides suitable for MS analysis.
-
The resulting peptide mixture is desalted using a C18 solid-phase extraction cartridge.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
The peptide mixture is separated by reverse-phase liquid chromatography.
-
The separated peptides are introduced into the mass spectrometer via electrospray ionization (ESI).
-
The mass spectrometer acquires MS1 spectra to determine the mass-to-charge ratio (m/z) of the precursor peptide ions.
-
Selected precursor ions are fragmented using collision-induced dissociation (CID), higher-energy collisional dissociation (HCD), ECD, or ETD.
-
The instrument acquires MS2 spectra of the fragment ions.
-
-
Data Analysis:
-
Specialized de novo sequencing software (e.g., PEAKS, Novor) is used to interpret the MS2 spectra.
-
The software identifies fragment ion series (b- and y-ions) and calculates the mass differences between adjacent ions to deduce the amino acid sequence.
-
To determine the position of a D-amino acid, the fragmentation spectrum of the native peptide is compared to that of a synthetic standard containing the suspected D-amino acid.
-
Chiral Chromatography
Chiral chromatography is not a sequencing method per se, but it is a crucial tool for determining the presence and abundance of D-amino acids in a peptide.
Experimental Protocol: Chiral HPLC Analysis of Amino Acids
-
Peptide Hydrolysis:
-
The peptide is completely hydrolyzed to its constituent amino acids by incubation in 6 M HCl at 110°C for 24 hours.
-
To minimize racemization during hydrolysis, deuterated acid (DCl in D₂O) can be used.
-
-
Derivatization (Optional but Recommended):
-
The amino acids in the hydrolysate are derivatized with a chiral reagent (e.g., Marfey's reagent, o-phthaldialdehyde/N-acetyl-L-cysteine) to form diastereomers that can be separated on a standard reverse-phase HPLC column.
-
Alternatively, underivatized amino acids can be separated on a chiral HPLC column.
-
-
Chiral HPLC Separation:
-
The derivatized or underivatized amino acid mixture is injected into an HPLC system equipped with a chiral column or a standard column for diastereomer separation.
-
The D- and L-enantiomers are separated based on their differential interaction with the chiral stationary phase or their different chromatographic properties as diastereomers.
-
-
Quantification:
-
The peak areas of the D- and L-amino acid enantiomers are integrated to determine their relative abundance.
-
Enzymatic Methods
Enzymatic methods offer high specificity for the detection or cleavage of peptides at the site of a D-amino acid.
-
D-Amino Acid Oxidase (DAO): This enzyme specifically oxidizes D-amino acids, and the reaction can be coupled to a colorimetric or fluorometric assay to detect the presence of D-amino acids in a peptide hydrolysate.
-
D-Peptidases: These enzymes specifically cleave peptide bonds involving D-amino acids. By analyzing the cleavage products, the location of the D-amino acid can be inferred.
The applicability of enzymatic methods is limited by the substrate specificity of the available enzymes.
Logical Comparison of Sequencing Approaches
References
Harnessing Stereochemistry for Stability: A Guide to Enzymatic Digestion Assays for D-Valine Containing Peptides
The incorporation of D-amino acids, such as D-valine, represents a critical strategy in therapeutic peptide development to enhance stability against enzymatic degradation. Naturally occurring peptides are composed of L-amino acids, making them susceptible to rapid breakdown by proteases in the body.[1][2] Substituting key L-amino acids with their D-enantiomers can render peptide bonds unrecognizable to these enzymes, significantly increasing the peptide's half-life and therapeutic potential.[3][4] This guide provides a comparative overview and detailed protocols for enzymatic digestion assays, offering researchers a framework to validate the stability of D-valine modified peptides.
Comparative Stability: The D-Amino Acid Advantage
The primary advantage of substituting an L-amino acid with its D-isomer, like D-valine, is the profound increase in resistance to proteolytic degradation.[5] Proteases, such as trypsin and chymotrypsin, have highly specific active sites evolved to recognize the stereochemistry of L-amino acids. The presence of a D-amino acid disrupts this recognition, effectively preventing the enzyme from cleaving the peptide backbone. This enhanced stability is a common observation and a key strategy in drug design.
| Peptide Variant | Incubation Time (hours) | % Intact Peptide Remaining (Illustrative) |
| Peptide A (All L-amino acids) | 0 | 100% |
| 1 | 65% | |
| 4 | 20% | |
| 8 | <5% | |
| 24 | Not Detectable | |
| Peptide B (with D-valine) | 0 | 100% |
| 1 | 98% | |
| 4 | 95% | |
| 8 | 90% | |
| 24 | 75% | |
| This table presents illustrative data to demonstrate the expected outcome of a D-amino acid substitution on peptide stability in a proteolytic environment like human serum. |
Experimental Protocols
To quantitatively assess the stability of D-valine containing peptides, two primary enzymatic digestion assays are recommended: a targeted digestion with specific proteases (e.g., trypsin, chymotrypsin) and a broader stability assessment in human serum.
Protocol 1: Specific Protease Digestion Assay (Trypsin/Chymotrypsin)
This assay evaluates the stability of the peptide against common and well-characterized proteases. Trypsin cleaves at the carboxyl side of lysine (Lys) and arginine (Arg) residues, while chymotrypsin primarily cleaves at the carboxyl side of aromatic residues like phenylalanine (Phe), tryptophan (Trp), and tyrosine (Tyr).
Materials and Reagents:
-
Peptide stock solution (1 mg/mL in appropriate solvent, e.g., DMSO or water)
-
Sequencing Grade Modified Trypsin and/or Chymotrypsin
-
Digestion Buffer: 50 mM Ammonium Bicarbonate (AmBic), pH 7.8-8.5
-
Quenching Solution: 10% Trifluoroacetic Acid (TFA) or Formic Acid (FA)
-
HPLC-grade water and acetonitrile (ACN)
-
Low-bind microcentrifuge tubes
Procedure:
-
Reaction Setup: In a low-bind microcentrifuge tube, dilute the peptide stock solution with the Digestion Buffer to a final concentration of 100 µg/mL.
-
Enzyme Addition: Add trypsin and/or chymotrypsin to the peptide solution at an enzyme-to-substrate ratio of 1:20 to 1:50 (w/w).
-
Incubation: Incubate the reaction mixture at 37°C. Collect aliquots at various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h). The "0" time point should be collected immediately after adding the enzyme and before incubation.
-
Quenching: Stop the reaction for each aliquot by adding the Quenching Solution to a final concentration of 1% (v/v). This will lower the pH and inactivate the enzyme.
-
Sample Preparation: Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet any precipitated material.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of intact peptide remaining.
Protocol 2: Human Serum Stability Assay
This assay provides a more physiologically relevant assessment of peptide stability by exposing it to the complex mixture of proteases present in human serum.
Materials and Reagents:
-
Peptide stock solution (1 mg/mL in DMSO)
-
Pooled Human Serum (commercially sourced)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Precipitating Solution: Acetonitrile (ACN) with 1% Trifluoroacetic Acid (TFA)
-
Incubator or water bath at 37°C
-
Low-bind microcentrifuge tubes
Procedure:
-
Serum Preparation: Thaw human serum at 37°C and centrifuge at 10,000 x g for 10 minutes at 4°C to remove lipids and cryoprecipitates. Use the clear supernatant for the assay.
-
Reaction Setup: Pre-warm the serum to 37°C. In a low-bind tube, spike the serum with the peptide stock solution to a final concentration of 100 µg/mL. Ensure the final DMSO concentration is below 1% to avoid impacting enzyme activity.
-
Incubation: Incubate the mixture at 37°C. Collect aliquots at various time points (e.g., 0, 30 min, 1h, 2h, 4h, 8h, 24h, 48h).
-
Protein Precipitation: For each time point, transfer an aliquot of the serum-peptide mixture into a new tube containing 2-3 volumes of ice-cold Precipitating Solution. Vortex vigorously for 30 seconds.
-
Incubation on Ice: Incubate the tubes on ice for 20 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze by RP-HPLC or LC-MS to quantify the remaining intact peptide relative to the 0-hour time point.
Visualizing the Concepts and Workflow
To better illustrate the underlying principles and experimental processes, the following diagrams have been generated.
References
- 1. verifiedpeptides.com [verifiedpeptides.com]
- 2. lifetein.com [lifetein.com]
- 3. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analyzing D-Valine Induced Conformational Changes Using Circular Dichroism
For Researchers, Scientists, and Drug Development Professionals
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary and tertiary structures of chiral molecules, including proteins and peptides.[1][2] This guide provides a comparative framework for utilizing CD spectroscopy to study the conformational changes induced by the incorporation of D-valine into a peptide sequence, contrasting it with its natural L-valine counterpart. The inclusion of D-amino acids can significantly alter peptide structure and confer resistance to proteolysis, a crucial attribute in drug development.[3]
Principle of Comparison: Chirality and CD Spectra
Circular dichroism measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[4] The secondary structure of a peptide (e.g., α-helix, β-sheet) imparts a distinct CD signature. When a peptide is synthesized entirely from D-amino acids, it becomes the mirror image, or enantiomer, of the all-L peptide. Consequently, its CD spectrum is expected to be an exact mirror image of the L-peptide's spectrum.[5] The substitution of a single L-amino acid with a D-amino acid, such as D-valine, can induce localized conformational changes, leading to significant alterations in the CD spectrum that are not necessarily a perfect mirror image but provide insight into the new structure.
Quantitative Comparison of L-Valine vs. D-Valine Peptides
The following table summarizes the characteristic CD signals for common secondary structures and illustrates the expected comparative data for a hypothetical peptide sequence containing either L-valine or its D-valine counterpart. The data demonstrates how the sign of the molar ellipticity ([θ]) would be inverted for a fully enantiomeric peptide.
| Secondary Structure | Characteristic Wavelengths (nm) | Expected Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) for L-Peptide | Expected Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) for D-Peptide (Enantiomer) |
| α-Helix | ~222 (n→π)~208 (π→π parallel)~193 (π→π* perpendicular) | NegativeNegativePositive | PositivePositiveNegative |
| β-Sheet (Anti-parallel) | ~216-218 (π→π)~195-198 (n→π) | NegativePositive | PositiveNegative |
| Random Coil | ~195 | Strong NegativeVery low ellipticity > 210 nm | Strong PositiveVery low ellipticity > 210 nm |
Note: The values are illustrative. The exact wavelengths and magnitudes can vary based on the specific peptide sequence, solvent, and temperature. The key comparative aspect for enantiomers is the inversion of the signal.
Experimental Protocol: CD Spectroscopy
This section details a generalized protocol for analyzing the conformational properties of a D-valine-containing peptide compared to its L-valine analog using CD spectroscopy.
1. Sample Preparation:
-
Peptide Synthesis and Purification: Synthesize the L-valine and D-valine containing peptides. Purify to >95% using High-Performance Liquid Chromatography (HPLC).
-
Concentration Determination: Accurately determine the concentration of the peptide stock solutions. This can be done using UV absorbance at 280 nm if aromatic residues are present, or through quantitative amino acid analysis for higher accuracy.
-
Buffer Preparation: Prepare a suitable buffer that does not have a high absorbance in the far-UV region (e.g., 10 mM sodium phosphate). The buffer should be filtered through a 0.2 µm filter.
-
Final Sample: Prepare the final samples by diluting the peptide stock to a final concentration of approximately 0.1 mg/mL in the CD buffer. For far-UV CD (190-250 nm), a quartz cuvette with a short path length (e.g., 0.1 cm) is required.
2. Instrumental Setup and Data Acquisition:
-
Spectrometer: Use a calibrated CD spectrometer.
-
Parameters:
-
Wavelength Range: 190 nm to 260 nm for secondary structure analysis.
-
Data Pitch: 0.5 nm or 1.0 nm.
-
Scanning Speed: 50 nm/min.
-
Response Time: 1 second.
-
Bandwidth: 1.0 nm.
-
Accumulations: 3-5 scans to improve the signal-to-noise ratio.
-
Temperature Control: Use a Peltier temperature controller to maintain a constant temperature (e.g., 25°C).
-
-
Measurement:
-
Record a baseline spectrum of the buffer alone in the same cuvette.
-
Record the spectrum of the L-valine peptide sample.
-
Record the spectrum of the D-valine peptide sample.
-
3. Data Processing and Analysis:
-
Baseline Correction: Subtract the buffer baseline spectrum from each of the peptide spectra.
-
Unit Conversion: Convert the raw data (ellipticity in millidegrees) to molar ellipticity [θ] using the formula: [θ] = (θ * 100) / (c * l * N), where θ is the observed ellipticity in degrees, c is the molar concentration, l is the path length in cm, and N is the number of amino acid residues.
-
Secondary Structure Estimation: Use deconvolution software (e.g., SELCON3, CDSSTR) with a suitable reference set of protein spectra to estimate the percentage of α-helix, β-sheet, turn, and random coil structures.
-
Comparative Analysis: Plot the molar ellipticity spectra for both L- and D-valine peptides on the same graph to visually compare their conformations. Analyze the differences in the estimated secondary structure content.
Visualizations
The following diagram illustrates the standard workflow for a comparative CD analysis of L- and D-amino acid-containing peptides.
Caption: Workflow for comparative CD analysis of peptides.
This guide provides a foundational approach for researchers employing circular dichroism to probe the structural impact of D-valine incorporation. By comparing the resulting CD spectra against the L-valine native sequence, valuable insights into conformational stability, folding, and potential bioactivity can be obtained.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. All-D amino acid-containing channel-forming antibiotic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. is.muni.cz [is.muni.cz]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Coupling Reagents for Cbz-D-Valine Amidation
For researchers and professionals in drug development and peptide synthesis, the selection of an appropriate coupling reagent is paramount to ensure high yield, purity, and stereochemical integrity of the final product. This guide provides a comparative analysis of three commonly employed coupling reagents—Dicyclohexylcarbodiimide (DCC), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)—for the amidation of N-benzyloxycarbonyl-D-valine (Cbz-D-valine).
Performance Comparison
The efficiency of a coupling reagent is determined by several factors, including reaction yield, purity of the product, reaction time, and the extent of side reactions, most notably racemization. While direct comparative studies on this compound are limited, data from closely related structures, such as the coupling of Cbz-protected dipeptides containing valine, offer valuable insights into the relative performance of these reagents.
| Coupling Reagent | Typical Yield | Racemization/Epimerization | Key Advantages | Key Disadvantages |
| DCC | Good to High | Moderate; reduced with additives | Low cost, readily available | Formation of insoluble dicyclohexylurea (DCU) byproduct complicates purification, especially in solid-phase synthesis.[1] |
| HBTU | High | Lower than DCC, but significant | High coupling efficiency, fast reactions.[1] | Can cause guanidinylation of the N-terminus if used in excess; higher cost than DCC.[1] |
| HATU | Very High | Low | Superior to HBTU in reducing epimerization and increasing reaction speed.[1][2] | Higher cost compared to HBTU and DCC. |
Epimerization Data: A study on the coupling of Cbz-Phe-Val-OH with H-Pro-NH2 demonstrated a significant difference in the extent of valine epimerization between HBTU and HATU. The use of HATU resulted in significantly lower epimerization (3.4%) compared to HBTU (10.3%) under the same conditions. This suggests that for stereochemically sensitive amino acids like valine, HATU is a superior choice for maintaining chiral purity.
Experimental Protocols
The following are generalized solution-phase protocols for the coupling of this compound with a generic amino acid ester hydrochloride (H-AA-OR·HCl).
Protocol 1: DCC/HOBt Coupling
-
Activation: Dissolve this compound (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in an anhydrous polar solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add Dicyclohexylcarbodiimide (DCC) (1.1 eq) to the solution and stir for 1 hour at 0 °C.
-
Coupling: To a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM or DMF and add a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA) (1.1 eq) to neutralize the salt.
-
Add the neutralized amino acid ester solution to the pre-activated this compound solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO3), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: HBTU/DIPEA Coupling
-
Activation & Coupling: Dissolve this compound (1.0 eq), HBTU (1.1 eq), and the amino acid ester hydrochloride (1.0 eq) in an anhydrous polar solvent like DMF.
-
Cool the solution to 0 °C.
-
Add DIPEA (2.2 eq) to the mixture.
-
Stir the reaction at room temperature for 1-4 hours.
-
Work-up: Monitor the reaction by TLC. Once complete, dilute the reaction mixture with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO3), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product via column chromatography.
Protocol 3: HATU/DIPEA Coupling
-
Activation & Coupling: Dissolve this compound (1.0 eq), HATU (1.1 eq), and the amino acid ester hydrochloride (1.0 eq) in anhydrous DMF.
-
Cool the reaction mixture to 0 °C.
-
Add DIPEA (2.2 eq) to the solution.
-
Stir the reaction at room temperature for 30 minutes to 2 hours.
-
Work-up: Follow the same work-up and purification procedure as described for the HBTU coupling protocol.
Visualization of the Peptide Coupling Workflow
The following diagram illustrates the general workflow for a solution-phase peptide coupling reaction.
Caption: General workflow for solution-phase peptide coupling.
Summary and Recommendations
The choice of coupling reagent for this compound depends on the specific requirements of the synthesis.
-
DCC is a cost-effective option for routine syntheses where the potential for racemization and the inconvenience of DCU removal are acceptable.
-
HBTU offers a significant improvement in terms of efficiency and reduced side reactions compared to DCC, making it a robust choice for many applications.
-
HATU is the preferred reagent when minimizing epimerization is critical, especially for peptides intended for therapeutic applications where stereochemical purity is paramount. Although more expensive, the higher yield and purity of the final product can offset the initial cost.
For the synthesis of peptides containing the sterically hindered and racemization-prone valine residue, utilizing advanced uronium salt reagents like HATU, often in combination with an additive, is highly recommended to ensure the highest quality of the final product.
References
A Head-to-Head Comparison of Solution-Phase vs. Solid-Phase Synthesis for D-Valine Peptides
For researchers and professionals in the field of drug development and peptide chemistry, the choice between solution-phase and solid-phase peptide synthesis (SPPS) is a critical decision that dictates the efficiency, scalability, and cost-effectiveness of a project. This guide provides an objective, data-driven comparison of these two methods, with a specific focus on the synthesis of peptides containing D-valine, an amino acid often incorporated to enhance peptide stability against enzymatic degradation.
Quantitative Performance Comparison: D-Valyl-L-Alanine Dipeptide
To illustrate the practical differences between the two methods, we present a comparative analysis of the synthesis of a model dipeptide, D-Valyl-L-Alanine (D-Val-L-Ala). The following table summarizes the expected quantitative outcomes for each method on a laboratory scale.
| Metric | Solution-Phase Synthesis (SPS) | Solid-Phase Peptide Synthesis (SPPS) |
| Overall Yield | ~75-85% | ~60-70% |
| Crude Purity (post-synthesis) | >90% | ~85-95% |
| Final Purity (post-purification) | >98% | >98% |
| Synthesis Time (for dipeptide) | 2-3 days | 1 day |
| Scalability | Readily scalable to kilograms | Scalable, but can be costly for large quantities |
| Cost (laboratory scale) | Lower reagent and equipment cost | Higher initial cost for resin and synthesizer |
| Key Challenge | Purification of intermediates | Potential for incomplete reactions and aggregation |
Experimental Workflows
The following diagrams illustrate the typical workflows for the synthesis of a D-valine containing dipeptide using both solution-phase and solid-phase methods.
Detailed Experimental Protocols
The following are representative protocols for the synthesis of D-Val-L-Ala using both solution-phase and solid-phase methods.
Solution-Phase Synthesis of D-Val-L-Ala
This protocol involves the protection of the amino and carboxyl groups, coupling in solution, and subsequent deprotection.
1. Protection of Amino Acids:
-
N-Boc-D-Valine: D-Valine is reacted with di-tert-butyl dicarbonate in a suitable solvent (e.g., dioxane/water) in the presence of a base (e.g., sodium hydroxide) to yield N-Boc-D-Valine.
-
L-Alanine methyl ester hydrochloride: L-Alanine is esterified by reacting with thionyl chloride in methanol to protect the carboxylic acid group.
2. Coupling Reaction:
-
N-Boc-D-Valine is dissolved in an anhydrous solvent like dichloromethane (DCM).
-
A coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and an additive, such as 1-hydroxybenzotriazole (HOBt), are added to the solution to activate the carboxylic acid of N-Boc-D-Valine.
-
L-Alanine methyl ester hydrochloride is added to the reaction mixture along with a base (e.g., N,N-diisopropylethylamine, DIEA) to neutralize the hydrochloride salt.
-
The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).
3. Work-up and Purification of Protected Dipeptide:
-
The dicyclohexylurea (DCU) byproduct is removed by filtration.
-
The filtrate is washed successively with dilute acid, dilute base, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting protected dipeptide (Boc-D-Val-L-Ala-OMe) is purified by column chromatography.
4. Deprotection:
-
The Boc protecting group is removed by treatment with trifluoroacetic acid (TFA) in DCM.
-
The methyl ester is saponified using a base like lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water.
-
The final product, D-Val-L-Ala, is purified by recrystallization or reverse-phase high-performance liquid chromatography (RP-HPLC).
Solid-Phase Synthesis of D-Val-L-Ala
This protocol utilizes the Fmoc/tBu strategy on a solid support.
1. Resin Preparation and First Amino Acid Loading:
-
Wang resin is swelled in N,N-dimethylformamide (DMF) in a reaction vessel.
-
Fmoc-L-Alanine is coupled to the resin using a coupling agent like DCC and a catalyst such as 4-dimethylaminopyridine (DMAP).
-
Unreacted hydroxyl groups on the resin are capped using acetic anhydride.
2. Synthesis Cycle for D-Valine Coupling:
-
Fmoc Deprotection: The Fmoc group is removed from the resin-bound L-Alanine by treating with 20% piperidine in DMF.
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc-adduct.
-
Coupling: Fmoc-D-Valine is pre-activated with a coupling agent like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and DIEA in DMF and then added to the resin. The coupling reaction is allowed to proceed for a specified time.
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts.
3. Cleavage and Final Deprotection:
-
The final Fmoc group is removed from the dipeptide-resin.
-
The peptide is cleaved from the resin and the side-chain protecting groups (if any) are simultaneously removed by treatment with a cleavage cocktail, typically containing TFA, water, and a scavenger like triisopropylsilane (TIS).
4. Final Product Isolation and Purification:
-
The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed with ether.
-
The crude peptide is dissolved in a suitable solvent and purified by RP-HPLC to yield the final D-Val-L-Ala product.
Concluding Remarks
The choice between solution-phase and solid-phase synthesis for D-valine containing peptides is contingent on the specific requirements of the project. Solution-phase synthesis offers advantages in terms of scalability for large-scale production and potentially higher yields for shorter peptides, with the trade-off of being more time-consuming due to the need for intermediate purification steps. In contrast, solid-phase peptide synthesis provides a more rapid and automatable approach, making it ideal for research-scale synthesis and the preparation of longer peptides. However, the cost of resins and reagents can be higher, and the efficiency of coupling reactions can be a concern, particularly with sterically hindered amino acids like valine. The incorporation of a D-amino acid like D-valine does not significantly alter the fundamental principles of either method, but careful optimization of coupling conditions is recommended to ensure high yields and minimize the risk of racemization.
Assessing the Biological Activity of D-Valine Substituted Peptide Analogs: A Comparative Guide
The substitution of L-amino acids with their D-enantiomers, such as D-valine, represents a critical strategy in peptide-based drug design. This modification can significantly alter the biological activity, stability, and pharmacokinetic properties of peptide analogs. This guide provides a comparative analysis of D-valine substituted peptides, supported by experimental data, to assist researchers, scientists, and drug development professionals in this field.
Enhanced Proteolytic Stability: A Key Advantage
A primary driver for incorporating D-amino acids into peptide sequences is to enhance their resistance to enzymatic degradation. Peptides composed of naturally occurring L-amino acids are often susceptible to rapid cleavage by proteases in the body, limiting their therapeutic potential. The introduction of D-valine can render the peptide bonds in its vicinity unrecognizable to these enzymes, thereby extending the peptide's half-life and bioavailability.
Comparative Biological Activity: A Multifaceted Analysis
The impact of D-valine substitution on biological activity is highly dependent on the specific peptide and its mechanism of action. Below, we compare the performance of D-amino acid substituted peptide analogs across different functional classes.
Antimicrobial Peptides
D-amino acid substitution in antimicrobial peptides (AMPs) can have varied effects on their potency. While some substitutions can lead to a decrease in activity, others can maintain or even enhance it, often with the significant benefit of increased stability. The primary mechanism of many AMPs involves the disruption of the bacterial cell membrane, a process that is often not dependent on a specific chiral interaction with a receptor.
Table 1: Comparison of Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Peptide Analog | Organism | MIC (µM) | Reference Peptide | Reference MIC (µM) | Citation |
| D-enantiomer of polybia-MPI | E. coli | 8 | polybia-MPI (L-enantiomer) | 16 | [1] |
| D-enantiomer of polybia-MPI | S. aureus | 16 | polybia-MPI (L-enantiomer) | 32 | [1] |
| D-enantiomer of GL13K | S. gordonii | 16 | L-GL13K | 64 | [2] |
| D-enantiomer of GL13K | P. aeruginosa | 4 | L-GL13K | 16 | [2] |
Anticancer Peptides
Similar to antimicrobial peptides, the activity of anticancer peptides (ACPs) is often linked to their ability to disrupt cell membranes. The introduction of D-amino acids can improve the stability of ACPs in the tumor microenvironment and in circulation.
Table 2: Comparison of Anticancer Activity (Half-maximal Inhibitory Concentration - IC50)
| Peptide Analog | Cancer Cell Line | IC50 (µM) | Reference Peptide | Reference IC50 (µM) | Citation |
| D-amino acid substituted V13K analog (F9D/A12D/V16D) | HeLa | 125.0 | V13K (all L-amino acids) | 16.0 | [3] |
| D-amino acid substituted V13K analog (F9D/A12D/V16D) | MIA PaCa-2 | 57.9 | V13K (all L-amino acids) | 24.8 |
Receptor-Binding Peptides
For peptides that exert their effect by binding to specific receptors, the introduction of D-valine can have more complex consequences. The precise stereochemistry of the peptide is often crucial for high-affinity receptor binding and subsequent signal transduction.
Table 3: Comparison of Receptor Binding Affinity (Inhibition Constant - Ki)
| Peptide Analog | Receptor | Ki (nM) | Reference Peptide | Reference Ki (nM) | Citation |
| [D-Val1]-Angiotensin IV | AT4 Receptor | > 100 | Angiotensin IV | 2.63 | |
| [D-Tyr2]-Angiotensin IV | AT4 Receptor | > 100 | Angiotensin IV | 2.63 | |
| [D-His3]-Angiotensin IV | AT4 Receptor | > 100 | Angiotensin IV | 2.63 | |
| [D-Pro4]-Angiotensin IV | AT4 Receptor | < 8 | Angiotensin IV | 2.63 |
Table 4: Comparison of Receptor Agonist Potency (Half-maximal Effective Concentration - EC50)
| Peptide Analog | Receptor | EC50 (nM) | Reference Peptide | Reference EC50 (nM) | Citation |
| [D-Ala8]-GLP-1 | GLP-1 Receptor | 0.8 | GLP-1 | 0.8 | |
| [Val8]-GLP-1 | GLP-1 Receptor | - | GLP-1 | 3.3 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of peptide analogs.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Peptide Stock Solution: Dissolve the peptide in a suitable solvent (e.g., sterile water or DMSO) to create a high-concentration stock solution.
-
Preparation of Bacterial Inoculum: Culture the target bacterial strain in an appropriate broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase of growth. Adjust the bacterial suspension to a standardized concentration (e.g., 0.5 McFarland standard, which is approximately 1.5 x 10^8 CFU/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the peptide stock solution in the broth medium.
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well, resulting in a final bacterial concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth (turbidity) is observed.
Cytotoxicity (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed the target cells (e.g., cancer cells or normal cell lines) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with various concentrations of the peptide analog and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value is the concentration of the peptide that causes a 50% reduction in cell viability.
Signaling Pathways and Mechanisms of Action
The introduction of D-valine can influence how a peptide interacts with biological systems at a molecular level.
Antimicrobial Peptide-Mediated Membrane Disruption
Many antimicrobial peptides, including those with D-valine substitutions, exert their bactericidal effect by physically disrupting the bacterial cell membrane. This process is generally not reliant on specific chiral interactions.
Antimicrobial peptide mechanism of action.
GLP-1 Receptor Signaling Pathway
For a D-valine substituted analog of a GLP-1 receptor agonist, the signaling cascade would be initiated by its binding to the GLP-1 receptor, a G-protein coupled receptor (GPCR).
GLP-1 receptor signaling cascade.
Angiotensin II Type 1 Receptor (AT1R) Signaling Pathway
An Angiotensin II analog with a D-valine substitution would interact with the AT1 receptor, another GPCR, to elicit its physiological effects.
AT1 receptor signaling pathway.
References
- 1. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Self-assembly Dynamics and Antimicrobial Activity of All L- and D-amino Acid Enantiomers of a Designer Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Structural Nuances: A Comparative Guide to the X-ray Crystallography of Peptides Containing D-Valine
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of peptides is paramount for elucidating their function and optimizing their therapeutic potential. The incorporation of non-proteinogenic amino acids, such as D-valine, can significantly impact a peptide's conformation, stability, and biological activity. This guide provides a comprehensive comparison of the X-ray crystallographic analysis of peptides containing D-valine versus their L-valine counterparts and other alternatives, supported by experimental data and detailed protocols.
The introduction of a D-amino acid into a peptide sequence can induce significant changes in its secondary structure and crystal packing. While peptides composed entirely of L-amino acids often adopt canonical secondary structures like α-helices and β-sheets, the presence of a D-amino acid can lead to unique turns and folds. These conformational differences can have profound implications for a peptide's interaction with biological targets.
Comparative Crystallographic Data
Obtaining a direct, head-to-head crystallographic comparison of a peptide and its D-valine-containing diastereomer from a single study is challenging. However, by compiling data from various sources, we can draw meaningful comparisons. The following tables summarize key crystallographic parameters for peptides containing D-valine and related structures.
| Peptide Sequence | PDB ID | Resolution (Å) | Space Group | Unit Cell Parameters (Å, °) | Ref. |
| Boc-L-Val-ΔPhe-ΔPhe-L-Ile-OCH₃ | - | 0.073 | P2₁2₁2₁ | a=12.882, b=15.430, c=18.330, α=β=γ=90 | |
| Valine-Containing Collagen Peptide | 6W46 | 1.25 | P2₁2₁2₁ | a=33.3, b=33.5, c=97.9, α=β=γ=90 | [1] |
| HBH-19 (contains D-Val) | - | 1.02 | C2 | a=34.679, b=12.866, c=31.915, α=γ=90, β=96.51 | [2] |
The Impact of D-Valine on Crystal Packing and Conformation
The stereochemistry of amino acid residues plays a crucial role in directing the self-assembly and crystallization of peptides. The presence of a D-valine residue can disrupt the regular hydrogen-bonding patterns observed in homochiral L-peptides, leading to altered crystal packing arrangements. In some cases, heterochiral peptides (containing both D- and L-amino acids) can form more densely packed crystal structures than their homochiral counterparts, a phenomenon known as Wallach's rule. This can sometimes facilitate the growth of higher quality crystals.
Furthermore, the incorporation of D-valine can induce specific turn structures in the peptide backbone. While L-amino acids favor right-handed helical conformations, D-amino acids can stabilize left-handed turns or unique β-turn motifs. These conformational constraints can be advantageous in designing peptides with specific shapes to target protein-protein interactions.
Experimental Protocols
The crystallization of peptides, particularly those containing D-amino acids, requires careful optimization of various parameters. Below are detailed methodologies for key experiments.
Peptide Synthesis and Purification
-
Solid-Phase Peptide Synthesis (SPPS): Peptides are synthesized on a solid support resin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. For the incorporation of D-valine, Fmoc-D-Val-OH is used as the building block.
-
Cleavage and Deprotection: The peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.
-
Verification: The identity of the purified peptide is confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Peptide Crystallization
The vapor diffusion method is commonly employed for peptide crystallization.
Hanging Drop Vapor Diffusion Protocol:
-
Prepare Reservoir Solution: A solution containing a precipitant (e.g., polyethylene glycol (PEG), ammonium sulfate, or various salts), a buffer to maintain a specific pH, and additives is prepared in the wells of a crystallization plate.
-
Prepare Peptide Solution: The purified peptide is dissolved in a suitable solvent (e.g., water, buffer, or a mild organic solvent) at a high concentration (typically 5-20 mg/mL).
-
Set Up the Drop: A small volume (1-2 µL) of the peptide solution is mixed with an equal volume of the reservoir solution on a siliconized glass coverslip.
-
Seal and Incubate: The coverslip is inverted and sealed over the reservoir well. The plate is incubated at a constant temperature (e.g., 4°C or 20°C). Water vapor slowly diffuses from the drop to the reservoir, increasing the concentration of the peptide and precipitant in the drop, which can lead to crystal formation.
-
Monitor for Crystal Growth: The drops are periodically monitored under a microscope for the appearance of crystals over several days to weeks.
Crystallization Screening for Diastereomeric Peptides:
When comparing the crystallization of diastereomeric peptides (e.g., one with L-valine and one with D-valine), it is crucial to screen a wide range of conditions for both peptides in parallel. The optimal crystallization conditions can vary significantly between diastereomers due to differences in their solubility and packing properties.
X-ray Data Collection and Structure Determination
-
Crystal Harvesting: Once suitable crystals are grown, they are carefully harvested from the drop using a small loop and flash-cooled in liquid nitrogen, often with the addition of a cryoprotectant to prevent ice formation.
-
X-ray Diffraction: The frozen crystal is mounted on a goniometer and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffracted X-rays are recorded on a detector.
-
Data Processing: The diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.
-
Structure Solution and Refinement: The phase problem is solved using methods such as molecular replacement (if a similar structure is known) or direct methods. The resulting electron density map is used to build an atomic model of the peptide, which is then refined against the experimental data to obtain the final, high-resolution structure.
Visualizing the Workflow
The overall workflow for determining the crystal structure of a peptide containing D-valine can be visualized as follows:
Signaling Pathways and Logical Relationships
The decision-making process in peptide crystallography often involves a logical progression from initial screening to final structure analysis. The following diagram illustrates this logical relationship.
References
Comparative study of deprotection methods for Cbz, Boc, and Fmoc groups.
For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, particularly in the fields of peptide and medicinal chemistry, the selection and removal of protecting groups are of paramount importance. The carboxybenzyl (Cbz), tert-butoxycarbonyl (Boc), and 9-fluorenylmethoxycarbonyl (Fmoc) groups are among the most common amine protecting groups, each with distinct characteristics and deprotection methods. This guide provides a comparative analysis of the deprotection strategies for these three groups, supported by experimental data and detailed protocols to facilitate the rational design of synthetic routes.
The principle of orthogonal protection is central to the strategic use of these groups, enabling the selective removal of one without affecting the others. This orthogonality stems from their differing lability to various reagents: Cbz is typically removed by hydrogenolysis, Boc by acid, and Fmoc by base.[1]
Comparative Deprotection Data
The following table summarizes the typical conditions and performance of common deprotection methods for Cbz, Boc, and Fmoc groups. Yields and reaction times are representative and can vary depending on the specific substrate and reaction conditions.
| Protecting Group | Deprotection Method | Reagents | Typical Solvent(s) | Temperature (°C) | Typical Reaction Time | Reported Yield (%) |
| Cbz | Catalytic Hydrogenolysis | H₂, Pd/C (5-10 mol%) | Methanol, Ethanol | Room Temperature | 2 - 16 hours | >90[2] |
| Acidolysis | 33% HBr in Acetic Acid | Acetic Acid | Room Temperature | 20 minutes | Substrate dependent[3] | |
| Lewis Acid-mediated | AlCl₃, HFIP | HFIP, CH₂Cl₂ | Room Temperature | 2 - 16 hours | High[4] | |
| Boc | Acidolysis (Strong Acid) | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 0 - Room Temperature | 1 - 2 hours | >95[1] |
| Acidolysis (Milder Acid) | 4M HCl in 1,4-Dioxane | 1,4-Dioxane | Room Temperature | 1 - 4 hours | High | |
| Thermal | Water | Water | 90 - 100 | < 15 minutes | High | |
| Fmoc | Base-mediated (Standard) | 20% Piperidine in DMF | N,N-Dimethylformamide (DMF) | Room Temperature | 10 - 30 minutes | >99 (in SPPS) |
| Base-mediated (Alternative) | Morpholine in Acetonitrile | Acetonitrile | Room Temperature | 24 hours | Substrate dependent | |
| Thermal | DMSO | Dimethyl sulfoxide (DMSO) | 120 | 10 - 15 minutes | Quantitative |
Deprotection Mechanisms and Workflows
The distinct deprotection mechanisms of Cbz, Boc, and Fmoc groups are the foundation of their orthogonal use in chemical synthesis.
Cbz Deprotection
The most common method for Cbz group removal is catalytic hydrogenolysis. This process involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a palladium catalyst, yielding the free amine, toluene, and carbon dioxide. Alternatively, strong acids like HBr in acetic acid can be used.
Boc Deprotection
The Boc group is labile to acidic conditions. The deprotection is initiated by protonation of the carbamate oxygen, followed by fragmentation to the stable tert-butyl cation, carbon dioxide, and the free amine. A variety of acids, ranging from strong acids like TFA to milder ones like HCl in dioxane, can be employed.
Fmoc Deprotection
The Fmoc group is removed under basic conditions. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl group, initiating a β-elimination to release the free amine, carbon dioxide, and dibenzofulvene. The excess amine in the reaction mixture traps the dibenzofulvene.
Experimental Protocols
The following are representative experimental protocols for the deprotection of Cbz, Boc, and Fmoc groups.
Cbz Deprotection via Catalytic Hydrogenolysis
Materials:
-
Cbz-protected amine
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite® pad)
Procedure:
-
Dissolve the Cbz-protected amine in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst to the solution.
-
Purge the flask with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas, typically via a balloon or a hydrogenation apparatus.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS). Reaction times typically range from 2 to 16 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the filter cake with the reaction solvent to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Boc Deprotection using Trifluoroacetic Acid (TFA)
Materials:
-
Boc-protected amine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Boc-protected compound in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add an equal volume of trifluoroacetic acid to the solution.
-
Remove the ice bath and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.
Fmoc Deprotection using Piperidine
Materials:
-
Fmoc-protected amine
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Fmoc-protected compound in dimethylformamide.
-
Add piperidine to the solution to a final concentration of 20% (v/v).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Deprotection is usually complete within 10-30 minutes.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.
General Experimental Workflow
The following diagram illustrates a generalized workflow for the deprotection of an amine-protected compound, applicable to Cbz, Boc, and Fmoc groups with the appropriate choice of reagents and conditions.
References
Safety Operating Guide
Proper Disposal of CBZ-D-VALINE: A Guide for Laboratory Professionals
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to handle CBZ-D-VALINE with appropriate personal protective equipment (PPE). This includes chemical safety goggles, nitrile gloves, and a laboratory coat to prevent eye and skin contact. Work should be performed in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a clear, multi-step process focused on segregation, containment, and documentation.
-
Waste Identification and Segregation: this compound should be classified as a non-halogenated organic chemical waste. It is imperative to prevent its disposal down the drain or in regular solid waste streams. This chemical waste must be kept separate from other waste categories, particularly from incompatible substances such as strong oxidizing agents, acids, and bases, to avert any hazardous reactions.
-
Containerization: Utilize a designated, leak-proof waste container that is chemically compatible with this compound, such as a high-density polyethylene (HDPE) container. If in good condition, the original product container may be used. The container must be securely closed when not in active use.
-
Labeling: The waste container must be clearly and accurately labeled. The label should include the words "Hazardous Waste," the full chemical name "this compound," the approximate quantity of the waste, and the date of accumulation.
-
Storage: Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be well-ventilated and situated away from any sources of ignition.
-
Disposal Request and Pickup: Follow your institution's established procedures for the disposal of hazardous waste. This typically involves submitting a formal request to the EHS department for the collection and proper disposal of the waste.
Decontamination of Empty Containers
Empty containers that previously held this compound must be thoroughly decontaminated before they can be considered non-hazardous.
-
Triple Rinse: The container should be rinsed three times with a suitable organic solvent in which this compound is soluble, such as methanol, ethanol, or acetone. Ensure that each rinse makes contact with all interior surfaces of the container.
-
Collect Rinsate: The solvent used for rinsing, now referred to as rinsate, is considered hazardous waste. It must be collected and combined with the non-halogenated organic solvent waste stream for proper disposal.
-
Final Cleaning: After the triple rinse and collection of the rinsate, the container can be washed with soap and water.
Quantitative Disposal Parameters
Specific quantitative limits for the disposal of this compound are determined by institutional and regional regulations. Researchers must consult their EHS department for precise thresholds.
| Parameter | Guideline |
| Concentration in Effluent | Must comply with local wastewater regulations. Direct disposal to sanitary sewer is prohibited. |
| Air Emission Limits | Not applicable for solid form. Handling should minimize dust generation. |
| Landfill Restrictions | Prohibited from disposal in municipal landfills. Must be treated as hazardous waste. |
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the following diagram.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a secure research environment.
References
Essential Safety and Operational Guidance for Handling CBZ-D-VALINE
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with CBZ-D-VALINE. The following procedures for personal protective equipment, handling, and disposal are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the required PPE.
| Protection Type | Required Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or safety goggles. A face shield may be required for operations with a high risk of splashes. | Protects against splashes, dust, and flying particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[1][2] | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat.[3] | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if handling large quantities or if dust is generated and ventilation is inadequate. | Prevents inhalation of dust particles. |
Safe Handling and Operational Plan
Adherence to proper handling procedures is paramount to prevent accidents and exposure.
Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling powders to minimize inhalation of dust.[4]
Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.
-
Do not eat, drink, or smoke in areas where chemicals are handled or stored.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Have an emergency eyewash station and safety shower readily accessible.
-
Weighing and Transfer: Conduct weighing and transferring of solid this compound in a chemical fume hood or a designated containment area to control dust.
-
Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
Spill Management: In case of a spill, contain the material and clean the area using appropriate absorbent materials. Dispose of the waste in a sealed, labeled container.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: Unused this compound and any contaminated materials should be treated as chemical waste.
-
Container Management: Do not reuse empty containers. Rinse them thoroughly before disposal or recycling, collecting the rinsate as chemical waste.
-
Disposal Method: Dispose of chemical waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
